4,4'-Diamino-2,2'-difluorobiphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2-fluorophenyl)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJAPRRUOIMQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 4,4'-Diamino-2,2'-difluorobiphenyl
Abstract
4,4'-Diamino-2,2'-difluorobiphenyl is a crucial monomer and building block in the development of high-performance polymers, such as polyimides and polyamides, as well as in the synthesis of novel pharmaceutical agents. The introduction of fluorine atoms at the 2 and 2' positions of the biphenyl backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and modified electronic characteristics. This technical guide provides an in-depth exploration of a robust and scalable synthetic pathway to this compound, focusing on the dinitration of 2,2'-difluorobiphenyl followed by catalytic reduction. Furthermore, this document details a comprehensive characterization workflow, employing a suite of modern analytical techniques—NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry—to verify the structure and purity of the final compound. This guide is intended for researchers and professionals in materials science and drug development, offering both theoretical grounding and practical, field-proven protocols.
Introduction: Strategic Importance of Fluorinated Biphenyl Diamines
The biphenyl diamine scaffold is fundamental to the architecture of numerous advanced materials. The strategic placement of fluorine atoms, particularly ortho to the biphenyl linkage as in this compound, introduces significant conformational and electronic changes. The fluorine atoms' high electronegativity and steric influence force a torsional angle between the phenyl rings, disrupting coplanarity. This non-planar structure is highly desirable in polymer science as it can reduce intermolecular chain packing, leading to polymers with increased solubility, lower dielectric constants, and improved processability, all while maintaining high thermal stability.[1]
In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, making this diamine an attractive precursor for novel therapeutics.[2] The synthesis of this molecule, however, requires careful consideration of regioselectivity and functional group compatibility. While classical methods like the Ullmann condensation and modern cross-coupling reactions such as the Suzuki-Miyaura coupling are viable, a two-step approach starting from a commercially available precursor offers a reliable and scalable route.[3][4][5][6][7]
This guide focuses on the synthesis via dinitration of 2,2'-difluorobiphenyl and subsequent reduction, a pathway that is both efficient and high-yielding. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis of this compound
The chosen synthetic strategy involves two key transformations: electrophilic aromatic substitution (nitration) to install nitro groups para to the existing fluorine atoms, followed by a reduction of the dinitro compound to the target diamine. This approach is predicated on the ortho, para-directing nature of the fluorine substituents.
Step 1: Dinitration of 2,2'-Difluorobiphenyl
Principle & Rationale: This step utilizes a classic nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The fluorine atoms on the biphenyl ring are moderately deactivating but are ortho, para-directing. Due to steric hindrance at the ortho positions (3,3'), the nitration occurs predominantly at the para positions (4,4'), leading to the desired 4,4'-dinitro intermediate. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration.
Detailed Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,2'-difluorobiphenyl (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (5.0 eq) while cooling in an ice bath. This mixture should be prepared fresh.
-
Addition: Slowly add the cold nitrating mixture to the stirred solution of 2,2'-difluorobiphenyl via the dropping funnel. The internal temperature must be maintained between 0 and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The solid precipitate, 4,4'-Dinitro-2,2'-difluorobiphenyl, will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield a pale yellow solid.
Step 2: Reduction of 4,4'-Dinitro-2,2'-difluorobiphenyl
Principle & Rationale: The reduction of aromatic nitro groups to amines is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid provide a robust and scalable option. The choice of method depends on available equipment and scale. Here, we describe the SnCl₂ method.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing the 4,4'-Dinitro-2,2'-difluorobiphenyl (1.0 eq) and ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~8-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (~9-10). Caution: This neutralization is highly exothermic.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.
Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Spectroscopic & Analytical Data
The following table summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~6.5-7.0 ppm (aromatic protons), ~3.5-4.5 ppm (amine -NH₂ protons, broad singlet, D₂O exchangeable). The aromatic region will show complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | Chemical Shift (δ) | ~110-150 ppm. Carbons bonded to fluorine will appear as doublets due to C-F coupling. Carbons ortho and meta to the amino group will show distinct shifts. |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. The exact shift depends on the solvent and standard used.[8] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3500 (N-H stretch, two bands for primary amine), 3000-3100 (Aromatic C-H stretch), ~1600 (N-H bend), ~1500 (Aromatic C=C stretch), 1100-1300 (C-F stretch).[9][10] |
| Mass Spectrometry | m/z (EI+) | Molecular Ion [M]⁺ at m/z = 220.08. Fragmentation patterns corresponding to the loss of amino groups or fluorine may be observed.[11][12][13] |
| Melting Point | Temperature (°C) | Data not readily available in public databases, but a sharp melting point range is indicative of high purity.[14][15] |
| HPLC | Purity (%) | >98% (typical for a purified research-grade sample), with a single major peak under appropriate chromatographic conditions.[16][17] |
Detailed Protocol: Purity Assessment by HPLC
Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for assessing the purity of the final compound.[16][17] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water (containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 20% MeCN to 80% MeCN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the mobile phase or a compatible solvent like methanol.
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle concentrated acids and organic solvents in a well-ventilated fume hood. Aromatic amines are potentially toxic and should be handled with care.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This guide has detailed a reliable and well-documented synthetic route for producing this compound, a monomer of significant industrial and academic interest. The two-step process of dinitration followed by reduction is robust and amenable to scaling. The comprehensive characterization workflow, integrating multiple spectroscopic and analytical techniques, provides a rigorous framework for validating the structural integrity and purity of the final compound. The principles and protocols outlined herein are designed to empower researchers to confidently synthesize and characterize this valuable fluorinated building block for application in next-generation materials and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biophysics.org [biophysics.org]
- 9. infrared ir spectroscopies: Topics by Science.gov [science.gov]
- 10. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 316-64-3 [chemicalbook.com]
- 12. This compound | 316-64-3 [sigmaaldrich.com]
- 13. This compound | 316-64-3 [chemicalbook.com]
- 14. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]
- 15. echemi.com [echemi.com]
- 16. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
Physical and chemical properties of 4,4'-Diamino-2,2'-difluorobiphenyl
An In-depth Technical Guide to 4,4'-Diamino-2,2'-difluorobiphenyl for Advanced Research and Development
Section 1: Introduction and Strategic Overview
This compound (CAS No. 316-64-3), also known as 2,2'-difluorobenzidine, is a highly functionalized aromatic diamine. Its structure, featuring a biphenyl core with fluorine atoms ortho to the biphenyl linkage and primary amino groups in the para positions, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence molecular conformation, metabolic stability, and binding affinity, making this compound a valuable building block in drug design.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and applications of this compound. As a Senior Application Scientist, the narrative emphasizes not just the data, but the underlying scientific principles and the rationale behind experimental design, ensuring a blend of technical accuracy and practical insight.
Section 2: Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in any research endeavor. While experimental data for this compound is not extensively reported in publicly accessible databases, we can compile its core identifiers and provide context by comparing it with structurally related analogs.[3][4]
| Property | Value | Source |
| CAS Number | 316-64-3 | [3][5][6] |
| Molecular Formula | C₁₂H₁₀F₂N₂ | [3][5] |
| Molecular Weight | 220.22 g/mol | [5][6] |
| IUPAC Name | 4'-amino-2,2'-difluoro[1,1'-biphenyl]-4-ylamine | [6] |
| Synonyms | 2,2'-difluorobenzidine | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | No data available. Analog 4,4'-difluorobiphenyl: 88-91°C.[7] Analog 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl: 182°C.[8] | [3] |
| Boiling Point | No data available. | [3] |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol. | - |
| Calculated LogP | 3.95860 | [3] |
Expert Insight: The presence of two primary amine groups suggests the compound will exhibit basic properties and will be soluble in acidic aqueous solutions via protonation. The fluorine atoms increase lipophilicity. The melting point is expected to be significantly higher than that of non-aminated 4,4'-difluorobiphenyl due to hydrogen bonding capabilities afforded by the amine groups.
Section 3: Synthesis and Mechanistic Insights
The synthesis of this compound requires a strategic approach. While some databases suggest a synthetic route involving the benzidine rearrangement of 3,3'-difluorohydrazobenzene[3], authoritative studies on this specific reaction indicate that the acid-catalyzed rearrangement of 2,2'-difluorohydrazobenzene exclusively yields the 3,3'-difluorobenzidine isomer, not the desired 4,4'-diamino-2,2'-difluoro product.[9] This discrepancy highlights a critical challenge in sourcing this molecule.
Therefore, a more robust and theoretically sound synthetic pathway is proposed here, proceeding via the reduction of a dinitro intermediate. This method offers clear, high-yielding steps that are common in medicinal chemistry workflows.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl
-
Rationale: This step involves the electrophilic nitration of 3,3'-difluorobiphenyl. The fluorine atoms are ortho-, para-directing but deactivating. However, the para position is sterically accessible and electronically favored, leading to the desired 4,4'-dinitro product. A strong nitrating system like a mixture of nitric and sulfuric acid is required to overcome the deactivating effect of the fluorine atoms.[10]
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid (10 mL) cooled to 0°C in an ice bath, add 3,3'-difluorobiphenyl (1.92 g, 10 mmol).
-
Add a cooled mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (5 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol to yield 4,4'-Dinitro-2,2'-difluorobiphenyl.
-
Step 2: Synthesis of this compound
-
Rationale: The reduction of the nitro groups to primary amines is a standard transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method (Bechamp reduction) for this conversion on aromatic systems. Alternatively, catalytic hydrogenation offers a cleaner workup.
-
Procedure (using SnCl₂):
-
Suspend the 4,4'-Dinitro-2,2'-difluorobiphenyl (2.82 g, 10 mmol) in ethanol (50 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 22.5 g, 100 mmol) in concentrated hydrochloric acid (20 mL) portion-wise.
-
Heat the mixture to reflux for 3 hours. The yellow suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice.
-
Basify the solution by slowly adding 40% aqueous NaOH until the pH is >10. The tin salts will precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Section 4: Predicted Spectroscopic Profile
No publicly available experimental spectra for this compound were identified. The following profile is predicted based on the molecular structure and established spectroscopic principles for analogous compounds.[11][12][13]
-
¹H NMR: The spectrum is expected to be complex due to H-F coupling. The three aromatic protons on each ring will exhibit distinct signals.
-
H-3, H-3': A doublet with a small meta H-H coupling (~2-3 Hz) and a larger ortho H-F coupling (~8-10 Hz).
-
H-5, H-5': A doublet of doublets with ortho and meta H-H couplings.
-
H-6, H-6': A doublet of doublets with ortho H-H coupling and a meta H-F coupling.
-
-NH₂: A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR: The spectrum will be characterized by large one-bond C-F couplings (¹JCF ≈ 240-250 Hz) and smaller multi-bond couplings.[14]
-
C-2, C-2': A doublet with a large ¹JCF coupling.
-
C-4, C-4': Carbon bearing the amino group, shifted upfield.
-
Other aromatic carbons will appear as complex multiplets due to two- and three-bond C-F couplings.
-
-
¹⁹F NMR: This is a key technique for fluorinated compounds.[15]
-
A single signal is expected for the two equivalent fluorine atoms.
-
The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm (relative to CFCl₃).[1]
-
The signal will be a multiplet due to coupling with the ortho and meta protons.
-
-
IR Spectroscopy:
-
N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-F stretching: A strong, sharp absorption band in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Bands in the 1500-1600 cm⁻¹ region.
-
N-H bending: A band around 1600-1630 cm⁻¹.
-
Section 5: Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from its unique combination of reactive sites and structural motifs.
-
Reactivity: The primary amino groups are nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This allows for the straightforward incorporation of the difluorobiphenyl scaffold into larger molecules. The aromatic rings can participate in electrophilic aromatic substitution, although they are deactivated by the fluorine atoms.
-
Role as a Molecular Scaffold: The rigid, yet conformationally flexible, biphenyl core serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The ortho-fluorine atoms induce a significant dihedral angle between the two phenyl rings, which can be crucial for fitting into specific protein binding pockets and can prevent metabolic degradation at those positions.
Caption: Role of the scaffold in orienting pharmacophores in drug design.
A key application is in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, where this molecule serves as a central building block for constructing complex drug candidates. The fluorine substituents are critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final compounds.
Section 6: Handling, Safety, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on standard practices for aromatic amines.
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data is limited, aromatic amines as a class can be toxic and should be handled with care. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Section 7: References
-
Chemsrc. This compound | CAS#:316-64-3. Available at: --INVALID-LINK--
-
Parchem. 4,4''-Diamino-2,2''-Difluorobiphenyl. Available at: --INVALID-LINK--
-
AccuStandard. 4,4'-Difluorobiphenyl | CAS No. 398-23-2. Available at: --INVALID-LINK--
-
Seika Corporation. 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl. Available at: --INVALID-LINK--
-
ChemicalBook. This compound | 316-64-3. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. 4,4'-Difluorobiphenyl, 99%. Available at: --INVALID-LINK--
-
PMC (NIH). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound | 316-64-3. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis and properties of fluorinated tetraphenylbenzidine derivatives. Available at: --INVALID-LINK--
-
Journal of the Chemical Society B: Physical Organic. Mechanism of benzidine and semidine rearrangements. Part XIX. Kinetics and products of the acid conversion of 2,2′-difluorohydrazobenzene. Available at: --INVALID-LINK--
-
ChemicalBook. 4,4'-Difluorobiphenyl(398-23-2) 13C NMR spectrum. Available at: --INVALID-LINK--
-
ChemicalBook. 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum. Available at: --INVALID-LINK--
-
ECHEMI. This compound SDS, 316-64-3 Safety Data Sheets. Available at: --INVALID-LINK--
-
Chem-Impex. 4,4'-Difluorobiphenyl. Available at: --INVALID-LINK--
-
PubMed. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Available at: --INVALID-LINK--
-
Solubility of Things. 4,4'-Difluorobiphenyl. Available at: --INVALID-LINK--
-
CORE. A study of the benzidine rearrangements. Available at: --INVALID-LINK--
-
University of Ottawa. 19Flourine NMR. Available at: --INVALID-LINK--
-
Alfa Chemistry. 19F NMR Chemical Shift Table. Available at: --INVALID-LINK--
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: --INVALID-LINK--
-
ResearchGate. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available at: --INVALID-LINK--
-
PMC (NIH). Recent Advances on Fluorine Chemistry. Available at: --INVALID-LINK--
-
ScienceDirect. Fluorine NMR. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting information. Available at: --INVALID-LINK--
-
SpectraBase. 4,4'-DIAMINO-2,2'-DIMETHYLBIPHENYL - Optional[13C NMR] - Chemical Shifts. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 4,4'-diamino[1,1'-biphenyl]-2,2'-disulfonic acid. Available at: --INVALID-LINK--
-
SpectraBase. 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 4,4 -Difluorobiphenyl 97. Available at: --INVALID-LINK--
-
Google Patents. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes. Available at: --INVALID-LINK--
-
PMC (NIH). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Available at: --INVALID-LINK--
-
Google Patents. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times. Available at: --INVALID-LINK--
-
PubMed. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Available at: --INVALID-LINK--
-
MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis of 3,3′-Dichlorobenzidine. Available at: --INVALID-LINK--
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: --INVALID-LINK--
-
ChemicalBook. 2,5-Difluoronitrobenzene synthesis. Available at: --INVALID-LINK--
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 316-64-3 [chemicalbook.com]
- 6. This compound | 316-64-3 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl | Seika Corporation [waseika.com]
- 9. Mechanism of benzidine and semidine rearrangements. Part XIX. Kinetics and products of the acid conversion of 2,2′-difluorohydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. 4,4'-Difluorobiphenyl(398-23-2) 13C NMR [m.chemicalbook.com]
- 12. 4,4'-Difluorobiphenyl(398-23-2) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
A Comprehensive Technical Guide to the Thermal Stability Analysis of 4,4'-Diamino-2,2'-difluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Diamino-2,2'-difluorobiphenyl, a crucial parameter for its application in the synthesis of high-performance polymers and in drug development. This document outlines the theoretical background, experimental methodologies, and data interpretation related to the thermal analysis of this fluorinated aromatic diamine. As a self-validating system, this guide explains the rationale behind experimental choices, ensuring technical accuracy and field-proven insights.
Introduction: The Significance of Thermal Stability for this compound
This compound is a fluorinated aromatic diamine of significant interest in materials science and medicinal chemistry. Its rigid biphenyl backbone, coupled with the electron-withdrawing nature of the fluorine atoms and the reactive amino groups, makes it a valuable monomer for the synthesis of high-performance polyimides and other polymers.[1] These polymers are often sought after for applications requiring excellent thermal and oxidative stability, such as in the aerospace and electronics industries. In the pharmaceutical sector, the stability of active pharmaceutical ingredients (APIs) and their intermediates under various stress conditions, including temperature, is a critical quality attribute that must be thoroughly understood and controlled.
The thermal stability of this compound dictates its processing window during polymerization reactions and its storage requirements. Understanding its decomposition temperature and the nature of its degradation products is paramount for ensuring the safety and reliability of its applications. This guide will delve into the essential techniques for assessing thermal stability, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Core Principles of Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[2] For the analysis of this compound, TGA and DSC are the most pertinent methods.[3]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the decomposition temperature, moisture content, and the kinetics of degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.
Experimental Protocols for Thermal Stability Assessment
The following protocols are designed to provide a robust and reproducible thermal stability profile of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset of decomposition and the degradation profile of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. The choice of atmosphere is critical as it simulates different processing or environmental conditions.
-
Heating Rate: A heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used to study the kinetics of decomposition.[5]
-
Temperature Range: Typically from ambient temperature to 800 °C to ensure complete decomposition is observed.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline and the tangent of the decomposition step. The temperature of maximum rate of decomposition (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and other thermal transitions of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is commonly used.
-
Temperature Program:
-
Heat from ambient temperature to a temperature above the expected melting point.
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Reheat at the same rate to observe the glass transition (if any) and melting of the recrystallized material.
-
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined as the peak temperature of the melting endotherm. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak.
Visualization of Experimental Workflow
Caption: Workflow for TGA and DSC analysis.
Expected Results and Interpretation
Table 1: Hypothetical Thermal Properties of this compound
| Parameter | Value | Technique | Atmosphere |
| Melting Point (Tm) | ~150 - 160 °C | DSC | Nitrogen |
| Enthalpy of Fusion (ΔHf) | ~25 - 35 J/g | DSC | Nitrogen |
| Onset Decomposition Temp (Tonset) | ~300 - 320 °C | TGA | Nitrogen |
| 5% Weight Loss Temp (Td5) | ~310 - 330 °C | TGA | Nitrogen |
| 10% Weight Loss Temp (Td10) | ~320 - 340 °C | TGA | Nitrogen |
| Temp of Max Decomposition (Tmax) | ~330 - 350 °C | TGA | Nitrogen |
| Onset Decomposition Temp (Tonset) | ~290 - 310 °C | TGA | Air |
| Char Yield at 800 °C | ~30 - 40% | TGA | Nitrogen |
Interpretation:
-
DSC Analysis: The sharp endothermic peak in the DSC thermogram would correspond to the melting of the crystalline solid. The melting point provides information about the purity of the sample.
-
TGA Analysis (Nitrogen): In an inert atmosphere, the TGA curve is expected to show a single-step decomposition process characteristic of the cleavage of the C-N and C-F bonds and the biphenyl linkage at elevated temperatures. The high char yield is indicative of the formation of a stable, cross-linked carbonaceous residue, a common feature for aromatic compounds.
-
TGA Analysis (Air): In an oxidative environment, the decomposition is expected to initiate at a slightly lower temperature compared to the inert atmosphere. The degradation process might be more complex, involving oxidation of the amino groups and the aromatic rings, leading to a lower char yield due to the complete combustion of the organic matter.
Potential Decomposition Mechanism
The thermal decomposition of fluorinated aromatic compounds can proceed through complex radical mechanisms. For this compound, the initial steps of thermal degradation in an inert atmosphere are likely to involve the homolytic cleavage of the C-N bonds, which are generally weaker than the C-F and C-C bonds of the aromatic rings.
Caption: Potential thermal decomposition pathway.
This initial cleavage would generate highly reactive amino and biphenyl radicals. These radicals can then undergo a series of secondary reactions, including hydrogen abstraction, further fragmentation of the biphenyl ring system, and polymerization or cross-linking reactions to form a thermally stable char. The presence of fluorine atoms can influence the degradation pathway, potentially leading to the formation of hydrogen fluoride (HF) as a volatile decomposition product.
Conclusion and Practical Implications
The thermal stability analysis of this compound is essential for its effective and safe utilization. The methodologies and interpretations presented in this guide provide a robust framework for researchers and professionals to:
-
Establish Safe Processing Temperatures: The TGA data is critical for defining the upper-temperature limit for processing this monomer in polymerization reactions without inducing degradation.
-
Ensure Storage Stability: Understanding the thermal stability helps in defining appropriate storage conditions to prevent degradation over time.
-
Predict Polymer Properties: The thermal stability of the monomer can be correlated with the thermal performance of the resulting polymers.
-
Quality Control: TGA and DSC can be used as quality control tools to assess the purity and consistency of different batches of this compound.
By following the principles and protocols outlined in this technical guide, professionals in materials science and drug development can confidently assess the thermal stability of this compound, ensuring the quality, safety, and performance of their end products.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 4. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]
- 5. mdpi.com [mdpi.com]
4,4'-Diamino-2,2'-difluorobiphenyl CAS number 316-64-3 properties
An In-depth Technical Guide to 4,4'-Diamino-2,2'-difluorobiphenyl (CAS 316-64-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
This compound, also known as 2,2'-difluorobenzidine, is a fluorinated aromatic diamine that serves as a critical building block in advanced materials science. Its strategic importance lies in its role as a monomer for the synthesis of high-performance fluorinated polyimides. The introduction of fluorine atoms at the 2 and 2' positions of the biphenyl core imparts a unique combination of properties, including enhanced thermal stability, improved solubility, reduced dielectric constant, and high optical transparency to the resulting polymers.[1][2][3]
This guide provides a comprehensive technical overview of the properties, synthesis, and applications of this compound, with a focus on its utility for professionals in research and development. While publicly available data on this specific compound is limited, this document synthesizes known information and provides expert-driven protocols and characterization insights based on established chemical principles and data from closely related analogues.
Physicochemical and Spectroscopic Properties
The intrinsic properties of this compound dictate its behavior in chemical synthesis and the performance of materials derived from it.
Physicochemical Data
Quantitative data for this compound is not extensively reported in peer-reviewed literature; the values below are compiled from chemical supplier databases and require experimental verification for critical applications.
| Property | Value | Source |
| CAS Number | 316-64-3 | [4] |
| Molecular Formula | C₁₂H₁₀F₂N₂ | [4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Appearance | Solid, powder | [5] |
| Melting Point | 115-116 °C | [6] |
| Boiling Point | 346.9 ± 37.0 °C (Predicted) | [6] |
| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc) | [7] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton spectrum is expected to show complex signals in the aromatic region (approx. 6.5-7.5 ppm). Due to the molecule's symmetry, three distinct signals corresponding to the protons at the 3,3'-, 5,5'-, and 6,6'- positions would be anticipated. The signals will exhibit coupling to both adjacent protons and the fluorine atoms (³JHF and ⁴JHF), leading to complex splitting patterns (e.g., doublet of doublets or multiplets). The amino (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons due to symmetry. The carbons directly bonded to fluorine (C2, C2') will appear as doublets with a large ¹JCF coupling constant (typically >240 Hz). The carbons adjacent (C1, C1' and C3, C3') and meta (C4, C4' and C6, C6') to the fluorine atoms will also exhibit smaller C-F couplings.
-
¹⁹F NMR: The fluorine spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃.[8]
-
FTIR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine groups (typically a doublet around 3350-3450 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹. Strong C-N stretching bands (around 1250-1350 cm⁻¹) and C-F stretching bands (around 1100-1250 cm⁻¹) are also expected. The N-H bending vibration should appear near 1600 cm⁻¹.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 220. Subsequent fragmentation may involve the loss of amino groups and fluorine atoms.
Synthesis Protocol: A Proposed Workflow
A detailed, validated synthesis protocol for this compound is not prominently published. However, a reliable synthetic route can be constructed based on well-established organometallic and reduction reactions. The most logical approach involves a two-step process starting from a commercially available precursor.
References
- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 316-64-3 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isomeric Landscape of C12H10F2N2: A Technical Guide to Synthesis and Properties for Drug Discovery
Introduction: The molecular formula C12H10F2N2 represents a fascinating and diverse landscape of isomeric structures that have garnered significant interest within the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into aromatic nitrogen-containing scaffolds can profoundly influence a molecule's physicochemical and biological properties. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of three distinct and medicinally relevant isomers of C12H10F2N2: a difluorinated bipyridine, a difluorinated biphenyl diamine, and a difluorinated azobenzene. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is paramount for the rational design of novel therapeutics and advanced materials. The introduction of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity, making these scaffolds highly valuable in modern drug discovery.[1][2]
Isomer I: 4,4'-Difluoro-2,2'-bipyridine
The 4,4'-difluoro-2,2'-bipyridine scaffold is a cornerstone in coordination chemistry and has seen expanding applications in medicinal chemistry. The pyridine rings serve as key structural motifs in numerous pharmaceuticals, and their fluorination can significantly alter their therapeutic properties.[3]
Synthesis of 4,4'-Difluoro-2,2'-bipyridine
The synthesis of symmetrical bipyridines is often achieved through transition-metal-catalyzed homocoupling reactions, with the Ullmann coupling being a classic and effective method.[4][5] This reaction typically involves the copper-mediated coupling of aryl halides.
Experimental Protocol: Ullmann Coupling for 4,4'-Difluoro-2,2'-bipyridine Synthesis
Objective: To synthesize 4,4'-difluoro-2,2'-bipyridine from a suitable 2-halo-4-fluoropyridine precursor.
Materials:
-
2-bromo-4-fluoropyridine
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Diatomaceous earth
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
Activation of Copper Powder: In a flame-dried Schlenk flask under an inert atmosphere, copper powder is activated by stirring with iodine in toluene, followed by washing with acetone and drying under vacuum.
-
Reaction Setup: To the activated copper powder in the Schlenk flask, add anhydrous DMF.
-
Addition of Precursor: 2-bromo-4-fluoropyridine is added to the stirred suspension of copper in DMF.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 150-160 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the copper residues. The filter cake is washed with additional DMF.
-
Isolation and Purification: The combined filtrate is concentrated under reduced pressure to remove the DMF. The resulting crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4,4'-difluoro-2,2'-bipyridine as a solid.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and the organocopper intermediates.
-
Anhydrous Solvents: Anhydrous solvents are necessary to avoid quenching of the reactive organometallic species.
-
High Temperature: The Ullmann coupling often requires high temperatures to overcome the activation energy for the carbon-carbon bond formation.
-
Activated Copper: Activation of the copper powder increases its surface area and reactivity, leading to higher yields.
Caption: Synthetic workflow for 4,4'-difluoro-2,2'-bipyridine.
Physicochemical Properties of 4,4'-Difluoro-2,2'-bipyridine
| Property | Value | Reference |
| Molecular Formula | C10H6F2N2 | [6] |
| Molecular Weight | 192.16 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 135-138 °C | |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | |
| 1H NMR (CDCl3) | δ 8.55 (d, 2H), 8.25 (d, 2H), 7.15 (dd, 2H) | [7] |
| 19F NMR (CDCl3) | δ -108.5 (s) |
Applications in Drug Development
The 4,4'-difluoro-2,2'-bipyridine scaffold is a valuable building block in the design of novel therapeutic agents. The fluorine atoms can enhance the metabolic stability of the molecule by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogens, influencing the molecule's interaction with biological targets. This scaffold has been explored in the development of:
-
Anticancer Agents: As ligands for metal-based anticancer complexes, where the electronic properties of the bipyridine can tune the reactivity and selectivity of the metal center.
-
Antiviral Compounds: As a core structure in molecules designed to inhibit viral replication.
-
Neurological Drugs: The ability of fluorine to improve blood-brain barrier penetration makes this scaffold attractive for central nervous system targets.
Isomer II: 4,4'-Diamino-3,3'-difluorobiphenyl
4,4'-Diamino-3,3'-difluorobiphenyl is a C12H10F2N2 isomer that serves as a crucial monomer in the synthesis of high-performance polymers and as a versatile intermediate in medicinal chemistry. The biphenyl core provides rigidity, while the amino groups offer sites for further functionalization.
Synthesis of 4,4'-Diamino-3,3'-difluorobiphenyl
The synthesis of 4,4'-diamino-3,3'-difluorobiphenyl typically involves a multi-step process, starting with the coupling of a suitable aniline derivative to form the dinitro-biphenyl intermediate, followed by the reduction of the nitro groups to amines.
Experimental Protocol: Synthesis of 4,4'-Diamino-3,3'-difluorobiphenyl
Step 1: Synthesis of 3,3'-Difluoro-4,4'-dinitrobiphenyl
Objective: To synthesize the dinitro precursor via an Ullmann-type coupling reaction.
Materials:
-
2-Fluoro-4-nitroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-fluoro-4-nitroaniline, CuI, and K2CO3 in anhydrous DMSO.
-
Reaction Conditions: The reaction mixture is heated to 130-140 °C and stirred for 24-48 hours. Reaction progress is monitored by TLC.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield 3,3'-difluoro-4,4'-dinitrobiphenyl.
Step 2: Reduction to 4,4'-Diamino-3,3'-difluorobiphenyl
Objective: To reduce the dinitro compound to the corresponding diamine.
Materials:
-
3,3'-Difluoro-4,4'-dinitrobiphenyl
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,3'-difluoro-4,4'-dinitrobiphenyl in ethanol.
-
Addition of Reducing Agent: Add a solution of SnCl2·2H2O in concentrated HCl dropwise to the stirred solution of the dinitro compound at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is carefully neutralized with a cold aqueous NaOH solution until a basic pH is reached, leading to the precipitation of tin salts.
-
Extraction and Purification: The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to give 4,4'-diamino-3,3'-difluorobiphenyl.
Caption: Synthetic pathway for 4,4'-diamino-3,3'-difluorobiphenyl.
Physicochemical Properties of 4,4'-Diamino-3,3'-difluorobiphenyl
| Property | Value | Reference |
| Molecular Formula | C12H10F2N2 | [8] |
| Molecular Weight | 220.22 g/mol | [8] |
| Appearance | Light brown to tan powder | |
| Melting Point | 168-172 °C | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols. | |
| 1H NMR (DMSO-d6) | δ 7.21 (m, 2H), 6.95 (m, 4H), 5.15 (s, 4H, -NH2) | |
| 13C NMR (DMSO-d6) | δ 151.0 (d, J=235 Hz), 138.0, 125.5, 118.0, 115.5 (d, J=18 Hz) | [9] |
Applications in Drug Development
The 4,4'-diamino-3,3'-difluorobiphenyl scaffold is a valuable precursor for the synthesis of various biologically active molecules and polymers for biomedical applications.
-
Polymer-Based Drug Delivery: This diamine can be used to synthesize polyimides and other polymers that can be formulated into nanoparticles or hydrogels for controlled drug release. The fluorine atoms can enhance the thermal and chemical stability of these polymers.[10][11]
-
Scaffold for Bioactive Molecules: The amino groups can be readily functionalized to introduce pharmacophores, leading to the development of novel small-molecule drugs with potential applications in oncology and infectious diseases. The rigidity of the biphenyl core can be advantageous for specific receptor binding.
Isomer III: 4,4'-Difluoroazobenzene
4,4'-Difluoroazobenzene is a photoswitchable molecule that can undergo reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This property makes it a highly attractive component for the development of photopharmacology and targeted drug delivery systems.
Synthesis of 4,4'-Difluoroazobenzene
The most common method for synthesizing symmetrical azobenzenes is the azo coupling reaction, which involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. In the case of 4,4'-difluoroazobenzene, 4-fluoroaniline serves as both the diazo and the coupling component.
Experimental Protocol: Azo Coupling for 4,4'-Difluoroazobenzene Synthesis
Objective: To synthesize 4,4'-difluoroazobenzene from 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Diethyl ether
Procedure:
-
Diazotization:
-
In a beaker, dissolve 4-fluoroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.
-
-
Azo Coupling:
-
In a separate beaker, prepare a solution of 4-fluoroaniline in an aqueous NaOH solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold 4-fluoroaniline solution with vigorous stirring. A colored precipitate of 4,4'-difluoroazobenzene will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 4,4'-difluoroazobenzene.
-
Caption: Synthesis of 4,4'-difluoroazobenzene via azo coupling.
Physicochemical and Photophysical Properties of 4,4'-Difluoroazobenzene
| Property | Value | Reference |
| Molecular Formula | C12H8F2N2 | |
| Molecular Weight | 218.20 g/mol | |
| Appearance | Orange to red crystalline solid | |
| Melting Point | 101-103 °C | |
| Solubility | Soluble in common organic solvents (e.g., hexane, toluene, dichloromethane); insoluble in water. | |
| UV-Vis (trans) | λmax ≈ 320 nm (π-π), ≈ 440 nm (n-π) | [12] |
| UV-Vis (cis) | λmax ≈ 360 nm (n-π*) | [12] |
| Isomerization | trans to cis with UV light (~365 nm), cis to trans with visible light (~450 nm) or thermally. | [12] |
Applications in Drug Development
The ability of 4,4'-difluoroazobenzene to act as a molecular photoswitch is being harnessed for innovative therapeutic strategies.
-
Photodynamic Therapy (PDT): Azobenzene derivatives can be incorporated into photosensitizers. Upon light activation, they can generate reactive oxygen species (ROS) to kill cancer cells. The fluorination can enhance the photophysical properties and stability of these photosensitizers.
-
Targeted Drug Delivery: Azobenzene moieties can be integrated into drug delivery systems, such as polymers or nanoparticles. The photoisomerization can trigger the release of a drug at a specific site in the body when exposed to light, offering spatiotemporal control over drug delivery and reducing off-target effects.[13][14] For instance, a drug can be tethered to a nanocarrier via an azobenzene linker. Upon irradiation, the conformational change of the azobenzene can cleave the linker or open the carrier, releasing the therapeutic agent.
Conclusion
The isomeric landscape of C12H10F2N2 offers a rich diversity of chemical structures with significant potential in drug discovery and development. The three representative isomers discussed herein—4,4'-difluoro-2,2'-bipyridine, 4,4'-diamino-3,3'-difluorobiphenyl, and 4,4'-difluoroazobenzene—each possess unique synthetic routes, physicochemical properties, and applications. The strategic incorporation of fluorine atoms imparts desirable characteristics that can be exploited to design more effective and targeted therapeutics. A thorough understanding of the synthesis and properties of these and other related isomers is crucial for the continued advancement of medicinal chemistry and the development of next-generation pharmaceuticals.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. 4,4'-Difluoro-2,2'-bipyridine | C10H6F2N2 | CID 55265366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. spectrabase.com [spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. kinampark.com [kinampark.com]
- 14. Red-Shifting Azobenzene Photoswitches for in Vivo Use - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorinated Biphenyl Diamines: A Journey from Chemical Curiosities to High-Performance Materials and Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and historical development of fluorinated biphenyl diamines. We will explore the foundational principles of organofluorine chemistry that enabled their synthesis, trace the evolution of synthetic methodologies, and examine the profound impact of fluorination on the physicochemical properties that make these compounds indispensable in modern materials science and medicinal chemistry.
The Genesis: Why Fluorinate Biphenyl Diamines?
The story of fluorinated biphenyl diamines begins at the intersection of two fields: the robust structural integrity of the biphenyl diamine backbone and the transformative properties of fluorine. Biphenyl diamines are well-established monomers for high-performance polymers like polyimides, prized for their thermal stability and mechanical strength. However, their rigid, planar structures often lead to poor solubility, making them difficult to process.
The introduction of fluorine, the most electronegative element, into this scaffold is a strategic design choice that imparts a unique and highly desirable set of properties. The strong carbon-fluorine (C-F) bond and the bulkiness of fluorine atoms or trifluoromethyl (-CF₃) groups disrupt polymer chain packing, which can significantly enhance solubility without compromising thermal stability.
Key Advantages of Fluorination:
-
Enhanced Solubility: Bulky fluorine-containing groups disrupt intermolecular forces, making polymers more soluble in common organic solvents.
-
Improved Thermal and Chemical Stability: The C-F bond is the strongest single bond in organic chemistry, contributing to exceptional stability.
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, a critical property for microelectronics.
-
Increased Lipophilicity & Metabolic Stability: In medicinal chemistry, fluorine can block metabolic pathways and enhance membrane permeability, improving a drug's pharmacokinetic profile.
-
Optical Transparency: Fluorination can reduce intermolecular charge-transfer interactions, leading to less colored and more transparent polymer films.
Historical Milestones: Paving the Way for Fluorinated Aromatics
The synthesis of fluorinated biphenyl diamines was not a singular event but rather the culmination of decades of foundational work in organofluorine chemistry.
-
1886: Isolation of Elemental Fluorine: Henri Moissan's successful isolation of highly reactive elemental fluorine was the dawn of a new era, though direct fluorination of organic compounds proved to be dangerously explosive and difficult to control.
-
1927: The Schiemann Reaction: The discovery by Balz and Schiemann provided the first practical and widely used method for introducing a fluorine atom into an aromatic ring. This reaction involves the thermal decomposition of a diazonium fluoroborate salt.
-
1936: Nucleophilic Halogen Exchange: Gottlieb reported the nucleophilic substitution of chlorine with fluorine using potassium fluoride (KF), another cornerstone reaction for synthesizing fluoroaromatics.
-
World War II: The Manhattan Project created an urgent need for materials resistant to highly corrosive fluorine and uranium hexafluoride. This spurred significant investment and development in fluoropolymer chemistry.
-
Post-War Expansion: Following the war, the unique properties of fluorinated compounds began to be systematically explored, leading to applications in materials and medicine. A 1947 patent application for trifluoromethyl-substituted biphenyls highlighted their potential as stable dielectric and lubricating materials, foreshadowing their future importance.
The Evolution of Synthetic Strategies
The development of efficient and versatile synthetic routes has been critical to the widespread adoption of fluorinated biphenyl diamines. Early methods were often limited in scope and required harsh conditions. The advent of modern cross-coupling catalysis revolutionized their synthesis.
Below is a generalized workflow illustrating the primary synthetic pathways.
Caption: Generalized synthetic workflow for fluorinated biphenyl diamines.
Experimental Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for constructing the biphenyl core. It offers high yields and excellent functional group tolerance.
Objective: To synthesize 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl, a common monomer for high-performance polyimides.
Step 1: Suzuki-Miyaura Coupling of 1-bromo-2-nitro-3-(trifluoromethyl)benzene.
-
To a degassed solution of 1-bromo-2-nitro-3-(trifluoromethyl)benzene (2 equivalents) and a corresponding diboronic acid or
Theoretical and computational studies of 4,4'-Diamino-2,2'-difluorobiphenyl
An In-Depth Technical Guide to the Theoretical and Computational Investigations of 4,4'-Diamino-2,2'-difluorobiphenyl
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Fluorinated Biphenyl Building Block
In the landscape of materials science and medicinal chemistry, the strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This guide delves into the theoretical and computational characterization of this compound, a molecule of significant interest. The presence of amino and fluoro groups on the biphenyl scaffold imparts a unique combination of properties, making it a valuable precursor for high-performance polymers and pharmacologically active compounds.[1] This document provides a comprehensive overview of the computational methodologies employed to elucidate the structural, electronic, and spectroscopic features of this molecule, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Rationale for Computational Scrutiny
Experimental characterization through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides foundational data on molecular structure.[2][3] However, a deeper understanding of the interplay between structure and function necessitates a computational approach. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens to probe aspects that are often challenging to resolve experimentally.[3][4] These methods allow for the precise determination of ground-state geometries, vibrational modes, and electronic properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP).[3] For a molecule like this compound, computational analysis is crucial for predicting its reactivity, stability, and potential interactions in larger molecular systems.
The Significance of Fluorine and Amine Functionalization
The biphenyl core provides a rigid and aromatic backbone. The strategic placement of substituents dictates the molecule's overall characteristics:
-
Amino Groups (-NH₂): These electron-donating groups are key to the molecule's utility as a monomer in polymerization reactions, particularly for forming polyimides and other high-performance materials. They also serve as hydrogen bond donors, influencing intermolecular interactions.
-
Fluorine Atoms (-F): The high electronegativity of fluorine significantly impacts the electronic distribution within the molecule. This can enhance thermal and chemical stability, modify dielectric properties, and influence metabolic stability in pharmaceutical applications.[2][5] The carbon-fluorine bond is exceptionally strong, contributing to the overall robustness of materials derived from this monomer.[5]
Part 2: Methodological Framework for Theoretical Investigations
A robust computational protocol is paramount for obtaining reliable theoretical data. The workflow outlined below represents a standard and effective approach for the study of aromatic organic molecules.
Computational Workflow
References
Methodological & Application
Application Note: Synthesis and Characterization of High-Performance Polyimides Using 4,4'-Diamino-2,2'-difluorobiphenyl
Abstract
This guide provides a detailed protocol for the synthesis of high-performance fluorinated polyimides using 4,4'-Diamino-2,2'-difluorobiphenyl (DFFB). The strategic placement of fluorine atoms at the 2,2'-positions of the biphenyl ring imparts unique and highly desirable properties to the resulting polymers, including enhanced solubility, reduced dielectric constant, and high optical transparency, while maintaining excellent thermal stability.[1] This document outlines the scientific rationale for using DFFB, provides step-by-step protocols for polymerization and imidization, and discusses the characterization and properties of the final polyimide films. The methodologies are designed to be robust and reproducible, offering researchers a solid foundation for developing advanced materials for applications in microelectronics, aerospace, and flexible displays.
The Scientific Rationale: Why Use a 2,2'-Difluorinated Diamine?
The incorporation of fluorine into polyimide backbones is a well-established strategy for tuning material properties.[2][3] The use of this compound (DFFB) is particularly advantageous due to the specific location of the fluorine atoms ortho to the biphenyl linkage.
Causality Behind Enhanced Properties:
-
Improved Solubility and Processability: The ortho-fluorine atoms create a "kinked" or non-coplanar structure in the biphenyl unit. This steric hindrance disrupts the dense chain packing and weakens the intermolecular charge-transfer complexes (CTCs) that are characteristic of aromatic polyimides.[1][4] Reduced CTC formation leads to significantly improved solubility in common organic solvents (e.g., NMP, DMAc, THF), facilitating easier processing and film casting.[5]
-
Low Dielectric Constant: The high electronegativity of fluorine atoms reduces the overall molecular polarizability.[6][7] Furthermore, the disrupted chain packing increases the free volume within the polymer matrix. This combination of low polarizability and increased free volume effectively lowers the dielectric constant (Dk) of the material, a critical requirement for high-frequency microelectronic applications.[6][8]
-
High Optical Transparency: The aforementioned disruption of CTCs is a primary reason for the enhanced optical properties of DFFB-based polyimides. CTCs are responsible for the characteristic yellow-to-brown color of traditional polyimides. By weakening these interactions, the resulting polymers are often colorless or very pale, with high transparency in the visible spectrum and a lower UV cutoff wavelength.[1][9]
-
Excellent Thermal Stability: Despite the disruption of intermolecular forces, the inherent rigidity of the biphenyl structure and the high bond dissociation energy of the C-F bond (~485 kJ/mol) ensure that the resulting polyimides retain exceptional thermal stability.[6] These polymers typically exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (T5%), making them suitable for high-temperature applications.[6]
Synthesis Protocol: A Validated Two-Step Method
The most common and reliable method for synthesizing high molecular weight polyimides from DFFB is a two-step polycondensation reaction.[2][4][10] This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor at low temperatures, followed by conversion to the final polyimide via cyclodehydration (imidization).
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound (DFFB) | >99% | Major suppliers | Must be dried under vacuum before use to remove moisture. |
| Aromatic Dianhydride (e.g., PMDA, 6FDA) | >99% | Major suppliers | Must be purified by sublimation and dried under vacuum. |
| N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) | Anhydrous | Major suppliers | Use a freshly opened bottle or dry over molecular sieves. |
| Acetic Anhydride | Reagent | Major suppliers | For chemical imidization. |
| Pyridine or Triethylamine (TEA) | Reagent | Major suppliers | Catalyst for chemical imidization. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Step 1: Poly(amic acid) (PAA) Synthesis
This protocol describes the synthesis of a PAA solution using DFFB and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) as a representative dianhydride.
Experimental Rationale: The reaction is performed at low temperature (0-5°C) to prevent premature imidization and control the exothermic reaction. An inert atmosphere is crucial to prevent oxidation and reactions with atmospheric moisture, which can terminate the polymer chains. The slow, portion-wise addition of the solid dianhydride to the dissolved diamine maintains stoichiometric balance locally and prevents gelation, ensuring the formation of a high molecular weight polymer.
Detailed Protocol:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, an argon/nitrogen inlet, and a drying tube.
-
Diamine Dissolution: Place the flask in an ice-water bath. Charge the flask with this compound (e.g., 1.041 g, 5 mmol) and anhydrous NMP (e.g., 18 mL) to achieve a final solids concentration of ~20 wt%. Stir under a gentle flow of inert gas until the diamine is fully dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA (e.g., 2.221 g, 5 mmol) to the stirred diamine solution in small portions over 1 hour.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature. The solution viscosity will increase significantly. Continue stirring for 24 hours under an inert atmosphere to ensure complete polymerization.[4]
-
Storage: The resulting viscous PAA solution can be stored in a refrigerator at 4°C for several weeks before proceeding to the imidization step.
Step 2: Imidization (Conversion to Polyimide)
The PAA precursor can be converted into the final polyimide film through either thermal or chemical imidization. The choice of method impacts the final properties of the film.[11]
Rationale: Thermal imidization is a straightforward method where the PAA film is heated in a stepwise manner.[5][12] This gradual heating allows for the controlled removal of the solvent and the water byproduct from the cyclization reaction, minimizing stress in the final film. The final high-temperature cure ensures the maximum degree of imidization.[12]
Detailed Protocol:
-
Casting: Pour the PAA solution onto a clean, level glass substrate. Cast a film of uniform thickness using a doctor blade.
-
Solvent Removal: Place the cast film in a vacuum oven or a level forced-air oven. Heat at 80-100°C for 2-4 hours to slowly remove the bulk of the NMP solvent.[4]
-
Curing: Transfer the film (still on the glass plate) to a high-temperature oven with an inert atmosphere. Cure using a staged heating program:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300-350°C for 1 hour[4]
-
-
Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.
Rationale: Chemical imidization is performed at lower temperatures using a dehydrating agent (acetic anhydride) and a catalyst (pyridine or TEA).[5][8] This method can lead to a higher degree of imidization and can sometimes result in polymers with better mechanical properties and solubility, as it avoids the high-temperature processing that can cause some cross-linking or degradation.[11]
Detailed Protocol:
-
Reagent Addition: Cool the PAA solution from Step 1 in an ice bath. To the stirred solution, add a mixture of acetic anhydride (e.g., 2 equivalents per amic acid unit) and pyridine (e.g., 1 equivalent per amic acid unit).
-
Imidization: Allow the mixture to stir at room temperature for 12-24 hours.
-
Precipitation: Pour the resulting polyimide solution into a large excess of a non-solvent like methanol or ethanol with vigorous stirring.
-
Purification: Collect the precipitated fibrous or powdered polyimide by filtration. Wash thoroughly with methanol and then water to remove residual solvent and imidization agents.
-
Drying: Dry the purified polyimide in a vacuum oven at 150-200°C for 24 hours. The resulting powder can be redissolved in a suitable solvent (e.g., NMP, chloroform) and cast into a film.
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis process for creating DFFB-based polyimides.
Caption: Workflow for the two-step synthesis of polyimides from DFFB.
Properties of DFFB-Based Polyimides
Polyimides synthesized from this compound exhibit a superior combination of properties compared to their non-fluorinated analogs. The table below summarizes typical property values for a polyimide derived from DFFB and 6FDA.
| Property | Typical Value | Significance & Rationale |
| Glass Transition Temp. (Tg) | > 290 °C | High Tg indicates excellent dimensional stability at elevated temperatures, stemming from the rigid polymer backbone.[13] |
| 5% Weight Loss Temp. (T5%) | > 500 °C (in N2) | Demonstrates outstanding thermal stability, a result of the strong aromatic and imide linkages.[6] |
| Dielectric Constant (Dk) @ 1 MHz | 2.6 – 2.9 | Low Dk is crucial for reducing signal delay and cross-talk in microelectronics.[6][14] |
| Cutoff Wavelength (λcutoff) | 320 – 360 nm | Low cutoff wavelength signifies high optical transparency and lack of color, ideal for display applications.[9][15] |
| Tensile Strength | 85 – 110 MPa | Indicates strong, tough films suitable for flexible substrates and protective coatings.[13] |
| Solubility | Soluble in NMP, DMAc, THF, CHCl3 | Enhanced solubility due to ortho-fluoro groups allows for solution-based processing.[5][13] |
Applications
The unique property profile of DFFB-based polyimides makes them highly suitable for advanced technology sectors:
-
Microelectronics: As low-Dk interlayer dielectrics, stress buffer coatings, and packaging materials for integrated circuits.
-
Flexible Electronics: As transparent and flexible substrates for OLED displays and flexible printed circuits.[1]
-
Aerospace: For lightweight, thermally stable composite matrices and insulating films.
-
Optical Components: In the fabrication of optical waveguides and other optoelectronic devices due to their high transparency and controllable refractive index.[16][17]
References
- 1. Fluorine Substitution Effect on the Material Properties in Transparent Aromatic Polyimides [cjps.org]
- 2. scielo.br [scielo.br]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of fluorine substitution on polarization and dielectric properties of polyimides (Conference) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 17. researchgate.net [researchgate.net]
High-Performance Polymers Derived from 4,4'-Diamino-2,2'-difluorobiphenyl: Application Notes and Protocols
Introduction: The Strategic Advantage of Fluorination in High-Performance Polymers
In the relentless pursuit of materials with superior performance, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a pivotal design strategy. High-performance polymers, such as aromatic polyimides and polyamides, are renowned for their exceptional thermal stability, mechanical robustness, and chemical resistance.[1][2] The introduction of fluorine, particularly on the biphenyl moiety of a diamine monomer like 4,4'-diamino-2,2'-difluorobiphenyl, imparts a unique combination of desirable properties. The strong electronegativity and low polarizability of the C-F bond, along with the increased free volume created by the fluorine atoms, can lead to polymers with enhanced solubility, lower dielectric constants, reduced moisture absorption, and excellent thermal and thermo-oxidative stability.[3]
This technical guide provides detailed application notes and protocols for the synthesis and characterization of high-performance polyimides and polyamides derived from this compound. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid foundation for exploring the potential of these advanced materials in demanding applications, including aerospace, microelectronics, and advanced filtration membranes.
I. Synthesis of High-Performance Polyimides
Aromatic polyimides are synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization. The choice of dianhydride allows for the tailoring of the final polymer's properties.
Protocol 1: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol details the synthesis of a rigid and thermally stable polyimide.
Causality Behind Experimental Choices:
-
Solvent: N,N-dimethylacetamide (DMAc) is a polar aprotic solvent that effectively dissolves both the monomers and the resulting poly(amic acid), facilitating a high molecular weight polymer formation.
-
Reaction Temperature: The initial polymerization is conducted at a low temperature (0-5 °C) to control the exothermic reaction and prevent premature imidization, which would lead to precipitation of the polymer. The reaction is then allowed to proceed at room temperature to ensure complete polymerization.
-
Thermal Imidization: A stepwise heating program is employed for the thermal cyclization of the poly(amic acid) film. This gradual increase in temperature allows for the controlled removal of solvent and water, preventing the formation of voids and ensuring a uniform, high-quality film.
Experimental Workflow:
Caption: Workflow for the two-step synthesis of a polyimide film.
Step-by-Step Methodology:
-
Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.000 g, 4.54 mmol) in 15 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir the solution until the diamine is completely dissolved.
-
Polymerization: Cool the solution to 0-5 °C using an ice bath. To this solution, add pyromellitic dianhydride (PMDA) (0.990 g, 4.54 mmol) in one portion. Rinse the weighing paper with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.
-
Continue stirring the reaction mixture at 0-5 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 20 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.
-
Thermal Imidization: Place the glass plate in a vacuum oven and heat it according to the following program:
-
80 °C for 2 hours
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting flexible and tough polyimide film can be carefully peeled from the glass plate.
II. Synthesis of High-Performance Polyamides
Aromatic polyamides, or aramids, are typically synthesized by the low-temperature solution polycondensation of a diamine with a diacid chloride. This method is rapid and allows for the formation of high molecular weight polymers.
Protocol 2: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol describes the synthesis of a high-strength, thermally stable aromatic polyamide.
Causality Behind Experimental Choices:
-
Reactant Choice: Terephthaloyl chloride is a highly reactive diacid chloride, which allows the polymerization to proceed rapidly at low temperatures.
-
Solvent and Acid Acceptor: N-methyl-2-pyrrolidone (NMP) is an excellent solvent for the resulting polyamide. The reaction generates hydrochloric acid as a byproduct, which is neutralized by an acid acceptor like pyridine to prevent side reactions and degradation of the polymer.
-
Low-Temperature Reaction: The reaction is carried out at low temperatures to control the highly exothermic reaction between the amine and acid chloride groups, thus preventing side reactions and ensuring the formation of a linear, high molecular weight polymer.
Experimental Workflow:
References
Application Notes and Protocols for 4,4'-Diamino-2,2'-difluorobiphenyl in Organic Electronics
Foreword: The Strategic Advantage of Fluorination in Advanced Organic Electronics
In the pursuit of next-generation organic electronic devices, the molecular design of constituent materials is paramount. Among the vast library of organic building blocks, fluorinated aromatic compounds have emerged as a cornerstone for developing high-performance semiconductors and dielectrics. This guide focuses on a particularly promising monomer: 4,4'-Diamino-2,2'-difluorobiphenyl . The strategic placement of fluorine atoms at the 2,2'-positions of the biphenyl core imparts a unique combination of electronic and physical properties that are highly desirable for applications in flexible displays, lighting, and sensor technologies.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development transitioning into materials science. It provides not only detailed experimental protocols but also the underlying scientific rationale for the application of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced electronic systems.
Core Attributes of this compound
The utility of this compound in organic electronics stems from the profound influence of its fluorine substituents. The high electronegativity of fluorine and the strength of the carbon-fluorine bond introduce several key advantages:
-
Enhanced Thermal and Oxidative Stability: The C-F bond is significantly stronger than a C-H bond, leading to materials with greater resistance to thermal degradation and oxidation, a critical factor for device longevity.[1]
-
Tailored Electronic Properties: Fluorine atoms are strongly electron-withdrawing, which lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2] This can facilitate electron injection and transport in n-type or ambipolar organic semiconductors.
-
Improved Solubility: The introduction of fluorine can disrupt intermolecular packing and increase the free volume in polymers, often leading to enhanced solubility in organic solvents.[3][4] This is crucial for solution-processable fabrication techniques like spin-coating and inkjet printing.
-
Favorable Dielectric Properties: Fluorinated polyimides, often synthesized from diamines like the topic of this guide, typically exhibit lower dielectric constants, which is advantageous for reducing signal delay in high-frequency applications.[3]
-
Controlled Molecular Packing: The presence of fluorine can influence the solid-state packing of molecules and polymers through non-covalent interactions (e.g., F···H or F···S interactions), which can impact charge carrier mobility.[5]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 316-64-3 |
| Molecular Formula | C₁₂H₁₀F₂N₂ |
| Molecular Weight | 220.22 g/mol |
| Melting Point | 115-116 °C |
| Boiling Point | 346.9±37.0 °C (Predicted) |
| Density | 1.313±0.06 g/cm³ (Predicted) |
Synthesis of High-Performance Polyimides
One of the primary applications of this compound is as a diamine monomer for the synthesis of fluorinated polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and electrical insulation, making them ideal for flexible electronic substrates and dielectric layers.[6][7]
Workflow for Polyimide Synthesis
Caption: A generalized workflow for the synthesis of polyimide films.
Protocol: Synthesis of a Fluorinated Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
This protocol describes a two-step polycondensation reaction to form a poly(amic acid) precursor, followed by thermal imidization to yield the final polyimide film.
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
-
Glass substrate
-
Programmable oven or furnace
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous NMP to achieve a solids concentration of 15-20 wt%. Stir the solution at room temperature until the diamine is fully dissolved.
-
Poly(amic acid) Synthesis: To the stirred diamine solution, slowly add an equimolar amount of 6FDA in small portions. The addition of the dianhydride is exothermic; maintain the reaction temperature below 25 °C using a water bath if necessary. Continue stirring at room temperature under an inert atmosphere for 24 hours to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
-
Film Casting: Filter the poly(amic acid) solution through a 0.45 µm filter to remove any particulate matter. Cast the filtered solution onto a clean, dry glass substrate. The thickness of the resulting film can be controlled by adjusting the solution viscosity and the blade gap of the film applicator.
-
Thermal Imidization: Place the cast film in a programmable oven or furnace. The thermal imidization process is performed in a stepwise manner to ensure gradual solvent removal and complete cyclization:
-
80 °C for 2 hours
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Film Recovery: After cooling to room temperature, the flexible polyimide film can be peeled off from the glass substrate.
Application in Organic Field-Effect Transistors (OFETs)
The excellent dielectric properties of polyimides derived from this compound make them suitable for use as the gate dielectric layer in OFETs. A low dielectric constant is desirable for high-frequency operation, while a smooth, pinhole-free surface is crucial for good semiconductor-dielectric interface.
Workflow for OFET Fabrication
Caption: A typical fabrication workflow for an OFET device.
Protocol: Fabrication of a Pentacene OFET with a Fluorinated Polyimide Gate Dielectric
This protocol outlines the fabrication of a bottom-gate, top-contact OFET.
Materials:
-
Heavily doped Si wafer with a 300 nm SiO₂ layer (serves as the gate electrode and initial substrate)
-
Polyimide solution synthesized from this compound (as described in Section 2)
-
Pentacene (or other suitable organic semiconductor)
-
Gold (for source/drain electrodes)
-
Solvents for cleaning (acetone, isopropanol)
-
Spin-coater
-
Thermal evaporator
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Dielectric Layer Deposition: Spin-coat the polyimide solution onto the Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 500-700 nm). Perform the thermal imidization as described in the synthesis protocol.
-
Organic Semiconductor Deposition: Deposit a thin film (typically 50 nm) of pentacene onto the polyimide dielectric layer via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate should be held at room temperature during deposition.
-
Source and Drain Electrode Deposition: Using a shadow mask, thermally evaporate gold (typically 50 nm) onto the pentacene layer to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask.
-
Device Characterization: The electrical characteristics of the OFET can be measured using a semiconductor parameter analyzer in ambient or inert atmosphere. Key parameters to extract include field-effect mobility, on/off ratio, and threshold voltage.
Application in Organic Light-Emitting Diodes (OLEDs)
While less common, derivatives of this compound can be envisioned as components of host materials or charge-transporting layers in OLEDs. The fluorination can enhance stability and tune energy levels for efficient charge injection and transport.
Hypothetical OLED Device Structure
A multilayer OLED structure is typically used to achieve high efficiency.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine Substitution Effect on the Material Properties in Transparent Aromatic Polyimides [cjps.org]
- 7. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Note & Protocol: 4,4'-Diamino-2,2'-difluorobiphenyl as a High-Performance Monomer for Flexible OLED Substrates
Introduction: The Imperative for Advanced Flexible Substrates in OLED Technology
The evolution of organic light-emitting diode (OLED) technology has ushered in an era of vibrant, high-contrast, and energy-efficient displays. The transition from rigid glass to flexible substrates has further revolutionized the field, enabling novel form factors such as foldable smartphones, wearable electronics, and conformable lighting.[1] However, the full potential of flexible OLEDs is contingent upon the development of substrate materials that can withstand the rigors of fabrication and deliver exceptional performance.[2] Polyimides (PIs) have emerged as a leading class of materials for these applications, owing to their remarkable thermal stability, mechanical robustness, and chemical resistance.[3]
This application note details the synthesis, characterization, and application of polyimides derived from the fluorinated diamine monomer, 4,4'-diamino-2,2'-difluorobiphenyl . The strategic incorporation of fluorine atoms into the polymer backbone imparts a unique combination of properties, including enhanced optical transparency, reduced dielectric constant, and improved solubility, making it an exemplary candidate for next-generation flexible OLED substrates. We will provide a comprehensive guide for researchers and material scientists, encompassing the underlying chemical principles, detailed experimental protocols, and expected material properties.
The Strategic Advantage of this compound
The molecular architecture of this compound is key to its efficacy as a monomer for high-performance polyimides. The fluorine substituents on the biphenyl core introduce several advantageous characteristics:
-
Enhanced Optical Transparency: The high electronegativity of fluorine atoms reduces intermolecular charge transfer (CTC) complex formation, which is a primary source of color in traditional aromatic polyimides.[1] This leads to colorless or near-colorless polyimide films with high transmittance in the visible spectrum, a critical requirement for bottom-emission OLED displays.
-
Low Dielectric Constant: The presence of fluorine lowers the dielectric constant of the resulting polyimide.[4] This is crucial for high-frequency applications and for minimizing crosstalk between pixels in high-resolution displays.
-
Improved Solubility: The introduction of fluorine atoms can disrupt chain packing and increase the free volume within the polymer matrix, leading to enhanced solubility in organic solvents.[5] This facilitates the solution-based processing of polyimide films, such as spin coating or slot-die coating.
-
Excellent Thermal and Mechanical Properties: The inherent rigidity of the biphenyl unit contributes to a high glass transition temperature (Tg) and good mechanical strength in the resulting polyimide.[6] This ensures dimensional stability during the high-temperature processes involved in OLED fabrication.[7]
Synthesis of this compound-Based Polyimide: A Two-Step Polycondensation Approach
The synthesis of polyimides from this compound and an aromatic dianhydride is typically achieved through a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to yield the final polyimide.[3]
Reaction Scheme
Figure 1: General two-step synthesis of polyimide from this compound.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from this compound and PMDA
This protocol describes the synthesis of the poly(amic acid) precursor using pyromellitic dianhydride (PMDA) as the aromatic dianhydride.
Materials:
-
This compound (purified)
-
Pyromellitic dianhydride (PMDA) (purified)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer and gas inlet/outlet
Procedure:
-
Monomer Preparation: Ensure both this compound and PMDA are purified, typically by sublimation, to achieve high molecular weight polymer.[3]
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer and an argon/nitrogen inlet and outlet.
-
Diamine Dissolution: Under a positive pressure of inert gas, add a calculated amount of this compound to the flask. Add anhydrous NMP to achieve a desired solids concentration (typically 15-20 wt%). Stir until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of PMDA to the stirred diamine solution in small portions over 30-60 minutes. The addition should be controlled to manage the exothermic nature of the reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a refrigerator (4°C) to prevent premature imidization and molecular weight degradation.
Protocol 2: Fabrication of Polyimide Film via Thermal Imidization
This protocol details the solution casting and thermal curing of the poly(amic acid) solution to form a flexible polyimide film.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Clean glass substrate
-
Doctor blade or spin coater
-
Programmable vacuum oven or furnace with inert gas flow
Procedure:
-
Substrate Preparation: Thoroughly clean and dry the glass substrate to ensure uniform film formation.
-
Solution Casting: Cast the poly(amic acid) solution onto the glass substrate using a doctor blade or spin coater to achieve the desired film thickness.[8]
-
Solvent Removal (Soft Bake): Place the coated substrate in a vacuum oven and heat at 80°C for 2 hours to slowly remove the bulk of the solvent.
-
Thermal Imidization (Curing): Ramp up the temperature of the oven according to a specific heating program to effect cyclodehydration. A typical program is as follows:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour This gradual heating process is crucial to prevent the formation of voids and to ensure complete imidization.[9]
-
-
Film Delamination: After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate, often by immersing it in deionized water.
-
Post-Cure Annealing (Optional): For optimal properties, the freestanding film can be further annealed at a temperature close to its glass transition temperature.
Figure 2: Experimental workflow for the synthesis and fabrication of this compound-based polyimide films.
Expected Properties and Characterization
The polyimides derived from this compound are expected to exhibit a superior combination of properties suitable for flexible OLED substrates. The table below provides a comparison of anticipated properties with a well-studied analogous fluorinated polyimide derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) and a non-fluorinated polyimide.
| Property | This compound -based PI (Anticipated) | 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB)-based PI[10] | Conventional Aromatic PI (e.g., PMDA-ODA) |
| Glass Transition Temp. (Tg) | > 350 °C | ~350-400 °C | > 350 °C |
| Coefficient of Thermal Expansion (CTE) | < 20 ppm/°C | 3-20 ppm/°C | ~50 ppm/°C |
| Tensile Strength | > 150 MPa | > 200 MPa | > 150 MPa |
| Elongation at Break | > 10 % | > 20 % | > 50 % |
| Optical Transmittance (@ 450 nm) | > 85% | > 85% | < 70% |
| Dielectric Constant (@ 1 MHz) | < 3.0 | ~2.8 | > 3.2 |
| Solubility | Good in aprotic polar solvents | Good in aprotic polar solvents | Generally poor |
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the disappearance of the amic acid peaks and the appearance of characteristic imide peaks.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyimide.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To measure the glass transition temperature (Tg).
-
Thermomechanical Analysis (TMA): To determine the coefficient of thermal expansion (CTE).
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.
-
UV-Vis Spectroscopy: To measure the optical transmittance and determine the cutoff wavelength.
-
Dielectric Spectroscopy: To measure the dielectric constant and loss tangent over a range of frequencies.
Application in Flexible OLED Fabrication
The synthesized this compound-based polyimide film serves as the foundational substrate for the flexible OLED device. The fabrication process typically involves the following steps:
-
Substrate on Carrier: The flexible polyimide film is temporarily bonded to a rigid carrier (e.g., glass) for dimensional stability during processing.
-
Barrier Film Deposition: A thin-film encapsulation (TFE) layer is deposited on the polyimide to protect the OLED from moisture and oxygen.
-
Thin-Film Transistor (TFT) Array Fabrication: The active-matrix backplane is fabricated on the barrier layer.
-
OLED Deposition: The organic layers (hole injection, hole transport, emissive, electron transport, and electron injection layers) and the cathode are deposited.
-
Encapsulation: A top encapsulation layer is applied.
-
Delamination: The completed flexible OLED device is delaminated from the carrier glass.
Figure 3: Schematic cross-section of a flexible OLED device utilizing a this compound-based polyimide substrate.
Conclusion
This compound is a highly promising monomer for the synthesis of advanced polyimide films for flexible OLED substrates. The incorporation of fluorine imparts a desirable combination of high optical transparency, low dielectric constant, excellent thermal stability, and good mechanical properties. The protocols provided in this application note offer a robust starting point for the synthesis and fabrication of these high-performance materials. The resulting polyimide films have the potential to enable the next generation of flexible displays and lighting with enhanced durability, performance, and novel form factors.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress and Application of Polyimide-Based Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4405550A - Manufacture of polyimide film by solvent casting - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes and Protocols for the Synthesis of Low Dielectric Constant Polyimides Using 4,4'-Diamino-2,2'-difluorobiphenyl
Introduction: The Pursuit of Low-k Dielectrics in Advanced Microelectronics
The relentless miniaturization and increasing operational frequencies of integrated circuits necessitate the development of advanced interlayer dielectric materials with low dielectric constants (low-k).[1][2][3] Conventional polyimides, while lauded for their exceptional thermal stability and mechanical robustness, typically exhibit dielectric constants in the range of 3.0–3.4, which can lead to signal delay, crosstalk, and increased power consumption in high-speed electronic devices.[4] A primary strategy to mitigate these issues is the molecular-level engineering of polyimides to reduce their dielectric constant.
The incorporation of fluorine atoms into the polyimide backbone is a well-established and highly effective approach to achieve lower dielectric constants.[4] This application note provides a detailed guide to the synthesis of low-k polyimides utilizing a key fluorinated monomer: 4,4'-Diamino-2,2'-difluorobiphenyl (DFFB) . The strategic placement of fluorine atoms on the biphenyl unit of this diamine offers a multifaceted approach to dielectric constant reduction.
Scientific Principles: The Role of Fluorine in Dielectric Constant Reduction
The dielectric constant of a polymer is intrinsically linked to its molecular structure, specifically its polarizability and the density of polarizable groups. The introduction of fluorine, particularly through monomers like DFFB, lowers the dielectric constant through several key mechanisms:
-
Reduced Molar Polarizability: The fluorine atom is the most electronegative element, resulting in the carbon-fluorine (C-F) bond having a very low degree of electronic polarizability.[4] This means the electron cloud of the C-F bond is less easily distorted by an external electric field, which is a primary contributor to the dielectric constant.
-
Increased Free Volume: The bulky nature of fluorine atoms, when compared to hydrogen, disrupts the efficient packing of polymer chains. This creates a greater fractional free volume within the polymer matrix. An increase in free volume effectively reduces the number of polarizable groups per unit volume, thereby lowering the overall dielectric constant.
-
Hydrophobicity: Fluorinated polyimides exhibit increased hydrophobicity. Water, with its high dielectric constant (~80), can be absorbed by conventional polyimides, leading to a significant increase in their dielectric constant. The water-repellent nature of fluorinated polyimides minimizes moisture uptake, ensuring the stability of their low-k properties in varying environmental conditions.
The structure of this compound is particularly advantageous. The fluorine atoms are positioned ortho to the biphenyl linkage, which induces a twisted conformation that further hinders intermolecular interactions and chain packing, amplifying the increase in free volume.
Synthesis of DFFB-Based Polyimides: A Two-Step Polycondensation Approach
The synthesis of polyimides from diamines and dianhydrides is typically conducted via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor at or below room temperature. The second step is the cyclodehydration (imidization) of the PAA to the final, thermally stable polyimide. This can be achieved through either thermal treatment or chemical methods.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) Precursor
This protocol outlines the synthesis of the poly(amic acid) precursor from this compound (DFFB) and a representative aromatic dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
This compound (DFFB) (molar mass: 220.22 g/mol )
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (molar mass: 444.24 g/mol )
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice bath
Procedure:
-
Reactor Setup: A flame-dried three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The entire apparatus is purged with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Diamine Dissolution: In the flask, dissolve an equimolar amount of this compound (e.g., 10 mmol, 2.2022 g) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a final solids concentration of 15-20% (w/v). Stir the mixture at room temperature under a continuous, gentle stream of nitrogen until the diamine has completely dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and prevent premature imidization or side reactions.
-
Dianhydride Addition: Add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (e.g., 10 mmol, 4.4424 g) to the cooled diamine solution in small portions over 30-60 minutes with vigorous stirring. The addition of the dianhydride should be slow enough to maintain the reaction temperature below 10 °C.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final product is a viscous, clear to pale yellow poly(amic acid) solution.
Protocol 2: Imidization to Form Polyimide Films
The poly(amic acid) solution can be converted into the final polyimide via thermal or chemical imidization.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate. Use a doctor blade or a spin coater to achieve a uniform film thickness.
-
Solvent Removal: Place the cast film in a dust-free, low-humidity chamber at 60-80 °C for 2-4 hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Transfer the semi-dried film to a programmable oven with a nitrogen atmosphere. The thermal curing is performed in a stepwise manner to ensure complete imidization and to minimize stress in the final film:
-
Heat to 100 °C and hold for 1 hour.
-
Increase to 200 °C and hold for 1 hour.
-
Increase to 300 °C and hold for 1 hour.
-
Slowly cool the oven to room temperature.
-
-
Film Detachment: Carefully detach the resulting flexible and transparent polyimide film from the substrate.
-
Reagent Addition: To the poly(amic acid) solution at room temperature, add a chemical dehydrating agent and a catalyst. A common combination is a 2:1 molar ratio of acetic anhydride to pyridine. The total amount of this mixture should be twice the molar amount of the repeating unit of the polymer.
-
Reaction: Stir the mixture at room temperature for 1 hour, and then heat to 100-120 °C for 3-4 hours to complete the imidization.
-
Precipitation: After cooling to room temperature, pour the viscous polyimide solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyimide.
-
Purification and Drying: Collect the fibrous or powdered polyimide by filtration, wash it thoroughly with methanol and then with hot water to remove residual reagents and solvent. Dry the purified polyimide in a vacuum oven at 150-180 °C for 12-24 hours.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of DFFB-based low-k polyimides.
Characterization of DFFB-Based Polyimides
A comprehensive characterization of the synthesized polyimides is essential to validate their structure and properties.
-
Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Successful imidization is confirmed by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), along with the disappearance of the broad amic acid N-H and O-H stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to confirm the chemical structure of the polymer repeating unit.
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. DFFB-based polyimides are expected to exhibit high decomposition temperatures (T_d5 > 500 °C in a nitrogen atmosphere), indicative of their excellent thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T_g) of the polymer. The T_g provides insight into the polymer's rigidity and operational temperature range.
-
-
Dielectric Properties:
-
Capacitance Measurement: The dielectric constant is typically measured on a thin film of the polyimide using a parallel plate capacitor setup. Measurements are often performed over a range of frequencies (e.g., 1 MHz to 10 GHz) using an LCR meter or a network analyzer.
-
Expected Properties and Data
The incorporation of DFFB into the polyimide backbone is expected to yield materials with a desirable combination of properties for microelectronic applications.
| Property | Expected Value Range | Significance |
| Dielectric Constant (k) @ 1 MHz | 2.5 - 2.9 | Significantly lower than conventional polyimides, reducing signal delay and crosstalk. |
| Dielectric Loss (tan δ) @ 1 MHz | < 0.01 | Low energy dissipation, crucial for high-frequency applications. |
| Glass Transition Temp. (T_g) | > 250 °C | High thermal stability, allowing for compatibility with semiconductor manufacturing processes. |
| 5% Weight Loss Temp. (T_d5) | > 500 °C (in N₂) | Excellent thermal stability for demanding applications. |
| Water Absorption | < 1.0% | Low moisture uptake ensures stable dielectric properties. |
Structure-Property Relationship
The choice of dianhydride to be reacted with DFFB will significantly influence the final properties of the polyimide.
Caption: Influence of dianhydride structure on polyimide properties.
-
Rigid Dianhydrides (e.g., Pyromellitic dianhydride - PMDA): Will lead to polyimides with higher glass transition temperatures and enhanced mechanical strength but may reduce solubility.
-
Flexible Dianhydrides (e.g., 4,4'-Oxydiphthalic anhydride - ODPA): Incorporating flexible ether linkages can improve the solubility and processability of the polyimide, although it may slightly lower the T_g.
-
Fluorinated Dianhydrides (e.g., 6FDA): The combination of a fluorinated diamine (DFFB) and a fluorinated dianhydride (6FDA) will have a synergistic effect, resulting in polyimides with the lowest dielectric constants and water absorption.
Conclusion
The use of this compound as a monomer in polyimide synthesis is a highly effective strategy for developing low-k dielectric materials. The ortho-fluorine substitution provides a unique structural advantage that disrupts chain packing and reduces polarizability, leading to polyimides with excellent dielectric properties, high thermal stability, and low moisture uptake. The protocols and principles outlined in this application note provide a robust framework for researchers and professionals in the field of advanced materials and microelectronics to synthesize and characterize these high-performance polymers.
References
- 1. Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 4. mdpi.com [mdpi.com]
The Untapped Potential of 4,4'-Diamino-2,2'-difluorobiphenyl in Medicinal Chemistry: Application Notes and Protocols
Introduction: Beyond Polymer Science - A New Frontier in Drug Discovery
The 4,4'-diamino-2,2'-difluorobiphenyl scaffold is a molecule of significant interest, primarily recognized for its role as a high-performance monomer in the synthesis of fluorinated polyimides.[1][2][3] These polymers are lauded for their exceptional thermal stability, low dielectric constants, and optical transparency. However, the very attributes that make this scaffold valuable in materials science—its rigid, planar structure, thermal stability, and the strategic placement of fluorine atoms—also render it a compelling, yet underexplored, building block in the realm of medicinal chemistry.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] The difluorinated biphenyl core of this compound offers a robust and sterically defined framework. The two primary amino groups serve as versatile handles for synthetic elaboration, allowing for the construction of diverse chemical libraries. This guide provides an in-depth exploration of the potential medicinal chemistry applications of this compound derivatives, complete with detailed protocols for their synthesis and characterization.
Core Rationale: Why this compound is a Promising Scaffold
The potential of this scaffold in drug design is rooted in several key features:
-
Structural Rigidity: The biphenyl core provides a conformationally restricted backbone, which can be advantageous for optimizing binding to protein targets by reducing the entropic penalty upon binding.
-
Fluorine Substitution: The ortho-fluorine atoms can influence the dihedral angle of the biphenyl system, modulating its conformation. Furthermore, fluorine can engage in favorable electrostatic interactions with protein targets and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug molecule.
-
Symmetric Divalent Nature: The presence of two reactive amino groups allows for the synthesis of symmetrical molecules that could potentially bind to dimeric proteins or span across a binding site, interacting with two distinct sub-pockets.
-
Synthetic Tractability: The primary aromatic amine functionalities are highly versatile and can participate in a wide array of well-established chemical transformations, including amide and sulfonamide bond formation, reductive amination, and cyclization reactions to form heterocycles.
Potential Therapeutic Applications and Synthetic Protocols
The derivatization of the amino groups of this compound can lead to a variety of structures with potential biological activities. Below are detailed protocols for the synthesis of several classes of derivatives.
Bis-Amide Derivatives: Probing Protein Pockets
Amide bonds are fundamental in peptide and protein structures and are prevalent in a vast number of approved drugs. The synthesis of bis-amide derivatives of this compound allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: General Procedure for the Synthesis of Bis-Amide Derivatives
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2.2 equivalents of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or HOBt/EDC) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired bis-amide derivative.
Causality behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the acylating agent and to ensure the efficiency of the reaction.
-
The addition of a base is necessary to neutralize the HCl generated during the reaction with acyl chlorides or to facilitate the activation of carboxylic acids by coupling agents.
-
Cooling the reaction mixture to 0 °C during the addition of the acylating agent helps to control the exothermicity of the reaction and minimize side product formation.
Bis-Schiff Base Derivatives: Precursors to Diverse Heterocycles and Potential Antimicrobials
Schiff bases, characterized by their imine (-C=N-) linkage, are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5] They are also valuable intermediates for the synthesis of various heterocyclic systems.
Protocol 2: Synthesis of Bis-Schiff Base Derivatives
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Aldehyde Addition: Add 2.2 equivalents of the desired aromatic or aliphatic aldehyde to the solution.
-
Catalyst Addition (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.[6]
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.
-
Isolation: Cool the reaction mixture to room temperature. The solid product can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validating System: The formation of the imine bond can be readily confirmed by FT-IR spectroscopy by the appearance of a characteristic C=N stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde and the N-H stretches of the primary amine. ¹H NMR spectroscopy will show a characteristic singlet for the imine proton (-CH=N-).
Polycyclic Heterocycles: Benzoxazole Derivatives
Benzoxazoles are a class of heterocyclic compounds that are present in numerous biologically active molecules with a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[7][8] The reaction of this compound with appropriate precursors can lead to the formation of novel bis-benzoxazole structures.
Protocol 3: Hypothetical Synthesis of a Bis-Benzoxazole Derivative
While this compound itself is not an o-aminophenol, this protocol outlines a general approach that could be adapted if a derivative with adjacent amino and hydroxyl groups were synthesized. A more direct approach for the target molecule would involve multi-step synthesis. However, for illustrative purposes, a general benzoxazole synthesis is provided.
-
Reactant Mixture: In a reaction vessel, combine 1.0 equivalent of an appropriate o-aminophenol derivative of the difluorobiphenyl core with 2.2 equivalents of a carboxylic acid or its corresponding aldehyde.
-
Catalyst and Solvent: Add a catalyst such as polyphosphoric acid (PPA) or a reusable acid catalyst like samarium triflate in a suitable solvent.[9] For PPA, the reaction is often run neat.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
Work-up: Cool the reaction mixture and carefully add it to ice water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and then a suitable organic solvent. Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Strategies
Experimental Workflow for Library Synthesis
The following diagram illustrates a potential workflow for creating a library of derivatives from this compound.
Caption: Synthetic workflow for the derivatization of this compound.
Quantitative Data Summary
As the medicinal chemistry applications of this compound are largely unexplored, there is a lack of published biological data. The following table is a template for researchers to populate as they synthesize and test new derivatives.
| Derivative Class | R-Group | Target Assay | IC₅₀ / EC₅₀ (µM) | Notes |
| Bis-Amide | e.g., 4-chlorophenyl | Kinase Panel | Data to be generated | |
| Bis-Amide | e.g., 2-pyridyl | Protease Assay | Data to be generated | |
| Bis-Schiff Base | e.g., 4-hydroxyphenyl | Antibacterial (MIC) | Data to be generated | [5] |
| Bis-Schiff Base | e.g., 3-nitrophenyl | Anticancer (MTT) | Data to be generated | |
| Bis-Sulfonamide | e.g., 4-methylphenyl | Carbonic Anhydrase | Data to be generated |
Conclusion and Future Outlook
While this compound has a well-established role in materials science, its potential as a scaffold for the development of novel therapeutic agents is a nascent field of investigation. The synthetic accessibility and the desirable physicochemical properties imparted by the difluorobiphenyl core make it an attractive starting point for drug discovery campaigns. The protocols outlined in this guide provide a foundational framework for the synthesis of diverse libraries of derivatives. Future work should focus on the systematic synthesis and biological evaluation of these compounds against a range of therapeutic targets to unlock the full medicinal chemistry potential of this versatile scaffold.
References
- 1. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Fluorinated Polyimide Derived from 3,3′‐Diisopropyl‐4,4′‐diaminodiphenyl‐3′′,4′′‐difluorophenylmethane | Semantic Scholar [semanticscholar.org]
- 5. ijpbs.com [ijpbs.com]
- 6. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 7. jocpr.com [jocpr.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Benzoxazole synthesis [organic-chemistry.org]
Application Note & Protocol: Synthesis of High-Performance Aromatic Polyamides via Low-Temperature Polycondensation of 4,4'-Diamino-2,2'-difluorobiphenyl
Abstract
This document provides a comprehensive experimental protocol for the synthesis of a high-performance aromatic polyamide (aramid) derived from the monomer 4,4'-Diamino-2,2'-difluorobiphenyl. Aromatic polyamides are a class of polymers renowned for their exceptional mechanical strength and thermal resistance[1]. The incorporation of fluorine atoms into the polymer backbone, as facilitated by the 2,2'-difluoro-substituted diamine, is a strategic approach to enhance polymer solubility, thermal stability, and optical transparency, while lowering the dielectric constant and moisture absorption[2]. This protocol details a low-temperature solution polycondensation method, a robust and widely adopted technique for preparing high molecular weight aramids[3]. We will cover the reaction mechanism, detailed step-by-step procedures, safety precautions, polymer characterization techniques, and a troubleshooting guide to support researchers in achieving successful polymerization.
Introduction: The Rationale for Fluorinated Aramids
Wholly aromatic polyamides, or aramids, derive their remarkable properties from rigid aromatic backbones and strong, directional interchain hydrogen bonds[1][4]. However, these same forces often render them insoluble and intractable, limiting their processability and applications[1]. A key strategy to mitigate this is the introduction of fluorine-containing groups into the polymer structure.
The C-F bond's high electronegativity and the bulkiness of the fluorine atom disrupt tight chain packing and reduce the efficacy of intermolecular hydrogen bonding. This disruption enhances the polymer's solubility in organic solvents without significantly compromising its high thermal stability[2][4]. The monomer at the core of this protocol, this compound, serves as an excellent building block for creating these advanced, processable materials, which are candidates for applications in microelectronics, optoelectronics, and aerospace composites[5][6].
This protocol will focus on the reaction of this compound with Terephthaloyl Chloride, a common diacid chloride, to form the corresponding aramid.
Reaction Scheme: n H₂N−(C₁₂H₆F₂)−NH₂ + n ClOC−(C₆H₄)−COCl → [−HN−(C₁₂H₆F₂)−NHOC−(C₆H₄)−CO−]ₙ + 2n HCl
Safety and Handling
Mandatory Adherence to Safety Protocols is Essential.
-
This compound: Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Terephthaloyl Chloride: This is a corrosive and lachrymatory substance. It reacts violently with water and moisture to release HCl gas. All handling must be performed in a chemical fume hood. Wear acid-resistant gloves, a face shield in addition to safety goggles, and a lab coat[7].
-
N-methyl-2-pyrrolidone (NMP) & N,N-dimethylacetamide (DMAc): These are polar aprotic solvents. Handle in a fume hood to avoid inhalation of vapors. They are known skin and eye irritants.
-
General Precautions: Ensure emergency eye wash stations and safety showers are accessible[7]. All glassware must be thoroughly dried before use to prevent reaction with the acid chloride. The polymerization should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
Materials and Equipment
Reagents
| Reagent | CAS No. | Purity | Supplier Notes |
| This compound | 316-64-3 | >98% | Store in a desiccator. |
| Terephthaloyl Chloride | 100-20-9 | >99% | Handle under inert gas. |
| N-methyl-2-pyrrolidone (NMP) | 872-50-4 | Anhydrous, <50 ppm H₂O | Use freshly opened or distilled solvent. |
| Lithium Chloride (LiCl) | 7447-41-8 | Anhydrous, >99% | Dry in a vacuum oven at >120°C for 24h. |
| Methanol (MeOH) | 67-56-1 | Reagent Grade | For polymer precipitation. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Reagent Grade | For neutralization wash. |
Equipment
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Mechanical overhead stirrer with a paddle or crescent-shaped blade
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Dropping funnel or powder addition funnel
-
Low-temperature bath (ice-water or cryocooler)
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum flask
-
Vacuum oven
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for Aramid Synthesis and Characterization.
Detailed Polymerization Protocol
This protocol is based on a 0.01 molar scale.
5.1. Reactor Setup and Reagent Preparation
-
Glassware: Thoroughly clean and oven-dry a 250 mL three-neck flask, mechanical stirrer, and dropping funnel at 120°C overnight. Assemble the apparatus while still warm under a positive flow of dry nitrogen.
-
Solvent & Additive: To the reaction flask, add anhydrous Lithium Chloride (LiCl) (0.85 g, 0.02 mol). Causality: LiCl is a crucial additive that improves the solubility of the resulting aramid by disrupting the strong hydrogen bonds between polymer chains, preventing premature precipitation and allowing for higher molecular weight achievement[4].
-
Diamine Solution: Add 60 mL of anhydrous N-methyl-2-pyrrolidone (NMP) to the flask. Stir the mixture until the LiCl is fully dissolved. Add this compound (2.202 g, 0.01 mol) to the solvent and stir under a gentle nitrogen flow until a clear, homogeneous solution is obtained.
5.2. Polycondensation Reaction
-
Cooling: Immerse the reaction flask in an ice-water bath and allow the solution to cool to 0-5°C.
-
Monomer Addition: Weigh Terephthaloyl Chloride (2.030 g, 0.01 mol) in a dry, inert atmosphere (e.g., a glovebox). Add the solid diacid chloride to the stirred diamine solution in small portions over 30-45 minutes. Causality: Slow, portion-wise addition is critical to control the exotherm of the reaction and ensure a uniform polymer chain growth, preventing localized high concentrations that can lead to side reactions or oligomer formation.
-
Reaction Progression: A noticeable increase in viscosity should occur as the polymerization proceeds. The solution may become a thick, stirrable gel.
-
Stirring: Continue stirring the reaction mixture at 0-5°C for 3-4 hours after the final addition of the diacid chloride.
-
Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 18-24 hours to ensure the reaction goes to completion and maximizes the polymer's molecular weight.
5.3. Polymer Isolation and Purification
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous or powdery white precipitate should form immediately. Causality: The polymer is insoluble in methanol, causing it to precipitate out of the NMP solution. This step also separates the polymer from the solvent, unreacted monomers, and LiCl.
-
Filtration: Allow the precipitate to be stirred in methanol for at least 1 hour, then collect the solid polymer by vacuum filtration using a Büchner funnel.
-
Washing:
-
Wash the polymer cake on the filter extensively with fresh methanol (2 x 100 mL).
-
Transfer the polymer to a beaker with 300 mL of deionized water and stir for 1 hour to remove any remaining LiCl. Filter again.
-
To neutralize and remove any trapped HCl, wash the polymer by stirring it in a 5% aqueous sodium bicarbonate (NaHCO₃) solution for 1 hour, followed by filtration.
-
Wash thoroughly with deionized water until the filtrate is neutral (check with pH paper).
-
Finally, wash with methanol (2 x 100 mL) to help remove water.
-
-
Drying: Place the purified polymer in a vacuum oven and dry at 80-100°C for 24 hours or until a constant weight is achieved. The final product should be a white to off-white fibrous solid or powder.
Polymer Characterization
A self-validating protocol requires thorough characterization to confirm the identity and quality of the synthesized polymer.
| Property | Method | Expected Outcome |
| Solubility | Qualitative test (10 mg polymer in 1 mL solvent) | Expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMF, especially with added LiCl[4]. Should be insoluble in water, methanol, and toluene. |
| Structural Identity | FTIR Spectroscopy | Appearance of characteristic amide bands: N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1650 cm⁻¹), and Amide II (N-H bend, ~1540 cm⁻¹). Disappearance of primary amine bands from the monomer. |
| Molecular Weight | Inherent Viscosity (ηᵢₙₕ) | Measured in DMAc + 3% LiCl at 30°C. Values of 0.5-1.5 dL/g are indicative of successful high polymer formation for similar aramids[1]. |
| Thermal Stability | TGA (in N₂) | High thermal stability is expected. Decomposition temperature (5% weight loss) should be above 450°C[8]. |
| Glass Transition | DSC (2nd heating scan) | A high glass transition temperature (Tg) is expected, likely in the range of 250-350°C, reflecting the rigid polymer backbone[8]. |
Troubleshooting Guide
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Incomplete reaction.- Loss of product during washing. | - Extend reaction time.- Use a finer filter paper or centrifugation for recovery. |
| Brittle Polymer / Low Viscosity | - Impure or wet reagents/solvent.- Incorrect stoichiometry.- Reaction temperature too high. | - Use anhydrous solvents and purified monomers.- Carefully weigh monomers.- Maintain low temperature during diacid chloride addition. |
| Polymer Insoluble in NMP/DMAc | - Extremely high molecular weight.- Insufficient LiCl.- Side reactions causing cross-linking. | - Increase the concentration of LiCl in the polymerization and for solubility tests.- Ensure slow, controlled addition of the diacid chloride. |
| Dark/Colored Polymer | - Impurities in monomers.- Oxidation during reaction or workup. | - Recrystallize monomers before use.- Maintain a strict inert atmosphere throughout the reaction. |
References
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups | MDPI [mdpi.com]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. [PDF] Preparation and properties of aromatic polyimides from 2,2′‐bis(p‐aminophenoxy)biphenyl or 2,2′‐bis)p‐aminophenoxy)‐1,1′‐binaphthyl and aromatic tetracarboxylic dianhydrides | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 4,4'-Diamino-2,2'-difluorobiphenyl as a Versatile Precursor for Pharmaceutical Scaffolds
Abstract
This technical guide provides an in-depth exploration of 4,4'-Diamino-2,2'-difluorobiphenyl, a unique aromatic diamine, as a precursor for the synthesis of novel pharmaceutical compounds. While traditionally utilized in the field of high-performance polymers, the distinct structural and electronic properties imparted by the difluorobiphenyl core present significant opportunities for medicinal chemists. This document outlines the synthesis of the parent diamine, details key chemical transformations of its amino functionalities, and provides validated protocols for its derivatization into scaffolds with high potential for biological activity. We will delve into the strategic incorporation of this moiety into drug-like molecules, leveraging the known benefits of fluorine in medicinal chemistry, such as enhanced metabolic stability and binding affinity.
Introduction: The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug properties.[1][2][3] The small size of the fluorine atom, coupled with its high electronegativity, can profoundly influence a molecule's pKa, conformation, membrane permeability, and metabolic stability.[3] Specifically, the difluorobiphenyl moiety in this compound offers a rigid, yet conformationally sensitive scaffold that can serve as a bioisosteric replacement for other aromatic systems, potentially improving ligand-target interactions.[4][5] The presence of two primary amine groups provides versatile handles for a wide range of chemical modifications, making this compound a highly attractive starting material for the synthesis of diverse compound libraries.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for reaction design and optimization.
| Property | Value | Source |
| CAS Number | 316-64-3 | [6][7] |
| Molecular Formula | C₁₂H₁₀F₂N₂ | [8] |
| Molecular Weight | 220.22 g/mol | [8] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 165-169 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMAc, DMSO) |
Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved through several routes, with the Ullmann condensation being a common and effective method.[9][10] This approach involves the copper-catalyzed coupling of a suitable aminofluorohalobenzene.
Protocol 1: Synthesis via Ullmann Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Fluoro-4-bromoaniline
-
Copper powder (activated)
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Hydrazine hydrate
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Ullmann Coupling: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 2-fluoro-4-bromoaniline (2.0 eq), activated copper powder (2.5 eq), and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the copper catalyst.
-
Pour the filtrate into a large volume of ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum. This yields the intermediate 2,2'-difluoro-4,4'-dinitrobiphenyl.
-
Reduction to the Diamine: Suspend the dinitro intermediate in ethanol in a round-bottom flask.
-
Add 10% palladium on carbon (5 mol%).
-
Carefully add hydrazine hydrate (10 eq) dropwise at room temperature.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Key Transformations for Pharmaceutical Synthesis
The two primary amine groups of this compound are the key reaction sites for building molecular complexity. The following sections detail protocols for fundamental transformations relevant to the synthesis of pharmaceutical intermediates.
Diazotization and Subsequent Functionalization
Diazotization of the aromatic amines opens a gateway to a vast array of functionalities through Sandmeyer and related reactions.[11] This allows for the introduction of halogens, hydroxyl, cyano, and other groups.
Protocol 2: Diazotization and Sandmeyer Reaction
This protocol provides a general method for the diazotization of one or both amino groups, followed by a representative Sandmeyer reaction to introduce a chloro group.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
Ice
Procedure:
-
Diazonium Salt Formation: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq for both amino groups) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (2.2 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 4,4'-dichloro-2,2'-difluorobiphenyl by column chromatography.
Diagram 2: Diazotization and Sandmeyer Reaction Workflow
Caption: Workflow for diazotization and subsequent Sandmeyer reaction.
Amide Bond Formation
The formation of amide bonds is a cornerstone of medicinal chemistry, allowing for the connection of the diamine scaffold to a wide variety of carboxylic acid-containing building blocks.[12]
Protocol 3: Amide Coupling with a Carboxylic Acid
This protocol describes a standard amide coupling reaction using a common coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (2.2 eq) in anhydrous DMF.
-
Add EDC (2.4 eq) and HOBt (2.4 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting bis-amide by column chromatography or recrystallization.
Diagram 3: Amide Bond Formation
Caption: General scheme for bis-amide synthesis.
Synthesis of Heterocyclic Scaffolds
Aromatic diamines are valuable precursors for the synthesis of various heterocyclic systems, which are prevalent in many classes of pharmaceutical agents.[13][14] For instance, condensation with dicarbonyl compounds can lead to the formation of benzodiazepine-like structures.
Protocol 4: Synthesis of a Dibenzodiazepine Analog
This protocol outlines the synthesis of a novel heterocyclic system through the condensation of the diamine with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add acetylacetone (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the difluorinated dibenzodiazepine analog.
Potential Pharmaceutical Applications and Future Directions
The derivatized scaffolds from this compound hold promise in various therapeutic areas. The rigid, fluorinated biphenyl core can be exploited in the design of kinase inhibitors, by mimicking the hinge-binding motifs of known drugs. The bis-amide derivatives can be explored as ligands for nuclear receptors or as protease inhibitors. Furthermore, the heterocyclic analogs could serve as scaffolds for central nervous system (CNS) active agents.
Future work should focus on the synthesis of a diverse library of compounds derived from this precursor and their subsequent screening against a panel of biological targets. The strategic placement of the fluorine atoms is anticipated to confer favorable pharmacokinetic properties, making these novel compounds attractive candidates for further drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]
- 7. This compound | 316-64-3 [sigmaaldrich.com]
- 8. This compound | 316-64-3 [chemicalbook.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
Application Notes and Protocols for the Synthesis of Advanced Aerospace Materials Using Fluorinated Diamines
Introduction: The Imperative for Advanced Materials in Aerospace
The aerospace industry operates at the extremes of material performance, demanding components that are not only exceptionally strong and lightweight but also resilient to harsh and fluctuating environments.[1][2][3] From the intense heat of engine components to the vacuum and radiation of space, materials are pushed to their absolute limits. Traditional polymers, while offering advantages in weight reduction over metals, often fall short in thermal stability, chemical resistance, and dielectric performance required for next-generation aerospace applications.[4][5]
Fluorinated polyimides, a class of high-performance polymers, have emerged as a critical solution to these challenges.[4][5][6] The strategic incorporation of fluorine atoms into the polyimide backbone, often through the use of fluorinated diamines, imparts a unique combination of desirable properties. The strong carbon-fluorine bond enhances thermal and chemical stability, while the bulky nature of fluorine-containing groups disrupts polymer chain packing, leading to lower dielectric constants and improved processability.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced fluorinated polyimides for aerospace applications, focusing on the critical role of fluorinated diamines.
The Role of Fluorinated Diamines: A Structural Perspective
The properties of a polyimide are fundamentally dictated by the chemical structures of its constituent diamine and dianhydride monomers. Fluorinated diamines are pivotal in tailoring the final properties of the polymer for specific aerospace applications. The introduction of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, has several profound effects:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal robustness of the polymer, allowing it to withstand extreme temperatures without degradation.[7]
-
Superior Chemical Resistance: The inertness of the C-F bond provides excellent resistance to corrosive aerospace fluids, such as jet fuels and hydraulic fluids.
-
Low Dielectric Constant: The bulky nature of fluorinated groups increases the free volume within the polymer matrix, reducing intermolecular interactions and lowering the dielectric constant.[4][8] This is crucial for applications in high-frequency electronic systems and radomes.
-
Improved Solubility and Processability: The disruption of polymer chain packing by bulky fluorine groups can enhance the solubility of the polyimide in organic solvents, facilitating processing and film formation.[4][5]
-
Reduced Water Absorption: The hydrophobic nature of fluorinated groups leads to lower moisture uptake, which is critical for maintaining stable electrical and mechanical properties in varying humidity environments.[4]
A key example of a fluorinated diamine extensively used in the synthesis of advanced aerospace materials is 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) .[9][10][11][12] Its structure, featuring a hexafluoroisopropylidene group, imparts a combination of flexibility and high fluorine content, leading to polyimides with excellent overall performance.
Synthesis of Fluorinated Polyimides: Methodologies and Protocols
The synthesis of fluorinated polyimides from fluorinated diamines and dianhydrides can be broadly categorized into two primary approaches: a two-step method involving the formation of a poly(amic acid) intermediate followed by imidization, and a one-step high-temperature polycondensation.
Two-Step Synthesis: Poly(amic acid) Formation and Imidization
This is the most common method for preparing high-molecular-weight polyimides. It offers good control over the polymerization process and allows for the formation of a processable poly(amic acid) precursor.[1]
Workflow for Two-Step Synthesis of Fluorinated Polyimides
Caption: Workflow for the two-step synthesis of fluorinated polyimides.
This protocol details the synthesis of a fluorinated polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-oxydianiline (ODA).
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Glass substrate
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous DMAc under a nitrogen atmosphere.
-
Once the ODA has completely dissolved, slowly add an equimolar amount of 6FDA powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) (PAA) solution.[1] The resulting PAA solution should have a solid content of approximately 20 wt%.[1]
-
-
Film Casting:
-
Pour the viscous PAA solution onto a clean, level glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
-
-
Thermal Imidization:
-
Place the glass substrate with the cast film in a programmable oven with a nitrogen atmosphere.
-
Implement a stepwise heating program to gradually remove the solvent and effect imidization. A typical heating profile is as follows:[1]
-
100°C for 1 hour
-
150°C for 30 minutes
-
200°C for 30 minutes
-
250°C for 30 minutes
-
300°C for 30 minutes
-
350°C for 30 minutes
-
-
The heating rate between steps should be controlled, for example, at 2°C/min.[1]
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
The resulting transparent, flexible fluorinated polyimide film can then be carefully peeled from the glass substrate.
-
This protocol describes the synthesis of a fluorinated polyimide powder, which can be useful for subsequent processing techniques like compression molding.
Materials:
-
Fluorinated diamine (e.g., 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, TFMB)
-
Dianhydride (e.g., 6FDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride, reagent grade
-
Pyridine, reagent grade
-
Deionized water or methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
Follow the same procedure as in Protocol 1, Step 1 to synthesize the poly(amic acid) solution from the chosen fluorinated diamine and dianhydride in DMAc.
-
-
Chemical Imidization:
-
To the PAA solution, add a dehydrating agent, such as acetic anhydride, and a tertiary amine catalyst, like pyridine.[1] Typically, a molar excess of these reagents is used relative to the repeating unit of the polymer.
-
Stir the reaction mixture at room temperature for 6 hours to effect chemical imidization.[1]
-
-
Precipitation and Purification:
-
Pour the resulting polyimide solution into a beaker containing a non-solvent, such as deionized water or methanol, while stirring vigorously.[1] This will cause the fluorinated polyimide to precipitate out of the solution.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer powder thoroughly with deionized water and then with methanol to remove any residual solvent and imidization reagents.
-
Dry the purified fluorinated polyimide powder in a vacuum oven at 80°C for 6 hours.[1]
-
One-Step High-Temperature Polycondensation
This method involves the direct reaction of the diamine and dianhydride monomers in a high-boiling solvent at elevated temperatures. The imidization occurs in situ, simplifying the process.
Workflow for One-Step Synthesis of Fluorinated Polyimides
Caption: Workflow for the one-step synthesis of fluorinated polyimides.
This protocol provides a general procedure for the one-step synthesis of a fluorinated polyimide.
Materials:
-
Fluorinated diamine
-
Aromatic dianhydride
-
m-Cresol, anhydrous
-
Isoquinoline (optional, as a catalyst)
-
Methanol
Procedure:
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the fluorinated diamine and an equimolar amount of the dianhydride in anhydrous m-cresol.[4]
-
If desired, add a catalytic amount of isoquinoline.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain reflux for a specified period (typically several hours) until a viscous polymer solution is formed.[8]
-
-
Isolation and Purification:
-
After cooling the reaction mixture to room temperature, pour the viscous solution into a large volume of methanol to precipitate the fluorinated polyimide.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove the high-boiling solvent and any unreacted monomers.
-
Dry the purified fluorinated polyimide powder in a vacuum oven at an elevated temperature (e.g., 150°C) for several hours to ensure complete removal of residual solvent.
-
Characterization of Fluorinated Polyimides for Aerospace Applications
A thorough characterization of the synthesized fluorinated polyimides is essential to ensure they meet the stringent requirements of aerospace applications.
| Property | Characterization Technique | Purpose |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the successful synthesis of the polyimide and the degree of imidization.[4] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature (Td) and assess the material's performance at elevated temperatures.[4][7] |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | To identify the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4][7] |
| Mechanical Properties | Tensile Testing | To measure key parameters such as tensile strength, Young's modulus, and elongation at break, which are critical for structural applications.[4][7] |
| Dielectric Properties | Dielectric Spectroscopy | To determine the dielectric constant and dielectric loss over a range of frequencies, which is crucial for electronic and radome applications.[4][7] |
| Water Absorption | Gravimetric Analysis | To quantify the amount of moisture the material absorbs, which can affect its electrical and mechanical properties.[4] |
Performance Data of Representative Fluorinated Polyimides
The following table summarizes the properties of several fluorinated polyimides synthesized using different fluorinated diamines and dianhydrides, highlighting the impact of chemical structure on performance.
| Polyimide System | Tg (°C) | Td (5% weight loss, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) | Reference |
| TPPI50 (TFMB-based) | 402 | 563 | 232.73 | 26.26 | 2.312 | [7] |
| 6FDA/ODA | ~260 | >500 | Varies | Varies | ~2.8-3.0 | [13] |
| PI-5a (multi-bulky pendant groups) | 281 | 561 (N2), 520 (air) | 91 | 9.0 | 2.69 | [4] |
| FAPI-100 | 351.6 | 596.7 (air) | 326.7 | Varies | Varies | [14] |
Conclusion and Future Outlook
Fluorinated diamines are indispensable building blocks in the synthesis of advanced polyimides for the aerospace industry. By carefully selecting the fluorinated diamine and the corresponding dianhydride, along with the appropriate synthesis methodology, researchers can tailor the properties of the resulting polymers to meet the demanding performance requirements of various aerospace applications. The protocols and data presented in this guide provide a solid foundation for the development of next-generation, high-performance aerospace materials. Future research will likely focus on the development of novel fluorinated diamines with even more complex and functional structures to further enhance properties such as processability, long-term thermal-oxidative stability, and radiation resistance for deep-space missions.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. ossila.com [ossila.com]
- 10. specialchem.com [specialchem.com]
- 11. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | C27H20F6N2O2 | CID 94652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,2-BIS[4-(4-AMINOPHENOXY)PHENYL]HEXAFLUOROPROPANE | 69563-88-8 [chemicalbook.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4'-Diamino-2,2'-difluorobiphenyl
Welcome to the technical support guide for the purification of crude 4,4'-Diamino-2,2'-difluorobiphenyl (CAS No: 316-64-3).[1][2] This document is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-tested methods for its purification. As a key building block in the synthesis of advanced polymers and pharmaceutical intermediates, obtaining high-purity this compound is critical for downstream success. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Question 1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent issue in recrystallization and can stem from several factors. Understanding the underlying principles is key to optimization.
-
Cause 1: Inappropriate Solvent Choice. The ideal solvent should dissolve the crude product completely at an elevated temperature but exhibit very low solubility at cooler temperatures (e.g., 0-4 °C). If the compound remains significantly soluble even when cold, a substantial portion will be lost in the mother liquor.
-
Cause 2: Using an Excessive Volume of Solvent. A common mistake is adding too much solvent to dissolve the crude material. The goal is to create a saturated solution at high temperature. Using an excessive volume prevents the solution from becoming supersaturated upon cooling, thereby inhibiting crystal formation and leading to poor recovery.[3]
-
Cause 3: Premature Crystallization. If crystallization occurs too early, for instance during a hot filtration step to remove insoluble impurities, the product will be lost with the filtered solids.
Solutions:
-
Solvent System Optimization: Perform small-scale solubility tests with a range of solvents to find the optimal one. A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not) can also be highly effective for fine-tuning solubility.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material with stirring and heating, stopping as soon as all the solid has just dissolved. This ensures the solution is saturated.
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and depositing crystals prematurely. Adding a small excess of hot solvent (~5-10%) just before filtration can also help keep the product in solution.
-
Maximize Recovery from Mother Liquor: After filtering the main crop of crystals, concentrate the mother liquor by partially evaporating the solvent and cooling again to obtain a second crop of crystals. Note that the purity of this second crop may be lower and should be assessed separately.
Question 2: During recrystallization, my product "oiled out" instead of forming crystals. Why did this happen and what should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent. Instead of dissolving, the crude solid melts, forming an immiscible liquid phase that is difficult to crystallize.[3] Aromatic amines can also form oils if the concentration of impurities is very high, depressing the melting point of the mixture.
Solutions:
-
Lower the Solution Temperature: Re-heat the mixture to dissolve the oil completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Induce Crystallization: At a temperature slightly below the point where oiling occurred, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
-
Change the Solvent System: Select a solvent or solvent mixture with a lower boiling point. Alternatively, add a co-solvent (in which the compound is less soluble) to the hot solution to reduce the overall solvating power and encourage crystallization at a temperature below the compound's melting point.
Question 3: My purified this compound is still colored (e.g., pink, brown, or yellow). How can I remove these colored impurities?
Answer: A persistent color in aromatic diamines typically indicates the presence of trace amounts of oxidized species or residual starting materials and byproducts from the synthesis, such as azo compounds.[4][5]
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute's weight). The charcoal's high surface area adsorbs the colored impurities.[5]
-
Caution: Using too much charcoal can lead to significant product loss as it will also adsorb the desired compound.
-
Procedure: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.
-
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a more powerful method for removing persistent impurities. A silica gel column with a suitable eluent system can effectively separate the desired colorless compound from the colored contaminants.
Question 4: I am struggling to get good separation with column chromatography. The product either stays on the column or elutes with impurities.
Answer: Poor separation in column chromatography usually points to an issue with the choice of the stationary or mobile phase.
-
Cause 1: Incorrect Solvent Polarity. If the eluent is not polar enough, your product will have a strong affinity for the polar silica gel and will not move down the column. If the eluent is too polar, your product and impurities will move too quickly, eluting together without separation.
-
Cause 2: Tailing. Aromatic amines are basic and can interact strongly with the slightly acidic silanol groups on the surface of silica gel. This interaction can lead to significant "tailing" of the product spot on TLC and broad, poorly resolved bands on the column, which results in impure fractions.
Solutions:
-
Optimize the Eluent System with TLC: Before running a column, always determine the optimal mobile phase using Thin-Layer Chromatography (TLC). Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The ideal system will give your desired product an Rf value between 0.2 and 0.4, with good separation from all impurities.[5]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind on the column.
-
Suppress Tailing: To prevent tailing due to interaction with silica, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[5] This deactivates the acidic sites on the silica gel, leading to sharper bands and better separation. Alternatively, using a deactivated stationary phase like neutral alumina can also be effective.
Purification Workflow Decision Tree
This diagram outlines a logical approach to purifying crude this compound.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound? A1: The impurities will depend heavily on the synthetic route. If prepared via a reaction analogous to the Gomberg-Bachmann reaction, common byproducts can include polymeric tars, fluorinated phenols (from reaction with trace water), and colored azo compounds from the self-coupling of diazonium salt intermediates.[4] Incomplete reactions could also leave residual starting materials.
Q2: How should I properly store the purified product? A2: Aromatic amines are susceptible to oxidation by air and light, which can cause discoloration and degradation over time.[5] Purified this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a cool, dark, and dry place, such as a desiccator in a refrigerator.
Q3: What are the key differences between recrystallization and column chromatography for this compound? A3: Both are powerful purification techniques, but they are suited for different scenarios:
-
Recrystallization is a bulk purification method ideal for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is generally faster, less solvent-intensive, and more scalable than chromatography.[5]
-
Column Chromatography is a high-resolution separation technique used to separate components in a complex mixture, especially when impurities have similar polarities to the product or when the crude material is an oil or tar.[5][6] It offers much greater separating power but is more time-consuming and requires larger volumes of solvent.
Q4: What safety precautions are necessary when handling this compound? A4: While specific toxicity data for this compound is limited, it should be handled with care as aromatic amines as a class can be hazardous. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[7][8] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[9]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow. The ideal solvent must be determined experimentally.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of the crude solid into several test tubes.
-
Add a few drops of a different test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or water/ethanol mixtures) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that show poor room-temperature solubility. The ideal solvent will completely dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature and then place them in an ice bath. The best solvent will result in the formation of a large number of crystals.
Table 1: Potential Recrystallization Solvents & Properties
| Solvent System | Rationale |
| Ethanol/Water | A common choice for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol. |
| Toluene | A non-polar aromatic solvent. Good for compounds that are less polar. |
| Ethyl Acetate/Hexane | A versatile mixed-solvent system. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. |
2. Recrystallization Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling with stirring. Add just enough hot solvent to completely dissolve the solid.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl for 2-3 minutes.
-
(Optional Hot Filtration) If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystal growth at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
1. Eluent Selection (via TLC):
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate and increase the polarity).
-
The ideal eluent should provide an Rf value of ~0.3 for the desired compound and show clear separation from impurities. Remember to add 0.5-1% triethylamine to the eluent to prevent tailing.
2. Column Preparation:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.
3. Sample Loading and Elution:
-
Dissolve the crude this compound in the minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample solution onto the top of the column.
-
Drain the solvent until the sample is absorbed onto the sand layer.
-
Carefully add the mobile phase to the column and begin elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
References
- 1. This compound | 316-64-3 [chemicalbook.com]
- 2. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Diamino-2,2'-difluorobiphenyl Polymerization
Welcome to the technical support center for the polymerization of 4,4'-Diamino-2,2'-difluorobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-quality, high-molecular-weight polymers for your advanced applications.
The polymerization of this compound, typically with a dianhydride to form a polyimide, is a nuanced process where seemingly minor details can significantly impact the final properties of the polymer.[1] The incorporation of fluorine atoms into the polymer backbone can enhance solubility, thermal stability, and optical transparency, making these materials highly desirable for specialized applications.[2][3] This guide will provide a systematic approach to troubleshooting and optimizing your polymerization reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: Why is the molecular weight of my polymer consistently low?
Low molecular weight is a frequent challenge in polyimide synthesis and can be attributed to several factors.[4][5] A systematic investigation is key to identifying the root cause.
Possible Causes and Solutions:
-
Impurities in Monomers or Solvents: Even trace amounts of monofunctional impurities can act as chain terminators, halting polymerization and drastically reducing the final molecular weight.[4] Water is a common culprit, reacting with the dianhydride.[1]
-
Actionable Protocol:
-
Monomer Purification: Recrystallize the this compound and the dianhydride monomer. Sublimation is also an effective purification method for some dianhydrides.[6]
-
Solvent Purity: Use high-purity, anhydrous solvents. Consider drying the solvent over molecular sieves prior to use.
-
-
-
Inaccurate Stoichiometry: The polycondensation reaction requires a precise 1:1 molar ratio of diamine and dianhydride to achieve high molecular weight.[4]
-
Actionable Protocol:
-
Accurate Weighing: Use a calibrated analytical balance to weigh your monomers.
-
Titration: For precise control, consider titrating the functional groups of your monomers to confirm their concentration.[4]
-
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the potential for side reactions.[5]
-
Actionable Protocol:
-
Low-Temperature Start: Initiate the reaction at a lower temperature (e.g., -5°C to 0°C) to control the initial exothermic reaction and promote the formation of a stable poly(amic acid) intermediate.[5]
-
Gradual Heating: For thermal imidization, a step-wise heating profile is recommended to ensure complete conversion without degradation.
-
-
-
Incorrect Monomer Addition Order: The way monomers are combined can significantly affect the final molecular weight.
Question 2: My final polymer has poor solubility, even in aprotic polar solvents. What can I do?
While the fluorine atoms in this compound generally improve solubility compared to non-fluorinated analogs, insolubility can still be an issue, particularly with rigid dianhydrides.[2][7]
Possible Causes and Solutions:
-
High Molecular Weight and Chain Rigidity: Extremely high molecular weight polymers or those with very rigid backbones can have limited solubility.
-
Actionable Protocol:
-
Monomer Selection: If your application allows, consider using a more flexible dianhydride to disrupt chain packing.
-
Controlled Molecular Weight: Intentionally create a slight stoichiometric imbalance to limit the molecular weight.
-
-
-
Cross-linking Side Reactions: At elevated temperatures, side reactions can lead to cross-linking, rendering the polymer insoluble.
-
Actionable Protocol:
-
Optimize Imidization: If using thermal imidization, carefully control the temperature and duration. For chemical imidization, ensure the dehydrating agent and catalyst are used in appropriate amounts.
-
Characterize for Cross-linking: Use techniques like solid-state NMR to investigate the polymer structure for evidence of cross-linking.
-
-
Question 3: The polymer I synthesized is discolored (dark brown or yellow). How can I obtain a more colorless product?
The color of polyimides is often due to the formation of charge-transfer complexes between the electron-donating diamine and electron-accepting dianhydride moieties.[8]
Possible Causes and Solutions:
-
Inherent Charge-Transfer Complex Formation: This is an intrinsic property of many aromatic polyimides.
-
Actionable Protocol:
-
Monomer Choice: The use of fluorinated monomers like this compound is already a step in the right direction, as the electron-withdrawing fluorine atoms can reduce the electron-donating ability of the diamine, thus lessening the intensity of the charge-transfer complex.
-
Dianhydride Selection: Using dianhydrides with flexible, non-planar structures can disrupt the planarity required for strong charge-transfer interactions.
-
-
-
Oxidation: The polymer may be oxidizing during synthesis or workup, especially at high temperatures.
-
Actionable Protocol:
-
Inert Atmosphere: Conduct the entire polymerization and imidization process under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be carefully evaluated for its impact on the final polymer properties.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the polymerization of this compound.
Q1: What is the recommended general procedure for the polymerization of this compound to form a polyimide?
The most common and reliable method is a two-step polycondensation reaction.[9]
Step 1: Poly(amic acid) Synthesis In this step, the diamine and dianhydride are reacted at a low temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor.
Step 2: Imidization The poly(amic acid) is then converted to the final polyimide by either thermal or chemical means.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a stepwise manner to high temperatures (e.g., up to 300°C) to drive off water and form the imide ring.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution at a lower temperature to effect the cyclization.
Q2: Which solvents are suitable for this polymerization?
The choice of solvent is critical for maintaining the growing polymer chains in solution.[4]
-
Recommended Solvents: High-purity, anhydrous grades of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) are commonly used.[10]
-
Considerations: The solvent should be able to dissolve both the monomers and the resulting poly(amic acid) and polyimide. The boiling point of the solvent is also a consideration, especially for thermal imidization.
Q3: How can I monitor the progress of the imidization reaction?
Infrared (IR) spectroscopy is an effective technique for tracking the conversion of the poly(amic acid) to the polyimide.[9]
-
Key Spectral Changes:
-
Disappearance of poly(amic acid) bands: Look for the disappearance of the broad O-H stretch from the carboxylic acid (around 3400-2700 cm⁻¹) and the amide C=O bands (around 1720 and 1660 cm⁻¹).[9]
-
Appearance of imide bands: The formation of the imide ring is confirmed by the appearance of characteristic absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1360 cm⁻¹ (C-N stretch).[9]
-
Q4: What are the expected properties of a polyimide synthesized with this compound?
The incorporation of the 2,2'-difluorobiphenyl moiety into the polymer backbone imparts several desirable properties:
| Property | Expected Outcome | Rationale |
| Solubility | Generally improved in organic solvents.[2] | The fluorine atoms and the kinked structure of the biphenyl unit disrupt chain packing. |
| Thermal Stability | High, with decomposition temperatures often exceeding 500°C.[11] | The strong C-F bonds and the aromatic nature of the polymer backbone contribute to excellent thermal resistance. |
| Optical Transparency | Can produce relatively colorless and transparent films.[3] | The electron-withdrawing fluorine atoms reduce the formation of color-inducing charge-transfer complexes.[8] |
| Dielectric Constant | Lower than non-fluorinated analogs.[2] | The low polarizability of the C-F bond results in a lower dielectric constant. |
| Moisture Absorption | Reduced.[2] | The hydrophobic nature of the fluorine atoms leads to lower water uptake. |
Experimental Workflows and Diagrams
Visualizing the experimental process can aid in understanding the critical steps and their relationships.
Workflow for Two-Step Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimides.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low molecular weight polymer.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. Polyimide - Wikipedia [en.wikipedia.org]
- 10. Preparation and Characterization of a Novel Poly(vinylidene fluoride-co-hexafluoropropylene)/Poly(ethersulfone) Blend Membrane Fabricated Using an Innovative Method of Mixing Electrospinning and Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
Technical Support Center: Synthesis of 4,4'-Diamino-2,2'-difluorobiphenyl
Welcome to the technical support center for the synthesis of 4,4'-Diamino-2,2'-difluorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic route, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the key impurities associated with each?
The synthesis of this compound typically proceeds through a multi-step process. The most common approach involves the Ullmann coupling of a suitable ortho-fluoro-nitroaromatic compound to form the 2,2'-difluoro-4,4'-dinitrobiphenyl intermediate, followed by the reduction of the nitro groups.
Common Synthetic Pathway:
-
Ullmann Coupling: The synthesis often starts with the copper-catalyzed homocoupling of an ortho-halo-nitrobenzene derivative, such as 2-fluoro-4-nitro-iodobenzene or 2-fluoro-4-nitro-chlorobenzene. This reaction forms the 2,2'-difluoro-4,4'-dinitrobiphenyl backbone.[1][2]
-
Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. Common reducing agents include catalytic hydrogenation (e.g., Pd/C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).
Associated Impurities:
-
Incomplete Coupling Products: During the Ullmann reaction, incomplete coupling can lead to the presence of the starting halo-nitroaromatic compound in the dinitro intermediate.
-
Dehalogenated Byproducts: The harsh conditions of the Ullmann coupling can sometimes lead to dehalogenation, resulting in the formation of 4,4'-dinitrobiphenyl.
-
Incompletely Reduced Intermediates: The reduction of the dinitro compound can be a source of several impurities if the reaction does not go to completion. These include 2,2'-difluoro-4-amino-4'-nitrobiphenyl and 2,2'-difluoro-4,4'-bis(hydroxylamino)biphenyl.
-
Oxidation Products: The final diamino product is susceptible to oxidation, especially when exposed to air. This can lead to the formation of colored impurities, such as azoxy, azo, and hydrazo compounds.
Q2: During the Ullmann coupling to form 2,2'-difluoro-4,4'-dinitrobiphenyl, I'm observing low yields and significant tar formation. What are the likely causes and how can I mitigate them?
Low yields and tar formation in Ullmann-type reactions are common challenges. These issues often stem from suboptimal reaction conditions and the reactivity of the starting materials.
Causality:
-
Reaction Temperature: Ullmann couplings typically require high temperatures (often exceeding 200°C) to proceed at a reasonable rate.[1] However, excessively high temperatures can promote side reactions and decomposition, leading to the formation of polymeric tars.[3]
-
Copper Catalyst Activity: The activity of the copper catalyst is crucial. The use of activated copper, often prepared by treating copper bronze with iodine, can improve yields and reduce reaction times.[2] Inadequate activation or the use of low-quality copper can result in sluggish reactions and increased byproduct formation.
-
Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or nitrobenzene are often used. However, these solvents can also participate in side reactions at high temperatures. In some cases, solvent-free methods, such as high-speed ball milling, have been shown to improve yields and reduce waste.[4]
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Carefully control the reaction temperature. A gradual increase to the target temperature is recommended. | Minimizes thermal decomposition and tar formation.[3] |
| Catalyst | Use freshly activated copper bronze. | Ensures high catalytic activity for efficient coupling.[2] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidative side reactions. |
| Solvent | Consider solvent-free conditions or the use of a high-boiling point, inert solvent. | Reduces the potential for solvent-related side reactions.[4] |
Q3: My final this compound product has a distinct color (e.g., pink, brown), suggesting the presence of oxidative impurities. How can I prevent their formation and remove them?
The discoloration of aromatic amines like this compound is a strong indicator of oxidation. The amino groups are susceptible to oxidation, leading to highly colored byproducts.
Mechanism of Formation:
Prevention and Removal:
-
Inert Atmosphere: Handle the final product under an inert atmosphere whenever possible, especially during purification and storage.
-
Antioxidants: In some applications, the addition of a small amount of an antioxidant can help to stabilize the product.
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be effective in removing colored impurities. The choice of solvent is critical to ensure good recovery of the desired product while leaving the impurities in the mother liquor.
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb colored impurities.
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel or alumina can be employed.
-
Troubleshooting Guide
Issue 1: Presence of Mono-amino Impurity (2,2'-difluoro-4-amino-4'-nitrobiphenyl) after Reduction
| Symptom | Potential Cause | Recommended Action |
| A peak corresponding to the mono-amino impurity is observed in HPLC or LC-MS analysis of the final product. | Incomplete reduction of the dinitro intermediate. | Increase the reaction time, temperature, or the amount of reducing agent. Ensure efficient stirring to maintain good contact between the reactants and the catalyst (if applicable). |
| Deactivation of the catalyst (for catalytic hydrogenation). | Use fresh catalyst or increase the catalyst loading. Ensure the absence of catalyst poisons in the reaction mixture. |
Issue 2: Residual Halogenated Starting Material in the Final Product
| Symptom | Potential Cause | Recommended Action |
| The starting halo-nitroaromatic compound is detected by GC-MS or LC-MS. | Incomplete Ullmann coupling reaction. | Optimize the Ullmann coupling conditions (temperature, reaction time, catalyst loading). |
| Inefficient purification of the dinitro intermediate. | Purify the 2,2'-difluoro-4,4'-dinitrobiphenyl intermediate by recrystallization before proceeding to the reduction step. |
Issue 3: Poor Solubility of the Dinitro Intermediate During Reduction
| Symptom | Potential Cause | Recommended Action |
| The dinitro compound does not fully dissolve in the reaction solvent, leading to a heterogeneous reaction mixture and incomplete reduction. | Inappropriate solvent for the reduction step. | Screen for a solvent or solvent mixture that provides better solubility for the dinitro intermediate at the reaction temperature. Common solvents for the reduction of nitroarenes include ethanol, acetic acid, and ethyl acetate. |
Experimental Protocols
Protocol 1: Detection and Quantification of Impurities by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound and its common impurities. Method optimization may be required based on the specific impurity profile.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[5]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically effective.
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Ramp to 90% Acetonitrile
-
25-30 min: Hold at 90% Acetonitrile
-
30-35 min: Return to 10% Acetonitrile
-
35-40 min: Re-equilibration at 10% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Impurity Identification: Impurities can be tentatively identified by comparing their retention times to those of known standards. For definitive identification, techniques like LC-MS are necessary.[5][6]
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or toluene are often good starting points.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Key Processes
References
Technical Support Center: Synthesis of 4,4'-Diamino-2,2'-difluorobiphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Diamino-2,2'-difluorobiphenyl. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of this important chemical intermediate.
Introduction
This compound is a valuable building block in the synthesis of high-performance polymers, liquid crystals, and pharmaceuticals. The presence of the fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the diamino functionality allows for further chemical modifications. However, the synthesis of this molecule can be challenging, often leading to low yields and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, drawing upon established principles of organic synthesis and practical laboratory experience.
Synthetic Strategy: A Two-Step Approach
A common and effective strategy for the synthesis of this compound involves a two-step process:
-
Ullmann Coupling: The carbon-carbon bond is formed through a copper-catalyzed Ullmann coupling of an appropriate halo-nitro-fluorobenzene derivative to yield 4,4'-Dinitro-2,2'-difluorobiphenyl.
-
Reduction: The dinitro intermediate is then reduced to the desired this compound.
This approach is often preferred over a direct coupling of amino-substituted precursors, as the amino groups can interfere with the coupling reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Part 1: Ullmann Coupling for 4,4'-Dinitro-2,2'-difluorobiphenyl
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Dinitro Biphenyl | Inactive Copper Catalyst: The copper source may be oxidized or of poor quality. The active species is typically Cu(I).[1] | - Use fresh, high-purity copper(I) iodide (CuI) or copper(I) bromide (CuBr).- Activate copper powder by washing with a dilute acid (e.g., HCl) followed by water, ethanol, and ether, then drying under vacuum. |
| Low Reaction Temperature: Traditional Ullmann couplings require high temperatures to proceed.[2] | - Ensure the reaction temperature is sufficiently high, typically in the range of 180-220 °C.- Use a high-boiling point solvent such as dimethylformamide (DMF), nitrobenzene, or sand as a heating medium for solvent-free reactions. | |
| Poor Quality Starting Material: The 1-bromo-3-fluoro-4-nitrobenzene may contain impurities that inhibit the reaction. | - Purify the starting material by recrystallization or distillation before use.- Confirm the purity of the starting material by NMR or GC-MS. | |
| Formation of Side Products (e.g., Dehalogenation, Tar) | Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.[1] | - Use anhydrous solvents and thoroughly dry all glassware before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization. | - Optimize the reaction temperature by running small-scale trials at different temperatures.- Consider using a ligand-accelerated Ullmann coupling which can often be run at lower temperatures.[1] | |
| Difficult Purification | Formation of Polymeric Byproducts: High reaction temperatures can lead to the formation of tar-like substances that are difficult to remove. | - Optimize the reaction time; prolonged heating can increase byproduct formation.- After the reaction, triturate the crude product with a suitable solvent (e.g., hot ethanol) to dissolve the desired product and leave the polymeric impurities behind. |
Part 2: Reduction of 4,4'-Dinitro-2,2'-difluorobiphenyl
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Insufficient Reducing Agent: The amount of reducing agent may not be enough to reduce both nitro groups. | - Use a sufficient excess of the reducing agent (e.g., 6-10 equivalents of SnCl₂·2H₂O).- Monitor the reaction progress by Thin Layer Chromatography (TLC) and add more reducing agent if necessary. |
| Inactive Catalyst (for catalytic hydrogenation): The palladium on carbon (Pd/C) catalyst may be old or poisoned. | - Use fresh, high-quality Pd/C.- Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds). | |
| Formation of Side Products (e.g., Azo, Azoxy Compounds) | Incorrect pH during Reduction with Metals: The pH of the reaction mixture can influence the formation of side products. | - Maintain acidic conditions during reductions with metals like tin or iron. |
| Over-reduction or Side Reactions: Harsh reducing conditions can sometimes lead to undesired side reactions. | - For sensitive substrates, consider milder reducing agents or catalytic transfer hydrogenation. | |
| Difficult Purification of the Diamine | Oxidation of the Product: Aromatic amines are susceptible to oxidation, leading to colored impurities. | - Work up the reaction and purify the product under an inert atmosphere if possible.- Store the purified diamine under nitrogen or argon in a cool, dark place. |
| Contamination with Metal Salts: If using a metal-based reducing agent, the final product may be contaminated with metal salts. | - After basification, ensure complete precipitation of the metal hydroxides before filtering.- Wash the crude product thoroughly with water to remove any residual salts. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound: Ullmann or Suzuki coupling?
A1: Both the Ullmann and Suzuki couplings are viable methods for forming the biphenyl core.
-
Ullmann Coupling: This is a classic method that is often used for the homocoupling of aryl halides.[3] It typically requires high temperatures and stoichiometric amounts of copper, which can sometimes lead to variable yields and difficult purification.[3] However, it can be a cost-effective method for large-scale synthesis.
-
Suzuki Coupling: This is a more modern, palladium-catalyzed cross-coupling reaction that generally offers milder reaction conditions, higher yields, and a broader substrate scope.[4] However, it requires the synthesis or purchase of a boronic acid or ester derivative, and the palladium catalyst can be expensive.
For laboratory-scale synthesis where yield and purity are paramount, the Suzuki coupling is often the preferred method. For larger-scale industrial production, the cost-effectiveness of the Ullmann coupling may be more attractive.
Q2: What are the most common impurities to look out for during the synthesis?
A2: In the Ullmann coupling step , common impurities include:
-
Dehalogenated starting material: (3-fluoro-4-nitrobenzene)
-
Unreacted starting material: (1-bromo-3-fluoro-4-nitrobenzene)
-
Polymeric byproducts: Tar-like substances formed at high temperatures.
In the reduction step , common impurities include:
-
Partially reduced intermediates: (e.g., nitroso or hydroxylamino compounds)
-
Azo and azoxy compounds: Formed by the condensation of partially reduced intermediates.
-
Oxidized product: The diamine can oxidize upon exposure to air, leading to colored impurities.
Q3: How can I best purify the final this compound product?
A3: A combination of techniques is often necessary.
-
Work-up: After the reduction, the reaction mixture is typically basified to precipitate the tin salts, and the product is extracted into an organic solvent.
-
Column Chromatography: This is an effective method for removing most impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product.[5] Suitable solvent systems include ethanol/water, toluene, or ethyl acetate/hexanes.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Ullmann Coupling: High temperatures are required, so use appropriate heating equipment and take precautions against thermal burns. The reaction should be conducted in a well-ventilated fume hood.
-
Reduction with SnCl₂·2H₂O: This reaction is typically carried out in a strong acid like concentrated hydrochloric acid. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Aromatic Amines: The final product, like many aromatic amines, should be handled with care as it may be toxic. Avoid inhalation and skin contact.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl via Ullmann Coupling
This protocol is based on the classic Ullmann reaction for the synthesis of symmetric biaryls.[2]
Materials:
-
1-Bromo-3-fluoro-4-nitrobenzene
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Sand
Procedure:
-
In a round-bottom flask, thoroughly mix 1-bromo-3-fluoro-4-nitrobenzene (1.0 eq) and activated copper powder (2.0 eq).
-
Place the flask in a sand bath and heat the mixture to 200-220 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product by heating the solid mass with toluene or chlorobenzene.
-
Filter the hot solution to remove the copper and copper salts.
-
Wash the filtrate with hot dilute hydrochloric acid, then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or toluene to yield 4,4'-Dinitro-2,2'-difluorobiphenyl as a solid.
Protocol 2: Reduction of 4,4'-Dinitro-2,2'-difluorobiphenyl
This protocol uses tin(II) chloride for the reduction of the nitro groups.
Materials:
-
4,4'-Dinitro-2,2'-difluorobiphenyl
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution, 50% (w/v)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4,4'-Dinitro-2,2'-difluorobiphenyl (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (8.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly add 50% sodium hydroxide solution until the pH is strongly basic (pH > 10). This will precipitate tin salts as a white solid.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Extract the filtrate with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization.
Characterization and Purity Assessment
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and assess the purity of the product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Due to the fluorine atoms, you will observe C-F and H-F coupling.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretches of the amino groups (typically in the range of 3300-3500 cm⁻¹).
Visualizations
Synthetic Workflow
Caption: A general workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Ullmann Coupling
Caption: A decision tree for troubleshooting low yields in the Ullmann coupling step.
References
Troubleshooting poor solubility of 4,4'-Diamino-2,2'-difluorobiphenyl-based polyimides
Introduction
Polyimides derived from 4,4'-diamino-2,2'-difluorobiphenyl (also known as 2,2'-difluorobenzidine) are a class of high-performance polymers sought after for their excellent thermal stability, mechanical strength, and favorable dielectric properties.[1][2] The incorporation of fluorine atoms into the polymer backbone is a deliberate strategy to enhance processability by increasing solubility and optical transparency while lowering the dielectric constant.[3][4][5] This is achieved by disrupting polymer chain packing, which reduces intermolecular charge transfer complexes (CTC) and increases the fractional free volume.[3][4]
However, despite these structural advantages, researchers frequently encounter significant challenges with poor solubility of the final polyimide. This guide provides a systematic, experience-driven approach to troubleshooting these issues, moving from fundamental questions to specific, hands-on experimental advice.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-based polyimides insoluble, even with the fluorine content?
While the C-F bonds and the twisted biphenyl linkage in the diamine are designed to improve solubility, the overall properties are still heavily influenced by the dianhydride monomer.[6] If a rigid, linear dianhydride like Pyromellitic dianhydride (PMDA) is used, the resulting polymer chain can still be extremely rigid and pack efficiently, leading to poor solubility.[1][2] The strong intermolecular forces in these fully aromatic systems often overcome the solubilizing effect of the fluorine atoms.[1]
Q2: What is the most critical factor influencing the final polyimide's solubility?
The choice of monomers—both the diamine and the dianhydride—is paramount. To maximize solubility, pair the this compound with a dianhydride that also possesses solubility-enhancing features. Common strategies include using dianhydrides with:
-
Flexible "ether" linkages: e.g., 4,4'-Oxydiphthalic anhydride (ODPA).
-
Bulky, non-planar groups: e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).[3][7]
-
Asymmetric or "kinked" structures: e.g., 2,2',3,3'‑Biphenyltetracarboxylic Dianhydride (i-BPDA).[6]
Q3: Does the polymerization method affect solubility?
Absolutely. The most common method is a two-step synthesis involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclization (imidization) to the final polyimide.[8][9] The conditions of this second step are critical:
-
Thermal Imidization: Heating the PAA film can sometimes lead to an insoluble product directly. The high temperatures required (>300°C) can cause some cross-linking or aggregation as the chains become fully rigid.[8][10]
-
Chemical Imidization: Using chemical dehydrating agents like acetic anhydride and pyridine at lower temperatures can sometimes yield a soluble polyimide, but the polymer may precipitate from the reaction mixture if the solvent system is not ideal.[8][9][10] This precipitation can occur before imidization is 100% complete.[8]
A one-step, high-temperature solution polymerization in a high-boiling solvent like m-cresol is an alternative for polyimides that are known to be soluble.[6][8] However, this method is only viable if the final polymer can remain dissolved at the reaction temperature (180-220°C).[8]
Q4: My poly(amic acid) solution viscosity drops over time. Is this related to my final solubility problem?
Yes, this is a critical indicator of PAA instability. The PAA polymer chain is susceptible to hydrolytic cleavage by ambient moisture, which breaks the amide linkages and reduces the polymer's molecular weight.[11][12][13] Starting with a lower molecular weight PAA will result in a lower molecular weight polyimide, which, while sometimes more soluble, will have inferior mechanical properties. It is crucial to use anhydrous solvents and a dry reaction atmosphere (e.g., nitrogen or argon) and to store the PAA solution in a cold, dry place.[11][14]
Systematic Troubleshooting Guide
Problem Area 1: Poly(amic acid) Precursor Synthesis & Stability
Issue: The poly(amic acid) solution precipitates during synthesis or upon standing.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Poor Monomer Purity | Monofunctional impurities in either the diamine or dianhydride will act as chain terminators, leading to low molecular weight oligomers that may have different solubility characteristics and can precipitate. | Recrystallize the diamine and sublimate the dianhydride before use. Confirm purity via melting point or spectroscopy. |
| Incorrect Stoichiometry | An off-balance molar ratio of diamine to dianhydride will limit molecular weight growth. The resulting low molecular weight polymer may be insoluble in the reaction solvent. | Carefully weigh high-purity monomers to ensure a 1:1 molar ratio. Perform a titration of the diamine solution if its purity is uncertain. |
| Solvent Quality | The solvent must be aprotic and polar to dissolve the monomers and the resulting PAA. Common choices are N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and N,N-Dimethylformamide (DMF).[8][15][16] Contamination with water can lead to hydrolysis and precipitation.[11] | Use anhydrous, high-purity solvents. Dry the solvent over molecular sieves or by vacuum distillation if necessary. |
| PAA Hydrolysis | The amic acid linkage is reversible and susceptible to hydrolysis, breaking the polymer chain and reducing molecular weight, which can lead to precipitation.[11][13] This is accelerated by higher temperatures and the presence of water.[11] | Conduct the reaction under a dry, inert atmosphere (N2 or Ar). Store the PAA solution in a refrigerator or freezer (-18°C is effective) to drastically slow degradation.[11] |
Problem Area 2: Imidization and Final Polymer Isolation
Issue: The polyimide precipitates immediately during chemical imidization.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inherent Insolubility | The fully cyclized polyimide is simply not soluble in the PAA solvent (e.g., NMP, DMAc) once the flexible amic acid links are converted to rigid imide rings. This is common.[8][9] | This is an expected outcome for many high-performance polyimides. The precipitated polymer should be isolated by filtration, washed thoroughly with a solvent like methanol or ethanol to remove residual reagents, and dried under vacuum. Then, test its solubility in a range of other solvents. |
| Incomplete Imidization | Precipitation can occur before all amic acid groups have cyclized, trapping the precursor form within the solid polymer.[8] This leads to a material with inconsistent properties. | If the goal is a soluble polyimide, consider changing the dianhydride to one that imparts better solubility (e.g., 6FDA). Alternatively, if the powder is the desired product, perform a final thermal treatment on the isolated powder (e.g., heating to 300°C) to complete the imidization.[8] |
Issue: The final, isolated polyimide powder will not dissolve in any tested solvent.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Aggressive Thermal Curing | High-temperature thermal imidization (>300-350°C) can cause inter-chain cross-linking reactions, especially if trace impurities are present, rendering the polymer completely intractable.[10] | Use a staged, gentle thermal curing protocol (e.g., 100°C/1h, 200°C/1h, 300°C/1h) under vacuum or inert gas to allow for controlled water removal and cyclization.[8][17] For maximum solubility, prioritize chemical imidization.[10] |
| Inappropriate Solvent Choice | Standard polyimide solvents (NMP, DMAc, DMF, m-cresol) may not be sufficient for highly rigid fluorinated systems.[15][18] | Expand the range of solvents tested. Try chlorinated solvents (chloroform, dichloromethane), tetrahydrofuran (THF), or specialty solvents like γ-butyrolactone.[6][18] Gentle heating can aid dissolution, but monitor for degradation.[17] |
| High Crystallinity/Packing | Despite the fluorine atoms, the polymer backbone may have enough symmetry and linearity (depending on the dianhydride) to allow for significant crystalline packing, which severely restricts solubility. | Modify the polymer backbone to further disrupt packing. This can be done by synthesizing a copolyimide, where a second, more flexible or bulky diamine or dianhydride is introduced into the polymerization at a specific molar ratio.[7][19] |
Key Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis via Chemical Imidization
-
PAA Synthesis: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous NMP (or DMAc) to form a clear solution.[17]
-
Cool the solution in an ice bath. Slowly add an equimolar amount of the chosen dianhydride (e.g., 6FDA) in small portions to control the exothermic reaction.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. A significant increase in viscosity indicates the formation of high molecular weight poly(amic acid).[17]
-
Chemical Imidization: To the viscous PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine).[10][20] Typically, a 2:1 or greater molar ratio of anhydride:catalyst relative to the polymer repeat unit is used.
-
Stir the mixture at room temperature for 12-24 hours. If the polyimide is insoluble, it will precipitate as a fibrous solid.
-
Isolation: Pour the reaction mixture into a blender containing a non-solvent like methanol to fully precipitate the polymer.[14]
-
Filter the polymer, wash extensively with fresh methanol, and dry in a vacuum oven at 150-170°C for 24 hours.[14]
Workflow for Two-Step Polyimide Synthesis
Caption: Workflow for a standard two-step polyimide synthesis.
Troubleshooting Decision Tree
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Influence of fluorination on surface and dielectric characteristics of polyimide thin film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. halocarbon.com [halocarbon.com]
- 10. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 11. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of polyamic acids and polyimides | Semantic Scholar [semanticscholar.org]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Discoloration in Polyimides Derived from 4,4'-Diamino-2,2'-difluorobiphenyl
Welcome to our dedicated technical support center for researchers, scientists, and professionals working with polyimides synthesized from 4,4'-Diamino-2,2'-difluorobiphenyl. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common issue of discoloration in these high-performance polymers. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve discoloration issues, ensuring the optimal performance and aesthetic quality of your polyimides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing or discoloration in my polyimide films?
A1: Discoloration in polyimides, which often manifests as a yellow to brown hue, is typically not due to a single cause but a combination of factors. The most prominent of these is the formation of charge-transfer complexes (CTCs) between the electron-donating diamine moieties and the electron-accepting dianhydride moieties within the polymer chain.[1][2] Additionally, discoloration can be induced by thermal, oxidative, and UV degradation, especially at high processing temperatures or upon exposure to harsh environmental conditions.[3][4][5] The presence of impurities in the monomers or solvents can also significantly contribute to color formation.
Q2: Is the discoloration purely a cosmetic issue, or does it affect the polymer's performance?
A2: While discoloration is an aesthetic concern, it can also be an indicator of underlying chemical changes that may compromise the polyimide's performance. For instance, the degradation processes that cause discoloration can lead to chain scission, reducing mechanical strength and flexibility.[6] In applications requiring high optical transparency, such as flexible displays, any discoloration is a critical performance failure.[7] Furthermore, changes in the polymer backbone due to degradation can alter its dielectric properties and thermal stability.[8]
Q3: Can I completely eliminate the color of my polyimide?
A3: Achieving a truly "water-white" or completely colorless polyimide is challenging due to the inherent electronic structure of aromatic polyimides that favors CTC formation.[1] However, by carefully selecting monomers, controlling synthesis conditions, and minimizing degradation, it is possible to produce polyimides with very high optical transparency and minimal color.[7][9] The use of fluorinated diamines like this compound is a key strategy in reducing color by disrupting CTC formation.[10]
Q4: How does the fluorine in this compound help in reducing discoloration?
A4: The fluorine atoms in this compound play a crucial role in minimizing discoloration through several mechanisms. Firstly, their strong electron-withdrawing nature reduces the electron-donating ability of the diamine, which in turn weakens the charge-transfer complexes.[11] Secondly, the bulky fluorine atoms can create steric hindrance, disrupting the planar stacking of polymer chains that facilitates intermolecular CTC formation.[9] This leads to polyimides with improved optical transparency.
Troubleshooting Guide: A Deeper Dive into Discoloration
This section provides a systematic approach to troubleshooting discoloration at various stages of your experimental workflow.
Monomer Purity and Preparation
The quality of your starting materials is the foundation for a high-quality, low-color polyimide.
Problem: My final polyimide film has a darker color than expected, even when using fluorinated monomers.
Possible Cause: Impurities in the this compound monomer or the dianhydride can act as chromophores or catalyze side reactions that lead to color formation.
Troubleshooting Steps:
-
Monomer Purity Verification:
-
Technique: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your diamine and dianhydride monomers.
-
Actionable Advice: Aim for a purity level of >99.5%. If impurities are detected, recrystallization or sublimation is recommended. For this compound, a suitable recrystallization solvent system can be a mixture of ethanol and water.
-
-
Solvent Selection and Purity:
-
Rationale: Solvents used during monomer purification and polymerization must be of high purity and free from water and other reactive impurities.
-
Actionable Advice: Use anhydrous, high-purity solvents (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) that have been freshly distilled or dried over molecular sieves.
-
| Parameter | Recommended Specification |
| Monomer Purity | > 99.5% |
| Solvent Water Content | < 50 ppm |
| Solvent Purity | > 99.8% (Anhydrous Grade) |
Poly(amic acid) Synthesis and Storage
The formation of the poly(amic acid) precursor is a critical step where discoloration can be initiated.
Problem: The poly(amic acid) solution darkens over time, even when stored in the dark.
Possible Cause: This could be due to the slow formation of charge-transfer complexes in solution or oxidative degradation if the solution is not properly stored under an inert atmosphere.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Rationale: Oxygen can react with the polymer precursor, leading to oxidative degradation and color formation.[3]
-
Actionable Advice: Conduct the polymerization reaction under a continuous flow of dry, inert gas such as nitrogen or argon.
-
-
Controlled Monomer Addition:
-
Rationale: Adding the dianhydride portion-wise to the diamine solution can help to better control the reaction exotherm and ensure a more uniform polymer chain growth, potentially reducing side reactions.
-
Actionable Advice: Dissolve the this compound in the solvent first, and then add the dianhydride powder in several small portions over 30-60 minutes with vigorous stirring.
-
-
Optimal Storage Conditions:
-
Rationale: Poly(amic acid) solutions are susceptible to hydrolysis and degradation.
-
Actionable Advice: Store the poly(amic acid) solution in a tightly sealed container under a nitrogen atmosphere in a refrigerator at 4-5°C. Use the solution as soon as possible after preparation.
-
Polyimide Curing (Imidization)
The thermal curing process to convert the poly(amic acid) to a polyimide is a high-temperature step where discoloration is most likely to occur.
Problem: The polyimide film turns significantly yellow or brown during the curing process.
Possible Causes:
-
Oxidative Degradation: Curing in the presence of oxygen is a major cause of discoloration.[12]
-
High Curing Temperature: Excessive temperatures can lead to thermal degradation of the polymer backbone.[3][13]
-
Charge-Transfer Complex Formation: High temperatures can promote the formation of CTCs.[14]
Troubleshooting Steps:
-
Curing Atmosphere Control:
-
Optimized Curing Profile:
-
Rationale: A stepwise curing process allows for the gradual removal of solvent and the imidization reaction to proceed to completion without shocking the polymer with excessive heat.
-
Actionable Advice: Employ a multi-step curing profile. A typical profile might be:
-
80-100°C for 1 hour (to slowly remove the bulk of the solvent)
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300-350°C for 1 hour (final cure)
-
-
Note: The optimal final curing temperature will depend on the specific dianhydride used and the desired properties of the final film.[16]
-
-
Chemical Imidization as an Alternative:
-
Rationale: Chemical imidization using reagents like acetic anhydride and pyridine can be performed at lower temperatures, reducing the risk of thermal degradation.
-
Actionable Advice: Consider a chemical imidization route if thermal discoloration is a persistent issue. This involves treating the poly(amic acid) solution with a dehydrating agent and a catalyst at or near room temperature.[17]
-
Post-Curing and Environmental Exposure
Even after a successful synthesis, polyimides can discolor upon exposure to certain environmental factors.
Problem: The colorless polyimide film gradually yellows over time when exposed to light.
Possible Cause: UV radiation can induce photodegradation of the polyimide, leading to the formation of radicals and subsequent discoloration.[4][5]
Troubleshooting Steps:
-
UV Protection:
-
Rationale: Aromatic polyimides are susceptible to UV degradation.[18]
-
Actionable Advice: If the application involves exposure to UV light, consider incorporating UV stabilizers into the polyimide formulation or applying a UV-protective coating to the film.
-
-
Structural Modifications:
-
Rationale: Introducing bulky side groups or non-coplanar monomers can disrupt the conjugation of the polymer backbone, making it less susceptible to UV degradation.[18]
-
Actionable Advice: For long-term UV stability, explore co-polymerization with aliphatic dianhydrides or diamines to reduce the overall aromatic content.
-
Visualizing the Pathways to Discoloration and Prevention
To better understand the concepts discussed, the following diagrams illustrate the key chemical processes and experimental workflows.
Caption: Key causes of polyimide discoloration and corresponding prevention strategies.
Caption: Experimental workflow for synthesizing low-color polyimides with key troubleshooting checkpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. esmat.esa.int [esmat.esa.int]
- 5. apicalfilm.com [apicalfilm.com]
- 6. Studies on the thermal degradation of thermosetting polyimides and their composites [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the Charge Transfer Complex Structure of Polyimides with Fluorinated Side Biphenyl for Superior High‐Temperature Capacitive Performance | Semantic Scholar [semanticscholar.org]
- 12. archive.constantcontact.com [archive.constantcontact.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. despatch.com [despatch.com]
- 16. researchgate.net [researchgate.net]
- 17. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
Side reactions to avoid during the synthesis of 4,4'-Diamino-2,2'-difluorobiphenyl
Welcome to the dedicated technical support guide for the synthesis of 4,4'-Diamino-2,2'-difluorobiphenyl. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and mitigate side reactions encountered during the preparation of this valuable synthetic intermediate. Our guidance is structured in a practical question-and-answer format, grounded in established reaction mechanisms and field-proven troubleshooting strategies.
Introduction: Synthetic Strategy and Key Challenges
The synthesis of this compound typically proceeds through two primary routes:
-
Ullmann-type Homocoupling: This classic approach involves the copper-mediated coupling of a suitable 4-halo-3-fluoroaniline derivative. While direct, this method often requires harsh reaction conditions and can be prone to several side reactions.
-
Two-Step Dinitro Intermediate Route: This strategy involves the synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl via an Ullmann or Suzuki-Miyaura coupling, followed by the reduction of the nitro groups to the desired diamine. This route can offer better control and higher yields but introduces its own set of potential impurities.
The primary challenges in synthesizing this molecule stem from the interplay of the electron-donating amino groups and the electron-withdrawing fluorine atoms, which can influence the reactivity of the aromatic rings and the stability of intermediates.
Troubleshooting Guide & FAQs
Section 1: Issues Related to Ullmann-type Homocoupling
Question 1: My Ullmann coupling of a 4-halo-3-fluoroaniline derivative is giving a low yield of the desired this compound, and I'm observing a significant amount of tar-like material. What's going on?
Answer: This is a common issue in Ullmann reactions, which often require high temperatures. The formation of polymeric tars is a significant side reaction.[1] The primary causes are:
-
Thermal Decomposition: At elevated temperatures (often >200°C for traditional Ullmann couplings), the starting materials and the product can decompose, leading to complex, high-molecular-weight byproducts.[2]
-
Oxidation of Amino Groups: The free amino groups are susceptible to oxidation under the harsh, often aerobic, reaction conditions, which can initiate polymerization.
-
Radical Side Reactions: Although the exact mechanism of the Ullmann reaction is complex, radical pathways can contribute to indiscriminate coupling and polymerization.
Troubleshooting & Optimization:
| Parameter | Problem | Recommended Solution | Causality |
| Temperature | Too high, leading to decomposition. | Gradually lower the reaction temperature. Modern Ullmann-type reactions can sometimes be achieved at lower temperatures with appropriate ligands.[2] | Minimizes thermal degradation of starting materials and products. |
| Atmosphere | Presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the electron-rich amino groups. |
| Starting Material | Unprotected amino groups. | Consider protecting the amino groups as amides (e.g., acetamide). The protecting groups can be removed in a subsequent step. | Amides are less prone to oxidation and can modulate the electronic properties of the aryl halide, potentially improving coupling efficiency. |
| Copper Source | Inactive copper. | Activate the copper powder before use (e.g., with iodine and HCl/acetone wash) or use a highly active form of copper.[3] | Ensures a higher surface area and reactivity of the copper, potentially allowing for lower reaction temperatures. |
Question 2: I'm observing a significant amount of a dehalogenated byproduct (3-fluoroaniline) in my reaction mixture. How can I prevent this?
Answer: Dehalogenation is a known side reaction in transition metal-catalyzed couplings, including Ullmann-type reactions. It occurs when the aryl halide is reduced instead of undergoing the desired coupling reaction.
Troubleshooting & Optimization:
-
Moisture Control: Ensure all reagents and solvents are scrupulously dry. Water can be a proton source for the dehalogenation pathway.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS. Prolonged reaction times at high temperatures can increase the incidence of dehalogenation.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are common for Ullmann reactions. However, their purity is critical, as impurities can contribute to side reactions. Consider screening alternative solvents.
Section 2: Issues Related to the Dinitro Intermediate Route
This route typically involves two main steps:
-
Synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl.
-
Reduction of the dinitro compound to this compound.
Question 3: During the synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl via Ullmann coupling of a 1-halo-4-nitro-3-fluorobenzene, I'm getting a low yield and several byproducts. What are the likely side reactions?
Answer: The synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl is analogous to other Ullmann couplings of activated aryl halides. The electron-withdrawing nitro groups make the starting material more reactive but also introduce other potential side reactions.
Potential Side Reactions & Troubleshooting:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Denitrated Biphenyls | Reductive denitration can occur at high temperatures with certain copper species. | Optimize reaction temperature and time. Ensure high-purity starting materials and copper. |
| Phenolic Byproducts | Nucleophilic substitution of the nitro group by residual water or hydroxide. | Use anhydrous solvents and reagents. |
| Dehalogenated Monomer | Reduction of the starting aryl halide. | Ensure anhydrous conditions and avoid excessively long reaction times. |
A detailed protocol for a similar Ullmann coupling to produce 2,2'-dinitrobiphenyl suggests that careful temperature control and the use of activated copper are crucial for good yields.[3]
Question 4: The reduction of 4,4'-Dinitro-2,2'-difluorobiphenyl is not going to completion, or I'm seeing byproducts. How can I optimize this step?
Answer: The reduction of aromatic nitro compounds is a well-established transformation, but the presence of fluorine atoms can sometimes influence the reaction.
Common Issues and Solutions:
-
Incomplete Reduction: This can lead to the formation of intermediate nitroso or hydroxylamine species, which can be impurities in the final product.
-
Solution: Ensure a sufficient excess of the reducing agent (e.g., SnCl₂/HCl, H₂/Pd/C, or hydrazine/FeCl₃). Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Dehalogenation (Defluorination): While the C-F bond is generally strong, aggressive reduction conditions (e.g., high-pressure hydrogenation at elevated temperatures with certain catalysts) can lead to defluorination.[4]
-
Solution: Use milder reduction conditions. Catalytic transfer hydrogenation with hydrazine hydrate and a catalyst like Pd/C or FeCl₃ at moderate temperatures is often effective. If using catalytic hydrogenation, screen different catalysts and optimize temperature and pressure.[4]
-
-
Formation of Azo/Azoxy Compounds: Incomplete reduction or side reactions of intermediates can lead to the formation of colored azo or azoxy-linked dimers.
-
Solution: This is more common under certain pH conditions. Using a strong reducing system like SnCl₂ in concentrated HCl typically minimizes these byproducts.
-
Illustrative Protocol: Reduction of a Dinitrobiphenyl
The following is a general procedure adapted from the reduction of similar dinitroaromatic compounds:
-
In a round-bottom flask, suspend the 4,4'-Dinitro-2,2'-difluorobiphenyl in ethanol.
-
Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize carefully with a strong base (e.g., NaOH solution) until the solution is strongly alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.
-
Purify by column chromatography or recrystallization.
Visualization of Synthetic Pathways and Side Reactions
Diagram 1: Ullmann Homocoupling Pathway and Key Side Reactions
Caption: Key reaction pathways in the Ullmann synthesis.
Diagram 2: Two-Step Dinitro Intermediate Route and Potential Impurities
Caption: Two-step synthesis via a dinitro intermediate.
References
Technical Support Center: Synthesis and Characterization of 4,4'-Diamino-2,2'-difluorobiphenyl
Welcome to the dedicated technical support guide for the synthesis and characterization of 4,4'-Diamino-2,2'-difluorobiphenyl. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes and effectively characterize your final product and any associated byproducts.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached via a two-step process. This involves an initial Ullmann coupling reaction to form the biphenyl backbone, followed by the reduction of nitro groups to the desired diamines. Each of these steps presents unique challenges and potential for byproduct formation, which we will address in detail.
II. Step 1: Ullmann Coupling for 4,4'-Dinitro-2,2'-difluorobiphenyl Synthesis
The foundational step in this synthesis is the copper-catalyzed homocoupling of a suitable 2-fluoro-4-nitro-halobenzene, such as 2-fluoro-4-nitro-1-iodobenzene, to form the 4,4'-dinitro-2,2'-difluorobiphenyl intermediate. The Ullmann reaction, while a classic method for forming biaryl bonds, is often challenging due to the high temperatures and potential for side reactions.
Troubleshooting Guide: Ullmann Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Copper Catalyst: The copper catalyst may be oxidized or of insufficient quality. 2. Insufficient Reaction Temperature: Ullmann couplings typically require high temperatures (often >150 °C) to proceed efficiently. 3. Poor Solvent Choice: The solvent must be high-boiling and inert under the reaction conditions. | 1. Activate the Copper Catalyst: Wash the copper powder with a dilute acid (e.g., HCl) to remove any oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or HPLC. Consider using a higher boiling point solvent if necessary. 3. Solvent Selection: High-boiling aprotic polar solvents like DMF, DMSO, or NMP are often effective. |
| Formation of Dehalogenated Byproduct (e.g., 1-fluoro-3-nitrobenzene) | 1. Presence of Protic Impurities: Water or other protic impurities can lead to hydro-dehalogenation. 2. Excessive Reaction Temperature or Time: Harsh conditions can promote side reactions. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Reaction Monitoring: Carefully monitor the reaction progress and stop the reaction once the starting material is consumed to avoid over-reaction. |
| Complex Mixture of Products | 1. Side Reactions: At high temperatures, various side reactions can occur, leading to a complex product mixture. 2. Impure Starting Material: The purity of the starting 2-fluoro-4-nitro-halobenzene is critical. | 1. Optimize Reaction Conditions: Experiment with lower temperatures, different copper sources (e.g., CuI, Cu(OAc)2), and the addition of ligands to improve selectivity. 2. Purify Starting Material: Ensure the starting material is of high purity before use. |
Frequently Asked Questions (FAQs): Ullmann Coupling
Q1: What is the best copper source for this reaction?
A1: While activated copper powder is traditionally used, copper(I) salts such as copper(I) iodide (CuI) can often provide better results at lower temperatures. The choice of catalyst may require some empirical optimization for your specific substrate.
Q2: Can I use a different halogen on my starting material?
A2: Yes, the reactivity of the starting aryl halide in Ullmann couplings generally follows the trend I > Br > Cl. Aryl iodides are typically the most reactive and are often preferred for achieving reasonable reaction rates at lower temperatures.
Q3: Is an inert atmosphere always necessary?
A3: While some Ullmann reactions can be performed without a strict inert atmosphere, it is highly recommended to prevent oxidation of the copper catalyst and minimize side reactions, especially when working with sensitive substrates.
III. Step 2: Reduction of 4,4'-Dinitro-2,2'-difluorobiphenyl
The second crucial step is the reduction of the dinitro intermediate to the final this compound. Common methods include catalytic hydrogenation or the use of chemical reducing agents. The main challenge in this step is achieving complete reduction without affecting the fluorine substituents.
Troubleshooting Guide: Nitro Group Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Presence of Nitro-Amino Intermediate) | 1. Insufficient Reducing Agent: The molar equivalent of the reducing agent may be too low. 2. Deactivated Catalyst: In catalytic hydrogenation, the catalyst (e.g., Pd/C) may have lost its activity. 3. Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion. | 1. Increase Reducing Agent: Add a larger excess of the reducing agent. 2. Use Fresh Catalyst: Employ fresh, high-quality catalyst for each reaction. 3. Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time, monitoring by TLC or HPLC. |
| Formation of Azo or Azoxy Byproducts | 1. Incomplete Reduction: These are common intermediates in the reduction of nitroarenes. 2. Specific Reducing Agents: Some reducing agents are more prone to forming these byproducts. | 1. Ensure Complete Reduction: Use a sufficient excess of a strong reducing agent and monitor the reaction to completion. 2. Choice of Reducing Agent: Catalytic hydrogenation (H2/Pd/C) or reduction with SnCl2/HCl are generally effective for complete reduction to the amine. |
| Product Darkens or Decomposes Upon Standing | 1. Oxidation of Amino Groups: Aromatic amines can be sensitive to air and light, leading to oxidation and color change. | 1. Inert Atmosphere Handling: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon). 2. Protection from Light: Store the product in an amber vial or protected from light. 3. Ensure Purity: Ensure the product is completely dry and free of residual acid or base before storage. |
| Loss of Fluorine Substituents (Dehalogenation) | 1. Harsh Reaction Conditions: Aggressive reducing agents or high temperatures can lead to hydrodefluorination. 2. Catalyst Choice: Some catalysts may be more prone to causing dehalogenation. | 1. Milder Conditions: Use milder reducing agents or reaction conditions. For catalytic hydrogenation, consider lower pressures and temperatures. 2. Catalyst Screening: If dehalogenation is a significant issue, screen different catalysts (e.g., PtO2, Raney Nickel) or consider chemical reducing agents like sodium dithionite. |
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: What is the most reliable method for this reduction?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is a very common and often reliable method for reducing aromatic nitro groups.[1] It is generally clean and high-yielding. However, for substrates sensitive to dehalogenation, reduction with tin(II) chloride (SnCl2) in the presence of hydrochloric acid is a robust alternative.
Q2: How can I monitor the progress of the reduction?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. The starting dinitro compound, the intermediate nitro-amino compound, and the final diamine product will have different Rf values. Staining with a visualizing agent like potassium permanganate can be helpful.
Q3: My final product is difficult to purify. What are some common impurities?
A3: Common impurities include the unreacted dinitro starting material, the partially reduced nitro-amino intermediate, and potentially small amounts of azo or azoxy byproducts. Careful purification by column chromatography or recrystallization is often necessary.
IV. Characterization of Byproducts
A thorough characterization of your final product is essential to ensure its purity and to understand the side reactions that may be occurring. A combination of analytical techniques is recommended.
Analytical Methods for Purity Assessment
| Technique | Information Provided | Notes |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of byproducts. | A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable for these aromatic compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. | Derivatization of the amine groups may be necessary to improve volatility and peak shape. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the main product and any major impurities. | ¹H, ¹³C, and ¹⁹F NMR are all highly valuable for confirming the structure and identifying fluorinated byproducts. |
| Melting Point | A sharp melting point range is a good indicator of high purity. | A broad or depressed melting point suggests the presence of impurities. |
V. Experimental Workflows and Diagrams
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Byproduct Formation Pathways
Caption: Potential byproduct formation pathways in the synthesis.
VI. References
-
Organic Syntheses. 4,4'-difluorobiphenyl. Available from: orgsyn.org/demo.aspx?prep=cv3p0415.
-
BenchChem. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity. Available from: --INVALID-LINK--.
-
Wikipedia. Reduction of nitro compounds. Available from: --INVALID-LINK--.
-
Master Organic Chemistry. Reduction of Nitro Groups and the Baeyer Villiger. Available from: --INVALID-LINK--.
-
Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. Available from: --INVALID-LINK--.
-
ResearchGate. What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?. Available from: --INVALID-LINK--.
-
The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: --INVALID-LINK--.
-
BenchChem. A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine. Available from: --INVALID-LINK--.
-
BenchChem. Technical Support Center: Synthesis of Diamino-Bipyridines. Available from: --INVALID-LINK--.
-
MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Available from: --INVALID-LINK--.
References
Technical Support Center: Recrystallization of 4,4'-Diamino-2,2'-difluorobiphenyl
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 4,4'-Diamino-2,2'-difluorobiphenyl. As a key intermediate in the synthesis of advanced polymers and active pharmaceutical ingredients, achieving high purity is paramount.[1][2] Recrystallization is a powerful and efficient technique for this purpose. This document provides in-depth, field-proven insights into solvent selection, protocol optimization, and troubleshooting common issues encountered during the process.
Guiding Principle: The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The core principle relies on dissolving the impure solid in a minimum amount of a hot, appropriate solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, present in smaller concentrations, remain dissolved in the surrounding liquid (the mother liquor).[3]
An ideal recrystallization solvent should exhibit the following characteristics:
-
High solvency for the target compound at high temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or very low solvency for impurities, so they either remain in the mother liquor or can be removed via hot filtration.[4]
-
Chemical inertness with the compound to be purified.
-
Volatility sufficient to be easily removed from the purified crystals.
The dictum "like dissolves like" is a fundamental starting point for solvent selection; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5][6] Given the structure of this compound, with its two polar amino groups and electronegative fluorine atoms, it is classified as a polar molecule.
Experimental Protocol: Single-Solvent Recrystallization Workflow
This protocol outlines a standard procedure for the purification of this compound.
Step-by-Step Methodology
-
Solvent Selection: Based on the principles outlined below, choose a suitable solvent. For initial trials, ethanol or a mixture of ethanol and water are often effective starting points.[4][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate with a stir bar). Continue to add small portions of the hot solvent until the solid just completely dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[3]
-
Decolorization (Optional): If the hot solution is colored due to high-molecular-weight impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the purified sample. A sharp melting point range close to the literature value indicates high purity.[3]
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Issue 1: No crystals are forming, even after cooling in an ice bath.
-
Q: What is the most likely cause and how do I fix it? A: The most common reason for crystallization failure is using too much solvent.[9] The solution is not supersaturated, and thus the compound remains dissolved.
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.[8][9]
-
Solution 2: Induce Nucleation. If the solution is supersaturated but reluctant to crystallize, nucleation can be induced. Try scratching the inside of the flask with a glass rod at the meniscus; the microscopic scratches provide a surface for crystal growth.[3][9]
-
Solution 3: Seeding. Add a "seed crystal" (a tiny speck of the crude or pure compound) to the cooled solution. This provides a template for other molecules to crystallize upon.[3][8]
-
Issue 2: An oil is forming instead of solid crystals.
-
Q: My compound is "oiling out." What does this mean and what should I do? A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is highly supersaturated or contains significant impurities that depress the melting point.
-
Solution 1: Re-dissolve and Dilute. Reheat the solution until the oil fully dissolves. Add a small amount of additional solvent to decrease the saturation point, and then allow it to cool much more slowly.[8][9]
-
Solution 2: Modify Solvent System. The boiling point of your chosen solvent may be too high. Consider switching to a lower-boiling point solvent or using a mixed-solvent system where the compound has lower solubility.[10]
-
Solution 3: Slower Cooling. Insulate the flask to ensure a very gradual temperature drop. This can favor the slower, more ordered process of crystallization over oiling out.[9]
-
Issue 3: The yield of recovered crystals is very low.
-
Q: I got crystals, but my final mass is much lower than expected. Why? A: Low yield can result from several factors during the procedure.
-
Cause 1: Using too much solvent. As discussed, excess solvent will keep more of your product dissolved in the mother liquor.
-
Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration, product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of the product.
-
Issue 4: The final product is still colored or appears impure.
-
Q: My crystals are not white, or the melting point is still broad and low. What went wrong? A: This indicates that impurities are still present in the final product.
-
Cause 1: Co-crystallization. The impurity may have similar solubility properties to your target compound, causing it to crystallize alongside it.[10] A second recrystallization, possibly with a different solvent system, is often necessary.
-
Cause 2: Ineffective removal of colored impurities. If colored impurities, such as azo compounds from synthesis side-reactions, are present, an activated charcoal treatment during the hot dissolution stage may be required to adsorb them.[8][11]
-
Cause 3: Crystals crashed out too quickly. Rapid crystallization can trap impurities within the crystal lattice.[8] Ensure the cooling process is slow and gradual.
-
Visualization of Troubleshooting Logic
Caption: Troubleshooting logic for common recrystallization issues.
Frequently Asked Questions (FAQs)
-
Q1: How do I select the best starting solvent for this compound? A1: The selection process is often empirical. Start by consulting literature for compounds with similar structures.[4] Given the polar nature of the target molecule, polar solvents are the best starting point. Test small quantities (~100 mg) of your crude material with various solvents (~1 mL).[4] An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[5]
-
Q2: What is a mixed-solvent system and when is it useful? A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which it is insoluble. The crude compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (turbid), indicating the saturation point. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[4][7] This technique is useful when your compound is too soluble in one solvent and not soluble enough in another.
-
Q3: What are the likely impurities in crude this compound? A3: Impurities will depend on the synthetic route. If synthesized from a precursor like 3,3'-difluorohydrazobenzene, unreacted starting material could be present.[12] Side reactions common to aromatic amine synthesis can produce polymeric tars or colored azo compounds, especially if temperature is not well-controlled during diazotization steps in related syntheses.[11]
-
Q4: How do I handle this compound and the associated solvents safely? A4: Always consult the Safety Data Sheet (SDS) for the specific compound and any solvents used.[13] General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or vapors.[14][15] Many organic solvents are flammable and should be kept away from ignition sources.
Data Summary: Potential Solvents
The following table provides a starting point for solvent screening. Note that experimental verification is essential.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | A good general-purpose solvent for polar compounds. Often successful for aromatic amines.[16] |
| Methanol | 65 | Polar Protic | More polar than ethanol; may be too effective a solvent unless used in a mixed pair.[5] |
| Water | 100 | Very Polar Protic | Unlikely to dissolve the compound alone but is an excellent "poor" solvent for use with ethanol or acetone.[4][7] |
| Acetone | 56 | Polar Aprotic | An excellent solvent, but its low boiling point may not provide a large enough solubility gradient.[5] |
| Ethyl Acetate | 77 | Medium Polarity | A good solvent to try, often paired with a non-polar anti-solvent like hexane.[7] |
| Acetonitrile | 82 | Polar Aprotic | Can be very effective for compounds with aromatic rings.[16] |
| Toluene | 111 | Non-polar | Likely a poor solvent on its own, but could be used in specific mixed-solvent systems. May crystallize aromatic compounds well.[16] |
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]
- 13. echemi.com [echemi.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Fluorinated and Non-Fluorinated Diamines in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine into polymer backbones has emerged as a transformative approach. This guide provides an in-depth, objective comparison of the performance of polymers derived from fluorinated diamines versus their non-fluorinated counterparts. By exploring the fundamental chemical principles and presenting supporting experimental data, we aim to equip researchers and professionals with the critical insights needed to select the optimal diamine monomers for their specific applications, from advanced electronics to biomedical devices.
The Fluorine Advantage: A Paradigm Shift in Polymer Properties
The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine (C-F) bond—are central to the performance enhancements observed in fluorinated polymers.[1][2] The introduction of fluorine-containing groups, such as trifluoromethyl (-CF3), into the diamine monomer can significantly alter the final polymer's characteristics in several key areas.[3]
Key Performance Enhancements with Fluorinated Diamines:
-
Improved Thermal Stability: The high dissociation energy of the C-F bond (~485 kJ/mol) imparts exceptional thermal stability to the polymer backbone, often resulting in higher glass transition temperatures (Tg) and thermal decomposition temperatures.[4]
-
Enhanced Solubility and Processability: The bulky nature of fluorine-containing groups disrupts the close packing of polymer chains, increasing the free volume and leading to improved solubility in common organic solvents.[5][6] This is a significant advantage over many traditional high-performance polymers, which are often intractable.
-
Lower Dielectric Constant and Dielectric Loss: The low polarizability of the C-F bond and the increased free volume between polymer chains reduce intermolecular interactions and charge transfer complexes, resulting in a lower dielectric constant (Dk) and dielectric loss (Df).[4][7] This is crucial for applications in high-frequency electronics.
-
Increased Optical Transparency: The disruption of charge transfer complexes (CTCs) between polymer chains, which are a primary source of color in many aromatic polymers like polyimides, leads to significantly improved optical transparency and reduced coloration.[5][8]
-
Reduced Moisture Absorption: The hydrophobic nature of fluorinated groups leads to lower water uptake, which is critical for maintaining stable dielectric properties and dimensional stability in humid environments.[3][4]
Performance Metrics: A Head-to-Head Comparison
The following tables summarize the quantitative differences in performance between polymers synthesized with fluorinated and non-fluorinated diamines. The data is compiled from various studies on polyimides, a class of polymers where this comparison is particularly relevant.
Table 1: Thermal Properties
| Property | Non-Fluorinated Polyimide (e.g., PMDA-ODA) | Fluorinated Polyimide (e.g., 6FDA-ODA) |
| Glass Transition Temperature (Tg) | ~385 °C | 260 °C - 402 °C[4][5] |
| 5% Weight Loss Temperature (Td5) | ~500-550 °C | 515 °C - 570 °C[4][5][9] |
Note: Specific values can vary significantly based on the exact monomer composition and polymerization conditions.
Table 2: Dielectric Properties (at 1 MHz)
| Property | Non-Fluorinated Polyimide (e.g., Kapton®) | Fluorinated Polyimide |
| Dielectric Constant (Dk) | ~3.4 | 2.312 - 2.85[4][9] |
| Dielectric Loss (Df) | ~0.002 | 0.005 - 0.00676[4][10] |
Table 3: Optical and Physical Properties
| Property | Non-Fluorinated Polyimide | Fluorinated Polyimide |
| Optical Transmittance (at 450 nm) | Often low (yellowish/brown color) | > 70%[5] |
| Water Absorption | 1-3% | < 0.7%[7][9] |
| Solubility | Generally insoluble in common solvents | Soluble in solvents like NMP, DMAc, THF, CHCl3[9] |
The Science Behind the Performance: Mechanistic Insights
The observed differences in performance are a direct consequence of the structural changes induced by the incorporation of fluorine.
Disrupting Interchain Interactions
The bulky trifluoromethyl (-CF3) groups act as "spacers" between polymer chains. This increased free volume has a cascading effect on several properties.
Caption: Impact of fluorination on polymer chain interactions.
The reduced interaction between chains in fluorinated polymers leads to a lower dielectric constant, as the dipoles are less able to align with an applied electric field. It also explains the enhanced solubility, as solvent molecules can more easily penetrate and solvate the polymer chains. The disruption of CTCs is the primary reason for the high optical transparency of fluorinated polyimides.[5][8]
Experimental Protocols: Synthesizing and Characterizing High-Performance Polyimides
The following outlines a standard experimental workflow for the synthesis and characterization of a fluorinated polyimide, allowing for a direct comparison with its non-fluorinated analog.
Synthesis of a Fluorinated Polyimide (e.g., 6FDA-ODA)
This is a typical two-step polymerization process.
Caption: Two-step synthesis of a fluorinated polyimide film.
Step-by-Step Protocol:
-
Monomer Dissolution: In a nitrogen-purged flask, dissolve an equimolar amount of the diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Polymerization: Slowly add an equimolar amount of the dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the stirred diamine solution at room temperature. The reaction is typically stirred for 24 hours to form a viscous poly(amic acid) (PAA) solution.
-
Film Casting: The PAA solution is cast onto a clean glass substrate.
-
Thermal Imidization: The cast film is then heated in a stepwise manner in an oven or furnace under a nitrogen atmosphere (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour) to induce cyclodehydration and form the final polyimide film.[11]
-
Film Removal: After cooling to room temperature, the resulting polyimide film can be peeled off the glass substrate.
To synthesize a non-fluorinated analog, one would simply replace the fluorinated dianhydride with a non-fluorinated one, such as pyromellitic dianhydride (PMDA), while keeping the diamine and other conditions the same.
Characterization Techniques
A suite of analytical techniques is employed to validate the performance of the synthesized polymers.
| Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the completion of the imidization reaction by observing the appearance of characteristic imide peaks and the disappearance of amic acid peaks. |
| Thermogravimetric Analysis (TGA) | To determine the thermal decomposition temperature (Td) of the polymer.[6] |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg). |
| Dielectric Spectroscopy | To measure the dielectric constant and dielectric loss over a range of frequencies. |
| UV-Vis Spectroscopy | To assess the optical transparency and determine the cutoff wavelength. |
| Water Contact Angle Measurement | To evaluate the hydrophobicity of the polymer surface. |
| Tensile Testing | To determine mechanical properties such as tensile strength, elongation at break, and Young's modulus. |
Conclusion and Future Outlook
The incorporation of fluorinated diamines into polymer backbones offers a powerful and versatile strategy for developing advanced materials with a unique combination of desirable properties. The enhanced thermal stability, improved processability, low dielectric constant, and high optical transparency of these materials make them compelling candidates for a wide array of demanding applications, including flexible displays, high-speed data communication, and advanced aerospace components.[4][8] While the synthesis of fluorinated monomers can be more complex and costly than their non-fluorinated counterparts, the significant performance gains often justify the investment for high-value applications. Future research will likely focus on the development of novel fluorinated diamine structures to further tailor and optimize polymer properties for the next generation of technology.
References
- 1. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 10. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones [mdpi.com]
- 11. Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating 4,4'-Diamino-2,2'-difluorobiphenyl Based Materials for Advanced Applications
To our fellow researchers and innovators in material science and drug development, this guide offers an in-depth validation framework for materials derived from 4,4'-Diamino-2,2'-difluorobiphenyl. We move beyond mere data sheets to explore the causal relationships between molecular structure and material performance. Our objective is to provide a robust, scientifically-grounded comparison to alternative monomers, empowering you to make informed decisions for developing next-generation technologies.
The unique architecture of this compound, characterized by its rigid biphenyl backbone and the strategic placement of two fluorine atoms in the ortho positions to the amino groups, makes it a compelling monomer for high-performance aromatic polyimides. These polymers are critical in fields demanding exceptional thermal stability, mechanical robustness, and specific electronic properties, such as microelectronics, aerospace, and flexible displays.[1][2] The presence of fluorine imparts distinct chemical and physical properties, including enhanced stability and reactivity.[3]
This guide will dissect these properties, presenting not only the performance data but also the self-validating experimental protocols necessary to reproduce and verify these findings.
The Structural Rationale: Why Ortho-Fluorine Substitution Matters
The decision to incorporate this compound into a polymer backbone is driven by the predictable and advantageous effects of its ortho-fluorine atoms. Unlike non-fluorinated analogues or isomers with different substitution patterns, the 2,2'-difluoro configuration introduces a unique combination of steric and electronic effects that fundamentally alters the resultant polymer's properties.
Causality Chain: From Monomer Structure to Polymer Performance
The diagram below illustrates the direct causal links between the key structural features of this compound and the macroscopic properties of the polyimides it forms.
Caption: Causal relationships between monomer structure and polymer properties.
The bulky fluorine atoms disrupt efficient polymer chain packing, increasing the free volume between chains.[4] This steric hindrance is the primary driver for enhanced solubility and a lower dielectric constant. Furthermore, the high electronegativity of fluorine reduces intermolecular charge transfer complex (CTC) interactions, which are responsible for the characteristic yellow/brown color of many aromatic polyimides, thus leading to more optically transparent, colorless films.[5][6][7]
Validation Workflow: Polyimide Synthesis and Film Casting
To objectively compare diamine monomers, a standardized synthesis and processing workflow is paramount. The following two-step thermal imidization process is a robust and widely adopted method for producing high-quality polyimide films for characterization.[5][8]
Caption: Standardized workflow for polyimide film fabrication.
Detailed Protocol: Synthesis of a 6FDA-DADFB Polyimide Film
-
Materials : this compound (DADFB), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), N-methyl-2-pyrrolidone (NMP, anhydrous), Nitrogen gas.
-
Procedure :
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar quantity of DADFB in anhydrous NMP to achieve a 15% (w/w) solid content.
-
Purge the system with dry nitrogen and cool the resulting solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of 6FDA powder in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a constant nitrogen stream. The formation of a viscous, clear poly(amic acid) (PAA) solution indicates successful polymerization.
-
Filter the PAA solution through a 0.45 µm filter.[9]
-
Cast the PAA solution onto a clean, level glass plate using a doctor blade to ensure uniform thickness.
-
Place the cast film in a vacuum oven and heat at 80°C for 4 hours to gently remove the bulk of the solvent.
-
Perform thermal imidization by heating the film under a nitrogen atmosphere with the following ramp: 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 1 hour.[8]
-
After the final heating step, allow the oven to cool down slowly to room temperature before removing the tough, flexible polyimide film.
-
Comparative Performance Analysis
We now validate the properties of polyimides derived from this compound (DADFB) against three key alternatives, each reacted with 6FDA dianhydride to ensure a consistent basis for comparison:
-
4,4'-Diaminobiphenyl (Benzidine) : The direct non-fluorinated analogue, to isolate the effect of fluorine.
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB) : An alternative fluorinated diamine with bulky -CF3 groups.[10]
-
4,4'-Oxydianiline (ODA) : A widely used, highly flexible non-fluorinated diamine.[11]
Thermal Properties
High thermal stability is a hallmark of aromatic polyimides, essential for applications in demanding environments.[1] The glass transition temperature (Tg) defines the upper limit for the material's structural use, while the decomposition temperature indicates its ultimate thermal endurance.
Experimental Protocol: TGA and DSC Analysis
-
Thermogravimetric Analysis (TGA) : Samples (5-10 mg) are heated from 50°C to 800°C at a rate of 10°C/min under a continuous nitrogen flow. The temperature at which 5% weight loss occurs (Td5%) is recorded.
-
Differential Scanning Calorimetry (DSC) : Samples (5-10 mg) are heated from 50°C to 450°C at a rate of 10°C/min under nitrogen. The Tg is determined from the midpoint of the transition in the second heating scan.[9]
Comparative Data: Thermal Stability
| Diamine Monomer | Polymer Designation | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) |
|---|---|---|---|
| DADFB | 6FDA-DADFB | ~330 - 350 °C | > 500 °C |
| Benzidine | 6FDA-Benzidine | ~360 - 380 °C | > 520 °C |
| TFMB | 6FDA-TFMB | ~325 °C | ~530 °C |
| ODA | 6FDA-ODA | ~260 - 270 °C | ~500 °C |
Note: Values are compiled from typical literature data and may vary with specific synthesis and processing conditions.
Analysis : The rigid biphenyl structure in DADFB, Benzidine, and TFMB-based polyimides results in significantly higher Tg values compared to the flexible ODA-based polymer.[8] The introduction of ortho-fluorine atoms in DADFB slightly lowers the Tg compared to its direct non-fluorinated analogue (Benzidine), likely due to the disruption in chain packing. However, it maintains exceptional decomposition stability, with the high C-F bond energy contributing to the polymer's integrity at elevated temperatures.[2]
Mechanical Integrity
The ability of a material to withstand mechanical stress is fundamental. For polymer films, tensile strength, modulus, and elongation at break are key indicators of their toughness and flexibility.
Experimental Protocol: Tensile Testing
-
Film samples are cut into a standard "dog-bone" shape.
-
The thickness of each sample is measured at multiple points.
-
Testing is performed on a universal testing machine (UTM) at a constant crosshead speed (e.g., 2 mm/min) until the sample fractures.[7]
-
Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
Comparative Data: Mechanical Properties
| Diamine Monomer | Polymer Designation | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|---|
| DADFB | 6FDA-DADFB | 100 - 120 | 2.5 - 3.0 | 5 - 10 |
| Benzidine | 6FDA-Benzidine | 120 - 140 | 3.0 - 3.5 | < 5 |
| TFMB | 6FDA-TFMB | 90 - 110 | 2.2 - 2.8 | 6 - 15 |
| ODA | 6FDA-ODA | 110 - 130 | 3.0 - 3.4 | 10 - 30 |
Note: Values are compiled from typical literature data.
Analysis : The rigid backbone of Benzidine yields the highest strength and modulus but also the lowest elongation, indicating a brittle nature. The DADFB-based polyimide retains good strength and modulus while showing slightly improved flexibility. The bulky -CF3 groups in TFMB further disrupt packing, leading to a lower modulus but potentially higher elongation.[12] The flexible ether linkage in ODA provides the highest elongation, making its films less brittle.[13] DADFB offers a balanced profile of stiffness and toughness.
Dielectric Performance
For applications in high-frequency electronics (e.g., 5G/6G communication), a low dielectric constant (Dk or εr) and low dielectric loss (Df) are critical to minimize signal delay and energy dissipation.[14]
Experimental Protocol: Dielectric Analysis
-
A thin film sample is placed between two parallel plate electrodes.
-
The capacitance and dissipation factor are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) using an LCR meter.
-
The dielectric constant is calculated from the capacitance, electrode area, and film thickness.
Comparative Data: Dielectric Properties (at 1 MHz)
| Diamine Monomer | Polymer Designation | Dielectric Constant (Dk) | Dielectric Loss (Df) |
|---|---|---|---|
| DADFB | 6FDA-DADFB | 2.7 - 2.9 | ~0.002 |
| Benzidine | 6FDA-Benzidine | 3.2 - 3.4 | ~0.005 |
| TFMB | 6FDA-TFMB | 2.6 - 2.8 | ~0.002 |
| ODA | 6FDA-ODA | 3.3 - 3.5 | ~0.006 |
Note: Values are compiled from typical literature data.
Analysis : Fluorination is the most effective strategy for lowering the dielectric constant of polyimides.[2][4] The low polarizability of the C-F bond and the increased free volume introduced by the fluorine atoms in both DADFB and TFMB significantly reduce the Dk compared to their non-fluorinated counterparts.[2][14] This makes DADFB-based materials highly suitable for advanced electronic substrates and interconnects.
Solubility and Processability
While traditional aromatic polyimides are notoriously insoluble, enhanced solubility allows for simpler and more versatile processing techniques, such as solution casting, without relying on the PAA precursor.
Experimental Protocol: Qualitative Solubility Test
-
A small amount of the fully imidized polymer powder (e.g., 10 mg) is added to 1 mL of a solvent in a vial.
-
The mixture is stirred at room temperature for 24 hours.
-
Solubility is assessed visually and categorized as soluble (forms a clear solution), partially soluble (swells or forms a cloudy mixture), or insoluble.
-
Tested solvents include NMP, N,N-Dimethylacetamide (DMAc), Tetrahydrofuran (THF), and Chloroform (CHCl3).
Comparative Data: Solubility
| Polymer | NMP | DMAc | THF | Chloroform |
|---|---|---|---|---|
| 6FDA-DADFB | Soluble | Soluble | Soluble | Partially Soluble |
| 6FDA-Benzidine | Insoluble | Insoluble | Insoluble | Insoluble |
| 6FDA-TFMB | Soluble | Soluble | Soluble | Soluble |
| 6FDA-ODA | Soluble | Soluble | Insoluble | Insoluble |
Note: Solubility can be influenced by molecular weight.
Analysis : The disruption of chain packing by the ortho-fluorine atoms in DADFB dramatically improves solubility compared to the highly crystalline and intractable Benzidine-based polyimide.[4] This enhancement is a key advantage, enabling easier processing and fabrication. The larger -CF3 groups in TFMB provide even greater solubility.[15] While the flexible ODA imparts solubility in polar aprotic solvents, DADFB's structure allows for solubility in a broader range of common organic solvents.[16]
Conclusion
The validation of materials derived from this compound demonstrates a compelling and well-balanced property profile. The strategic incorporation of ortho-fluorine atoms provides a powerful tool for tuning material characteristics.
-
Key Advantages : Compared to its non-fluorinated analogue (Benzidine), DADFB offers vastly superior solubility and processability and a significantly lower dielectric constant , making it ideal for advanced electronics.
-
Performance Trade-offs : This comes at the cost of a slightly lower glass transition temperature and mechanical modulus, though both remain in the high-performance range.
-
Comparison to Alternatives : Against other fluorinated diamines like TFMB, DADFB provides a comparable low dielectric constant and high thermal stability while maintaining a more rigid backbone structure. When compared to flexible diamines like ODA, it offers superior thermal resistance (Tg) at the expense of reduced elongation.
Ultimately, this compound is not merely an alternative; it is an enabling monomer for applications where a combination of thermal stability, mechanical robustness, outstanding dielectric performance, and enhanced processability is required. The experimental frameworks provided herein offer a reliable system for verifying these properties and exploring the vast potential of these advanced materials.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ukm.my [ukm.my]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02285A [pubs.rsc.org]
A Comparative Guide to Diamine Monomers in Polyimide Synthesis: The Case of 4,4'-Diamino-2,2'-difluorobiphenyl
Introduction: The Central Role of Monomer Selection in High-Performance Polyimides
Polyimides (PIs) represent a premier class of high-performance polymers, indispensable in fields ranging from aerospace to microelectronics due to their exceptional thermal stability, mechanical strength, and electrical insulation properties.[1] The remarkable versatility of polyimides stems from the ability to meticulously tailor these properties through the judicious selection of their constituent monomers: a dianhydride and a diamine. While both monomers are crucial, the aromatic diamine often serves as the structural keystone, defining the polymer backbone's rigidity, symmetry, and intermolecular interactions. This guide provides an in-depth comparison of 4,4'-Diamino-2,2'-difluorobiphenyl (2,2'-DFDAB) with other common diamine monomers, offering experimental insights into how subtle changes in molecular architecture can profoundly impact final polymer performance.
The Unique Structural Attributes of this compound (2,2'-DFDAB)
At first glance, 2,2'-DFDAB is a rigid, aromatic diamine. However, its defining feature is the presence of fluorine atoms at the ortho-positions relative to the amino groups. This specific substitution pattern imparts a unique combination of steric and electronic effects that are not present in its non-fluorinated counterpart (benzidine) or in diamines with fluorine substitutions elsewhere on the aromatic rings.
The primary consequence of this ortho-fluorination is the disruption of polymer chain packing. The fluorine atoms introduce a torsional barrier, twisting the biphenyl rings out of planarity. This structural kink hinders the formation of the tightly packed, charge-transfer complexes (CTCs) that are characteristic of many aromatic polyimides.[2] These CTCs, arising from interactions between the electron-donating diamine and electron-accepting dianhydride moieties, are responsible for the typical deep color and high dielectric constants of conventional polyimides.[3] By mitigating CTC formation, the use of 2,2'-DFDAB is anticipated to yield polyimides with enhanced optical transparency and lower dielectric constants—properties highly sought after in advanced electronics and optoelectronics.[1][4]
Furthermore, the high electronegativity of the C-F bond can lower the reactivity of the adjacent amino groups, which may influence the polymerization kinetics and the final molecular weight of the polymer.[5]
Caption: Chemical structures of 2,2'-DFDAB and other common diamines.
Performance Benchmarking: 2,2'-DFDAB in Context
To objectively evaluate the performance of 2,2'-DFDAB, we must compare it against established diamine monomers under consistent synthetic conditions. For this analysis, we will compare polyimides synthesized from various diamines with a common, commercially available dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) . The bulky, flexible hexafluoroisopropylidene group in 6FDA itself contributes to improved solubility and a lower dielectric constant, making it an excellent partner for producing high-performance, processable polyimides.[2][6]
Our comparison includes:
-
4,4'-Oxydianiline (ODA): A widely used, flexible-chain diamine that imparts good processability.[7]
-
p-Phenylenediamine (p-PDA): A small, linear, and rigid diamine that typically yields highly thermal resistant but often insoluble polyimides.
-
2,2'-Bis(trifluoromethyl)benzidine (TFDB): A fluorinated analogue to 2,2'-DFDAB, where the ortho-substituents are bulky trifluoromethyl (-CF3) groups instead of single fluorine atoms. This allows for a direct comparison of the steric and electronic effects of -F versus -CF3.[8]
| Property | 2,2'-DFDAB-6FDA | ODA-6FDA | p-PDA-6FDA | TFDB-6FDA |
| Glass Transition Temp. (Tg) | ~313 °C | ~260-275 °C[7] | >380 °C | ~327 °C[9] |
| 5% Weight Loss Temp. (Td5) | ~500-600 °C[5] | >500 °C[7] | >550 °C | ~550 °C[8] |
| Dielectric Constant (1 MHz) | 2.80 [5] | ~3.0-3.2 | ~3.1 | ~2.8 [4] |
| Solubility | Soluble in NMP, DMAc[5] | Soluble in NMP, DMAc[7] | Insoluble | Soluble in NMP, DMAc[8] |
| Film Quality | Not self-supporting[5] | Flexible, tough films[7] | Brittle / Insoluble | Flexible, tough films[8] |
Analysis of Experimental Data
-
Thermal Stability: The polyimide derived from 2,2'-DFDAB exhibits excellent thermal stability, with a decomposition temperature well above 500°C, which is comparable to other high-performance polyimides.[5] Its glass transition temperature (Tg) is significantly higher than that of the flexible ODA-based polyimide, reflecting the rigidity of the biphenyl unit. However, it is lower than that of the highly rigid p-PDA system. The Tg is comparable to its TFDB analogue, suggesting that the biphenyl backbone is the primary determinant of the glass transition in these systems.
-
Dielectric Properties: As hypothesized, the introduction of ortho-fluorine atoms in 2,2'-DFDAB leads to a low dielectric constant of 2.80 .[5] This value is notably lower than that of the non-fluorinated ODA and p-PDA based systems and is on par with the polyimide derived from the more heavily fluorinated TFDB. This confirms that disrupting charge-transfer complex formation via ortho-substitution is a highly effective strategy for lowering the dielectric constant.
-
Solubility and Processability: The twisted structure induced by the ortho-fluorine atoms successfully renders the 2,2'-DFDAB-6FDA polyimide soluble in common polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc).[5] This is a significant advantage over polyimides made from linear, rigid diamines like p-PDA, which are notoriously insoluble.[3]
-
Mechanical Properties: A critical observation is the poor film-forming ability of the 2,2'-DFDAB-6FDA polyimide, with reports indicating that cast films were not self-supporting.[5] This suggests a lower molecular weight was achieved during polymerization. This can be attributed to the reduced nucleophilicity of the amine groups due to the electron-withdrawing effect of the ortho-fluorine atoms, which can hinder the polymerization reaction and limit chain growth.[5] In contrast, the TFDB-based polyimide, despite having bulky ortho-CF3 groups, forms tough, flexible films, indicating that high molecular weight is achievable. This suggests a complex interplay between steric hindrance and electronic effects that warrants further investigation.
Caption: Relationship between diamine structure and resulting polyimide properties.
Experimental Protocols
The synthesis of polyimides is a well-established procedure, most commonly performed via a two-step method involving a soluble poly(amic acid) precursor.
Protocol: Two-Step Synthesis of 6FDA-Diamine Polyimide
-
Reagent Preparation:
-
Dry the diamine monomer (e.g., 2,2'-DFDAB) and 6FDA dianhydride under vacuum at 120°C for at least 4 hours prior to use to remove any residual moisture.
-
Use anhydrous NMP or DMAc as the reaction solvent.
-
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the diamine in the anhydrous solvent.
-
Slowly add an equimolar amount of solid 6FDA dianhydride to the stirred diamine solution in small portions under a positive nitrogen atmosphere. The solids concentration should be maintained at 15-20% (w/w).
-
Continue stirring the reaction mixture at room temperature for 24 hours. A significant increase in viscosity indicates the formation of high molecular weight poly(amic acid).
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.
-
Place the cast film in a forced-air oven or a vacuum oven.
-
Perform a staged thermal curing cycle:
-
80-100°C for 1-2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour to ensure complete imidization.
-
-
Allow the film to cool slowly to room temperature before carefully removing it from the glass substrate, often by immersion in water.
-
Caption: General experimental workflow for two-step polyimide synthesis.
Characterization Methods:
-
Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td), while Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg).
-
Dielectric Properties: A dielectric analyzer or an LCR meter is used to measure the dielectric constant and dissipation factor of the polyimide films over a range of frequencies.
-
Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine according to ASTM standards.
-
Solubility: Qualitative tests are performed by attempting to dissolve a small amount of the final polyimide powder in various organic solvents at room temperature.
Conclusion and Outlook
This compound is a highly specialized monomer that offers a distinct set of advantages and challenges in polyimide synthesis. Its primary strength lies in its ability to produce polyimides with excellent thermal stability and a low dielectric constant , a combination highly desirable for high-frequency microelectronics, flexible printed circuit boards, and advanced communication systems. The ortho-fluorine substitution effectively disrupts intermolecular charge-transfer complexes, enhancing optical clarity and lowering dielectric permittivity.
However, the key challenge is the reduced reactivity of the diamine, which can lead to lower molecular weight polymers and, consequently, suboptimal mechanical properties, such as poor film-forming ability.[5] This contrasts with its -CF3 substituted analogue, TFDB, which provides similar dielectric benefits while still forming robust films.
For researchers and drug development professionals considering material selection for devices or packaging, 2,2'-DFDAB is a compelling candidate where dielectric performance is the primary driver and mechanical demands are less stringent. Future work could focus on optimizing polymerization conditions (e.g., using catalysts or higher temperatures) to drive the reaction to higher molecular weights, potentially unlocking the full mechanical potential of this promising monomer. Copolymerization of 2,2'-DFDAB with more reactive diamines could also be a viable strategy to balance the desirable dielectric properties with the need for robust mechanical integrity.
References
- 1. Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Synthesis and Properties of Highly Fluorinated Polyimides for Macromolecules - IBM Research [research.ibm.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
A Comparative Spectroscopic Guide to Polymers Derived from 4,4'-Diamino-2,2'-difluorobiphenyl
This guide offers an in-depth comparative analysis of the spectroscopic characteristics of polymers synthesized from 4,4'-Diamino-2,2'-difluorobiphenyl. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a detailed examination of how the unique structural attributes of this fluorinated diamine manifest across various spectroscopic techniques. By presenting supporting experimental data and explaining the causal relationships behind spectral features, this guide serves as a practical resource for the characterization and development of novel high-performance polymers.
Introduction: The Significance of this compound in Polymer Chemistry
The monomer this compound is a cornerstone for the synthesis of advanced polymers, particularly polyimides and polyamides. The incorporation of fluorine atoms directly onto the biphenyl backbone at the 2 and 2' positions imparts a unique combination of properties to the resulting polymers. These include enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption.[1][2] The fluorine atoms introduce a "kink" in the polymer chain, disrupting chain packing and reducing intermolecular charge-transfer complex formation, which is often responsible for the intense color and poor solubility of traditional aromatic polyimides.[3][4] Understanding the spectroscopic signatures of these structural modifications is paramount for quality control, structure-property relationship studies, and the rational design of new materials.
This guide will compare and contrast the spectroscopic data from polymers derived from this compound with non-fluorinated analogues and polymers containing other fluorinated moieties, providing a clear framework for their analysis.
Spectroscopic Analysis Workflow
The comprehensive characterization of these polymers necessitates a multi-technique approach. A typical workflow involves Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification and confirmation of polymerization, Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, UV-Visible (UV-Vis) spectroscopy to assess optical properties, and Mass Spectrometry for molecular weight determination.
Caption: Workflow for the synthesis and spectroscopic characterization of polymers.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: A First Look at Chemical Identity
FTIR spectroscopy is an indispensable tool for the initial confirmation of polymer synthesis, offering clear evidence of the formation of amide or imide linkages and the disappearance of monomer functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the dried polymer film or powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.
-
Data Processing: The resulting spectrum is baseline corrected and normalized.
Comparative Analysis of FTIR Spectra
The introduction of the 2,2'-difluorobiphenyl moiety does not significantly alter the positions of the characteristic amide and imide bands but can influence their shape and intensity. The C-F stretching vibrations are also observable.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Polymer A: Polyamide from this compound | Polymer B: Non-fluorinated Polyamide Analogue |
| N-H Stretch (Amide) | 3300-3500 | Broad peak around 3400 | Strong, sharp peak around 3350 |
| C=O Stretch (Amide I) | 1630-1695 | Strong absorption around 1685[5] | Strong absorption around 1650 |
| N-H Bend (Amide II) | 1515-1570 | Sharp peak around 1520 | Sharp peak around 1540 |
| Asymmetric C=O Stretch (Imide) | 1770-1790 | Characteristic peak at ~1780 | Characteristic peak at ~1778 |
| Symmetric C=O Stretch (Imide) | 1700-1730 | Characteristic peak at ~1725 | Characteristic peak at ~1720 |
| C-N Stretch (Imide) | 1360-1390 | Strong absorption at ~1380[6] | Strong absorption at ~1375 |
| C-F Stretch | 1100-1300 | Multiple sharp bands | Absent |
Causality Behind Observations: The broader N-H stretching in the fluorinated polyamide may be attributed to altered hydrogen bonding interactions due to the presence of the electronegative fluorine atoms. The characteristic imide carbonyl stretches are definitive proof of successful imidization from a poly(amic acid) precursor.[7]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy provides unparalleled detail into the chemical structure of the polymer repeat unit. For fluorinated polymers, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉). Tetramethylsilane (TMS) is typically used as an internal standard.[8]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is often done with proton decoupling.
-
Data Processing: The spectra are Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to TMS (¹H) or an external standard like CFCl₃ (¹⁹F).
Comparative NMR Data
The fluorine atoms in the 2,2' positions of the biphenyl unit induce significant changes in the chemical shifts of nearby protons and carbons due to their strong electron-withdrawing effects.
| Nucleus | Polymer A: Derived from this compound | Polymer B: Non-fluorinated Biphenyl Analogue |
| ¹H NMR | ||
| Aromatic Protons | Complex multiplets between 7.0-8.5 ppm | Simpler multiplets, generally more upfield |
| Amide/Imide Protons | Downfield shift due to fluorine proximity | Typically 9.5-10.5 ppm |
| ¹⁹F NMR | ||
| Fluorine on Biphenyl | Sharp singlet or narrow multiplet around -120 to -140 ppm | Not Applicable |
Expert Insights: The ¹⁹F NMR spectrum is particularly powerful for these polymers, as it provides a clean window for analysis, free from the complexities of proton spectra. The chemical shift of the fluorine is highly sensitive to the local electronic environment and can be used to probe subtle changes in polymer conformation and interactions.[9][10][11]
Caption: NMR probes for the fluorinated biphenyl unit.
III. UV-Visible (UV-Vis) Spectroscopy: Assessing Optical Properties
UV-Vis spectroscopy is employed to determine the optical transparency of the polymer films, a critical parameter for applications in electronics and optoelectronics. The presence of fluorine atoms generally leads to improved transparency.
Experimental Protocol: Thin Film UV-Vis
-
Sample Preparation: A thin, uniform film of the polymer is cast onto a quartz substrate from a solution of the poly(amic acid) followed by thermal curing.[12]
-
Data Acquisition: The absorbance or transmittance spectrum is recorded from approximately 800 nm to 200 nm.
-
Analysis: The cutoff wavelength (λ_cutoff), where the transmittance drops significantly, is determined.
Comparative UV-Vis Data
Fluorinated polyimides typically exhibit a blue-shift in their UV-Vis absorption edge compared to their non-fluorinated counterparts, resulting in colorless or very pale yellow films.
| Parameter | Polymer A: Polyimide from this compound | Polymer B: Non-fluorinated Polyimide Analogue |
| Cutoff Wavelength (λ_cutoff) | 350-380 nm[3] | 400-450 nm |
| Transmittance at 450 nm | > 85%[4] | < 70% |
| Film Color | Colorless to pale yellow | Yellow to amber |
Mechanistic Explanation: The improved optical transparency in fluorinated polyimides is attributed to the electron-withdrawing nature of the fluorine atoms, which lowers the energy of the highest occupied molecular orbital (HOMO) and disrupts the formation of intermolecular charge-transfer complexes (CTCs).[13][14] These CTCs are responsible for the strong coloration in many conventional aromatic polyimides.
IV. Mass Spectrometry: Insights into Molecular Weight and Purity
Mass spectrometry is a valuable tool for determining the molecular weight distribution of the synthesized polymers and for identifying any side products or unreacted monomers. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly useful for large polymer molecules.
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Sample Preparation: The polymer sample is co-crystallized with a suitable matrix (e.g., dithranol) on a MALDI target plate.
-
Data Acquisition: The sample is irradiated with a laser, and the time-of-flight of the resulting ions is measured.
-
Data Analysis: The mass spectrum reveals the distribution of polymer chain lengths, from which the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.
Interpreting Mass Spectra of Fluorinated Polymers
The mass spectrum of a polymer derived from this compound will show a series of peaks separated by the mass of the repeating monomer unit. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition of the polymer chains.
Trustworthiness of the Protocol: The characterization of the poly(amic acid) precursor by techniques like particle beam liquid chromatography/mass spectrometry can provide crucial information about the initial polymerization reaction before the final imidization step.[15] This allows for the early detection of any synthetic issues.
Conclusion
The spectroscopic analysis of polymers derived from this compound reveals a clear set of signatures that distinguish them from their non-fluorinated counterparts. The presence of the C-F bond is readily confirmed by FTIR and provides a sensitive probe in ¹⁹F NMR for detailed structural analysis. The electronic effects of the fluorine atoms lead to significant improvements in optical transparency, as observed by UV-Vis spectroscopy. A comprehensive, multi-technique approach, as outlined in this guide, is essential for the full and accurate characterization of these advanced materials, enabling researchers to correlate their unique molecular structure with their desirable physical and chemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated and nonfluorinated polyimides based on 4,4{double_prime}-diamino-p-terphenyl (Conference) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. meihonglab.com [meihonglab.com]
- 10. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 13. [PDF] Optical Properties of Rod-like Fluorinated Polyimides and Model Compounds Derived from Diamines having High Electron-donating Properties | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Figure 9 from Poly(amic acid) and polyimide characterization using gas chromatography/mass spectrometry and particle beam liquid chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Processability of Polyimides from Different Fluorinated Diamines
In the pursuit of advanced materials for next-generation electronics, aerospace, and separation technologies, polyimides (PIs) stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. However, the inherent rigidity and strong intermolecular interactions of traditional aromatic polyimides often lead to poor solubility and high processing temperatures, significantly limiting their widespread application. The strategic incorporation of fluorine-containing monomers, particularly fluorinated diamines, has emerged as a transformative approach to mitigate these processability challenges while simultaneously enhancing key performance characteristics.
This guide provides an in-depth technical comparison of the processability of polyimides derived from various fluorinated diamines. We will explore the causal relationships between the molecular structure of these diamines and the resulting polymer's solubility, thermal properties, and melt processability. This analysis is supported by a synthesis of experimental data from authoritative sources, offering researchers, scientists, and drug development professionals a comprehensive resource for material selection and design.
The Role of Fluorine in Enhancing Polyimide Processability
The introduction of fluorine atoms, typically as part of trifluoromethyl (-CF3) groups, into the diamine monomer exerts a profound influence on the final polyimide's properties. The large van der Waals radius of fluorine and the bulky nature of -CF3 groups disrupt the efficient packing of polymer chains. This increased free volume weakens the intermolecular charge-transfer complexes (CTCs) that are characteristic of aromatic polyimides, leading to a significant improvement in solubility.[1][2]
Furthermore, the high electronegativity and low polarizability of the carbon-fluorine bond contribute to a reduction in the dielectric constant and moisture absorption, properties highly desirable for microelectronics applications.[3][4][5] Importantly, the high bond energy of the C-F bond ensures that this enhanced processability does not come at the cost of thermal stability.[6]
Comparative Analysis of Fluorinated Diamines
The selection of the fluorinated diamine is a critical determinant of the final polyimide's performance profile. We will now compare several classes of fluorinated diamines and their impact on polyimide processability.
Diamines with Trifluoromethyl (-CF3) Groups
Diamine monomers containing one or more -CF3 groups are the most widely studied for improving polyimide processability. The number and position of these groups are key variables.
-
Impact on Solubility: The presence of -CF3 groups dramatically enhances solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even less polar solvents such as chloroform (CHCl3) and tetrahydrofuran (THF).[7][8] Polyimides that are otherwise intractable can be rendered soluble, enabling solution-casting of high-quality, flexible films.[9][10]
-
Thermal Properties: Polyimides derived from -CF3 containing diamines generally exhibit high glass transition temperatures (Tg) and excellent thermal decomposition temperatures (Td), often exceeding 500°C.[7][11] The bulky nature of the -CF3 groups can sometimes slightly lower the Tg compared to their non-fluorinated analogs by increasing the free volume and reducing chain packing, but the overall thermal stability remains outstanding.
-
Dielectric Properties: A significant advantage of using -CF3 substituted diamines is the substantial reduction in the dielectric constant (Dk). The low polarizability of the C-F bond and the increased free volume contribute to Dk values often below 3.0, and in some cases, approaching 2.5.[4][7][12]
Diamines with Bulky Pendant Fluorinated Groups
Incorporating large, non-coplanar fluorinated side groups into the diamine structure is another effective strategy to enhance processability.
-
Impact on Solubility: These bulky pendant groups are exceptionally effective at disrupting chain packing, leading to outstanding solubility.[7] Some polyimides in this category exhibit high solubility (up to 20 wt%) in a range of organic solvents at room temperature.[7]
-
Thermal and Mechanical Properties: While enhancing solubility, the introduction of very large pendant groups can sometimes lead to a trade-off with mechanical properties, potentially reducing tensile strength and modulus.[6] However, careful molecular design can still yield materials with a good balance of properties.[6] Thermal stability generally remains high.[7]
Diamines with Flexible Ether Linkages and Fluorine Groups
Combining flexible ether linkages (-O-) with fluorine-containing moieties in the diamine backbone offers a synergistic approach to improving processability.
-
Impact on Solubility and Melt Processability: The ether linkages introduce rotational freedom into the polymer backbone, which, combined with the disruptive effect of fluorine groups, significantly improves solubility. This increased flexibility can also lower the Tg and the melt viscosity, making the polyimides more amenable to melt processing techniques like extrusion and injection molding.
-
Overall Performance: These polyimides often strike an excellent balance between processability, thermal stability, and mechanical properties, making them versatile for a wide range of applications.
Quantitative Data Summary
The following table summarizes key performance metrics for polyimides derived from different types of fluorinated diamines, based on data from peer-reviewed literature.
| Diamine Type | Key Structural Feature | Typical Solubility | Tg (°C) | Td5% (°C) | Dielectric Constant (1 MHz) | Tensile Strength (MPa) | Reference(s) |
| TFMB-based | Trifluoromethylbenzene | Good in aprotic solvents | ~402 | ~563 | ~2.31 | ~233 | [6] |
| Multi-bulky Pendant | Four pendant trifluoromethylphenyl groups | Excellent in NMP, CHCl3, THF | 259–281 | 551–561 | 2.69–2.85 | 82–91 | [7] |
| Rigid Rod-like | Biphenyl with -CF3 groups | Varies with fluorine content | 346–352 | 542–597 | 2.68–3.25 (at 10 GHz) | up to 327 | [12] |
| Pendant Methyl & -CF3 | Methyl and trifluoromethyl groups | Good in aprotic solvents | Varies | Varies | Improved over non-fluorinated | Maintained | [13] |
| BASA-based | Sulfone and -C(CF3)2 groups | Excellent in various solvents | 246–296 | 530–540 | - | - | [9][10] |
Experimental Protocols
Polyimide Synthesis via Two-Step Polycondensation (Thermal Imidization)
This is a standard laboratory procedure for synthesizing polyimides.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the fluorinated diamine monomer in an anhydrous aprotic solvent (e.g., NMP or DMAc) with stirring.
-
Slowly add an equimolar amount of an aromatic dianhydride (e.g., PMDA, 6FDA) in small portions to the diamine solution. Maintain the temperature at 0-5°C to control the exothermic reaction.
-
Continue stirring the solution at room temperature for 12-24 hours to obtain a viscous poly(amic acid) (PAA) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the PAA solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven or a forced-air oven.
-
Thermally cure the film using a step-wise heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete imidization.
-
After cooling to room temperature, peel the polyimide film from the glass substrate.
-
Characterization Techniques
-
Solubility Test: Assess the solubility of the synthesized polyimide powder in various organic solvents at room temperature and with heating.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the 5% weight loss temperature (Td5%) to evaluate thermal stability.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg).
-
-
Dielectric Analysis: Measure the dielectric constant and dissipation factor of the polyimide films over a range of frequencies using a dielectric analyzer.
-
Mechanical Testing: Evaluate the tensile strength, elongation at break, and Young's modulus of the polyimide films using a universal testing machine.
Visualizing the Process and Structure-Property Relationships
Caption: Workflow for the synthesis of fluorinated polyimides.
Caption: Structure-property relationships in fluorinated polyimides.
Conclusion
The incorporation of fluorine into diamine monomers is a highly effective and versatile strategy for enhancing the processability of aromatic polyimides. By carefully selecting the structure of the fluorinated diamine, researchers can tailor the solubility, thermal properties, and dielectric performance of the resulting polyimide to meet the demanding requirements of advanced applications. The use of bulky trifluoromethyl groups, large pendant fluorinated moieties, and the inclusion of flexible linkages all contribute to disrupting polymer chain packing, which is the primary mechanism for improving solubility and processability. This guide provides a foundational understanding of these structure-property relationships, empowering scientists and engineers to design and synthesize the next generation of high-performance polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of fluorination on surface and dielectric characteristics of polyimide thin film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 9. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,4'-Diamino-2,2'-difluorobiphenyl
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4,4'-Diamino-2,2'-difluorobiphenyl (CAS No. 316-64-3) demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship.[1][2] The proper disposal of this fluorinated aromatic amine is not merely a regulatory hurdle; it is a critical component of responsible research. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Core Principle: Hazard-Informed Waste Management
The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. This compound is an aromatic amine, a class of compounds known for potential toxicity.[3] The presence of fluorine atoms in its structure necessitates special consideration during thermal decomposition. Therefore, all disposal procedures must be designed to mitigate risks to personnel and prevent environmental release.
Waste Characterization: A Regulatory Imperative
Before disposal, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA) guidelines set by the U.S. Environmental Protection Agency (EPA).[4] While this compound is not explicitly listed on the F, K, P, or U lists of hazardous wastes, it is the generator's responsibility to determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[5][6]
For this compound, the primary concern is toxicity . A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if any harmful constituents could leach into groundwater.[7] Given its aromatic amine structure, it is prudent to manage this waste as hazardous unless analytical data proves otherwise. All waste containers must be labeled with the words "HAZARDOUS WASTE" and detail the chemical constituents.
Upon thermal decomposition, halogenated organic compounds can form hazardous byproducts such as hydrogen fluoride (HF) and various nitrogen oxides.[8][9] This potential dictates the choice of the ultimate disposal method.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards associated with aromatic amines, a stringent PPE protocol is mandatory for all handling and disposal activities. The Occupational Safety and Health Administration (OSHA) provides a framework for selecting appropriate PPE levels.[10][11] For handling this compound, a minimum of Level C protection is recommended.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Full-face or half-mask air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters (NIOSH-approved). | Protects against inhalation of dust/aerosols and potential vapors. |
| Hand Protection | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Viton™).[1] | Aromatic amines can be absorbed through the skin. Double-gloving provides robust protection. |
| Body Protection | Hooded chemical-resistant clothing (e.g., Tyvek® coveralls).[11] | Prevents skin contact with the solid chemical. |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Provides primary and secondary protection against splashes and airborne particles. |
| Foot Protection | Chemical-resistant, steel-toed boots with outer disposable boot covers.[10] | Protects feet from spills and contamination. |
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the material is in a well-ventilated area, ensure ventilation is functioning. Avoid creating dust.
-
Don PPE: Before re-entering the area, don the full PPE ensemble as detailed in the table above.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[12]
-
Collect the Material: Carefully scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[13] Use non-sparking tools for this process.[14]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable decontamination solution (see Section 6). Place all contaminated cleaning materials into the hazardous waste container.
-
Final Cleaning: Wash the area with soap and water, and collect the rinse water as hazardous waste.
-
Doff PPE: Remove PPE in a designated area, taking care to avoid cross-contamination.
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Waste Collection and Containment
Proper containment is essential to prevent leaks and environmental contamination.
-
Container Selection: Use a UN-rated, chemically compatible container with a secure, tight-fitting lid. The original container is often a suitable choice.
-
Labeling: Clearly label the container with "HAZARDOUS WASTE," the full chemical name "this compound," the CAS number "316-64-3," and the associated hazards (e.g., "Toxic").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
Decontamination Procedures
All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Equipment Decontamination:
-
Gross Decontamination: Remove any visible solid residue by wiping with a dry cloth. Dispose of the cloth as hazardous waste.
-
Chemical Decontamination: Commercially available decontamination solutions for aromatic amines, which often contain glutaraldehyde, can be effective.[3][10][12] Always follow the manufacturer's instructions for use and safety precautions.
-
Solvent Rinse: A rinse with a suitable solvent, such as methanol or ethanol, can help dissolve and remove residual traces. Collect the solvent rinse as hazardous waste.
-
Final Wash: Wash the equipment with laboratory-grade detergent and water, followed by a final rinse with deionized water.
Surface Decontamination:
-
Apply the aromatic amine decontamination solution to the surface and allow for the recommended contact time.[15]
-
Wipe the surface clean with absorbent pads, disposing of them as hazardous waste.
-
Rinse the surface with water, and if necessary, collect the rinse water for disposal.
Ultimate Disposal Method: High-Temperature Incineration
Due to its halogenated nature, the recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14]
Key Incineration Parameters:
-
Temperature: For hazardous waste containing more than 1% halogenated organic substances, a minimum temperature of 1100°C (2012°F) is required in the secondary combustion chamber.[16][17] This high temperature is necessary to ensure the complete destruction of the aromatic rings and to break the carbon-fluorine bonds.
-
Residence Time: A minimum residence time of two seconds in the secondary chamber is crucial to ensure complete combustion and prevent the formation of toxic byproducts.[11]
-
Emission Control: The incinerator must be equipped with a robust flue gas scrubbing system to neutralize acidic gases like hydrogen fluoride (HF) that will be generated during combustion.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.
References
- 1. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]
- 2. This compound | 316-64-3 [chemicalbook.com]
- 3. international.skcinc.com [international.skcinc.com]
- 4. epa.gov [epa.gov]
- 5. michigan.gov [michigan.gov]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. Waste Characterization - Eurofins USA [eurofinsus.com]
- 8. cetjournal.it [cetjournal.it]
- 9. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skcltd.com [skcltd.com]
- 11. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
- 12. international.skcinc.com [international.skcinc.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. echemi.com [echemi.com]
- 15. skcltd.com [skcltd.com]
- 16. toolkit.pops.int [toolkit.pops.int]
- 17. zerowasteeurope.eu [zerowasteeurope.eu]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4,4'-Diamino-2,2'-difluorobiphenyl
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring personal safety is the bedrock upon which successful innovation is built. This guide provides an in-depth, experience-driven framework for the safe handling of 4,4'-Diamino-2,2'-difluorobiphenyl, a compound of increasing interest in advanced material and pharmaceutical synthesis. We move beyond mere checklists to instill a deep understanding of why each safety measure is critical, empowering you to create a self-validating system of protection within your laboratory.
Hazard Profile: Understanding the Adversary
This compound is an aromatic amine. This class of compounds demands respect due to potential health hazards. While comprehensive toxicological data for this specific molecule is limited, the safety data sheets (SDS) and data from structurally similar aromatic amines indicate the following primary risks:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.
-
Potential for Sensitization: Repeated exposure to aromatic amines can lead to skin and respiratory sensitization.
-
Absorption: A significant, often underestimated, risk is dermal absorption. Aromatic amines can penetrate the skin and enter the bloodstream, potentially leading to systemic toxic effects.
The NIOSH Pocket Guide to Chemical Hazards for related compounds underscores the importance of preventing skin and eye contact. Therefore, our protective strategy must be holistic, addressing all potential routes of exposure.
The Core of Protection: Selecting the Right Personal Protective Equipment
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all exercise. It is a risk-based decision process tailored to the specific task at hand. The following sections detail the minimum required PPE and provide guidance for elevated-risk procedures.
Hand Protection: Your Primary Barrier
Standard disposable nitrile gloves are inadequate for anything beyond incidental splash protection with aromatic amines[1][2]. Permeation, the process by which a chemical passes through a glove material on a molecular level, is a critical concern[3].
Key Causality: The molecular structure of aromatic amines allows them to readily permeate many common glove materials. Nitrile gloves, while excellent for many laboratory applications, can show breakthrough times of less than one hour when in contact with aromatic compounds[1].
Recommended Glove Types:
-
For prolonged contact or handling larger quantities: Viton™ or Butyl rubber gloves are the preferred choice. Studies on similar chlorinated aromatic compounds have shown that Viton gloves exhibit no permeation even after four hours of contact[1][2].
-
For short-duration tasks with a risk of incidental contact: Double-gloving with a thicker gauge (e.g., >8 mil) nitrile glove as the outer layer and a standard nitrile glove as the inner layer can provide a temporary barrier. However, any known contact with the outer glove necessitates its immediate removal and replacement[4].
Glove Selection and Breakthrough Time Data:
| Glove Material | General Recommendation for Aromatic Amines | Breakthrough Time (General Reference) | Citation(s) |
| Viton™ | Excellent | > 8 hours | [5] |
| Butyl Rubber | Very Good | > 4 hours | [6] |
| Neoprene | Fair to Good | 1 - 4 hours | [5][6] |
| Nitrile | Poor (Not Recommended for prolonged contact) | < 1 hour | [1][5] |
| Natural Rubber (Latex) | Poor (Not Recommended) | < 1 hour | [6] |
Note: This data is based on general tests for aromatic amines or similar compounds. It is crucial to consult the glove manufacturer's specific chemical resistance data. On-site testing is always recommended when handling hazardous materials for extended periods[5].
Eye and Face Protection
Chemical splash goggles are the minimum requirement whenever handling this compound in solid or solution form. For tasks with a higher risk of splashing (e.g., transferring solutions, heating), a face shield should be worn in conjunction with splash goggles to protect the entire face[4].
Body Protection
A standard laboratory coat is sufficient for handling small quantities. For larger quantities or in situations with a higher risk of spills, a chemically resistant apron or a disposable coverall (e.g., Tychem®) is recommended.
Respiratory Protection
When handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure, respiratory protection is mandatory to prevent inhalation of airborne particles.
-
Recommended Respirator: An air-purifying respirator (APR) equipped with a P100 (high-efficiency particulate air) filter is necessary. The "P" rating indicates strong resistance to oil, and the "100" signifies that it filters at least 99.97% of airborne particles[7]. NIOSH-approved respirators must be used, and personnel must be properly fit-tested and trained in their use as per OSHA regulations[7].
Operational Plan: From Benchtop to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Workflow for Safe Handling
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory operation.
Caption: PPE selection is dictated by the specific laboratory task and potential exposure risk.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Outer Garments: Put on your lab coat or chemical-resistant suit.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Put on splash goggles and a face shield if needed.
-
Outer Gloves: Don the second pair of nitrile gloves or the primary Viton/butyl gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Doffing (Taking Off) PPE - The Critical Decontamination Step:
The sequence of removal is designed to prevent cross-contamination.
-
Outer Gloves: Peel off the outer gloves without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste bag.
-
Outer Garments: Remove the lab coat or suit, turning it inside out as you remove it.
-
Eye/Face Protection: Remove the face shield and goggles from the back.
-
Respirator (if worn): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Spill and Waste Management: A Closed-Loop System
Spill Decontamination
In the event of a spill, evacuate the immediate area and alert your supervisor. Only trained personnel with appropriate PPE should perform cleanup.
Decontamination Procedure for Aromatic Amine Spills: [8][9]
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Initial Cleaning: Wet the area thoroughly with a cleaning/developing solution.
-
Decontamination: Spray the area with a dedicated aromatic amine decontamination solution (often containing glutaraldehyde) and allow it to react for at least 5 minutes[8][9].
-
Rinsing: Rinse the area with water.
-
Verification: Use a surface wipe test to confirm that decontamination is complete.
-
Disposal: All cleanup materials must be collected in a sealed, labeled container and disposed of as hazardous chemical waste.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered contaminated.
-
Place all used gloves, disposable lab coats, and other contaminated items into a dedicated, clearly labeled hazardous waste bag or container stored in a fume hood or designated waste accumulation area[10].
Disposal of Chemical Waste
Unused or waste this compound must be disposed of as hazardous waste.
In-Lab Neutralization (for small quantities by trained personnel):
For small residual amounts, degradation via oxidation can be an option. A common procedure involves dissolving the aromatic amine in dilute sulfuric acid and then slowly adding potassium permanganate solution to oxidize it[11]. The resulting mixture must still be evaluated for proper disposal, often as aqueous hazardous waste. Note: This procedure should only be performed by chemists familiar with the reaction and its potential hazards.
Standard Laboratory Waste Disposal:
-
Segregation: Do not mix aromatic amine waste with other waste streams, especially incompatible materials.
-
Containerization: Collect solid and liquid waste in separate, compatible, and clearly labeled containers. Use a "Hazardous Waste" label that includes the full chemical name: "this compound"[12].
-
Container Rinsing: Empty containers that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Pickup: Arrange for pickup by your institution's certified hazardous waste disposal service.
By adhering to these principles and protocols, you establish a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research. Trust in these validated procedures is paramount for advancing science safely.
References
- 1. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. 3m.com [3m.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. skcltd.com [skcltd.com]
- 10. youtube.com [youtube.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
